beta-D-allose
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QZABAPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015883 | |
| Record name | beta-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-09-2 | |
| Record name | β-D-Allopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Allopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-ALLOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-Allose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and conformational analysis of beta-D-allose. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its role in cell cycle regulation.
Chemical Structure and Stereochemistry
D-Allose is a rare aldohexose monosaccharide, an epimer of D-glucose at the C3 position.[1] In aqueous solution, D-allose exists as an equilibrium mixture of its cyclic furanose and pyranose forms, with the pyranose form being predominant. The beta-anomer of the pyranose form, beta-D-allopyranose, is a significant conformer.
The stereochemistry of beta-D-allopyranose is defined by the orientation of the hydroxyl groups on its chiral carbons. In the beta configuration, the anomeric hydroxyl group at C1 is in the equatorial position, on the same side of the ring as the CH₂OH group at C5 when depicted in a Haworth projection.[2]
Table 1: Chemical Identifiers for beta-D-Allopyranose
| Identifier | Value | Reference |
| IUPAC Name | (2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [3] |
| SMILES | OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1O | [4] |
| InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | [4] |
| InChIKey | WQZGKKKJIJFFOK-QZABAPFNSA-N | [4] |
| CAS Number | 7283-09-2 | [5] |
| Molecular Formula | C₆H₁₂O₆ | [5] |
| Molecular Weight | 180.16 g/mol | [4] |
Conformational Analysis
The most stable conformation for the beta-D-allopyranose ring is the chair conformation, specifically the ⁴C₁ chair.[6] In this conformation, the bulky hydroxymethyl group (-CH₂OH) at C5 occupies an equatorial position, minimizing steric hindrance. The orientation of the hydroxyl groups on the ring carbons influences the overall stability and reactivity of the molecule.
Table 2: Physicochemical Properties of D-Allose
| Property | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Melting Point | 148-150 °C | [7] |
| Optical Rotation [α]D | +15° (c = 3.8 in H₂O) | [8] |
| Solubility | Soluble in water | [1] |
Table 3: Crystallographic Data for Racemic beta-D,L-Allose
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a (Å) | 4.98211 (10) | [6] |
| b (Å) | 12.5624 (3) | [6] |
| c (Å) | 11.8156 (3) | [6] |
| β (°) | 91.1262 (14) | [6] |
| Volume (ų) | 739.36 (3) | [6] |
Experimental Protocols
Enzymatic Synthesis of D-Allose from D-Psicose
This protocol describes the synthesis of D-allose from D-psicose using L-rhamnose isomerase (L-RI).
Materials:
-
D-psicose
-
Recombinant L-rhamnose isomerase (e.g., from Bacillus subtilis)
-
50 mM HEPES buffer (pH 7.0)
-
1 mM MnCl₂
Procedure:
-
Prepare a reaction mixture containing 600 g/L D-psicose in 50 mM HEPES buffer (pH 7.0).
-
Add 1 mM MnCl₂ as a cofactor.
-
Initiate the reaction by adding L-rhamnose isomerase to a final concentration of 27 U/L.
-
Incubate the reaction mixture at 70°C for 2.5 hours.
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Analyze the supernatant for D-allose concentration using HPLC.
-
For purification, concentrate the reaction mixture and add ethanol to induce the crystallization of D-allose.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol outlines the preparation of a sample of this compound for NMR analysis.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9%)
-
Internal standard (e.g., DSS or TSP)
-
5 mm high-precision NMR tubes
Procedure:
-
Accurately weigh the desired amount of this compound to achieve a concentration of 10-100 mM.[9]
-
Dissolve the sample in an appropriate volume (typically 0.5-0.7 mL) of D₂O in a clean vial.[9]
-
Add the internal standard to the solution.
-
Adjust the pH of the solution to 6.5-7.5 using dilute DCl or NaOD in D₂O if necessary.[9]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer. The chemical shifts for the anomers of D-allose have been reported and can be used for assignment.[8]
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of D-allose using HPLC with a refractive index (RI) detector.
Materials:
-
D-allose standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Amino-propyl silane (B1218182) column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).[10]
-
Prepare standard solutions of D-allose in the mobile phase at various concentrations.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Set the HPLC system with an amino-propyl silane column and a refractive index detector.
-
Set the flow rate to 1.0 mL/min.[10]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the D-allose peak based on its retention time and the calibration curve. The retention time for D-allose has been reported to be around 24 minutes under similar conditions.[11]
X-ray Crystallography
This protocol is based on the experimental details reported for the crystal structure determination of racemic beta-D,L-allose.[6]
Materials:
-
High-purity this compound
-
Suitable solvent for crystallization (e.g., water, ethanol-water mixture)
-
Crystallization plates (e.g., sitting or hanging drop)
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) or slow evaporation methods.
-
For vapor diffusion, pipette a small volume of the allose solution and mix it with a precipitant solution on a coverslip or in a well, and seal the chamber containing a larger volume of the precipitant solution.
-
Incubate the trials at a constant temperature and monitor for crystal growth.
-
Once suitable single crystals are obtained, mount a crystal on a goniometer head.
-
Collect X-ray diffraction data at a controlled temperature (e.g., 295 K) using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).[6]
-
Process the diffraction data (integration, scaling, and merging).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and dihedral angles.[6]
Biological Activity: D-Allose Induced G1 Cell Cycle Arrest
D-allose has been shown to exhibit anti-proliferative effects on cancer cells by inducing G1 cell cycle arrest. This is mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP). Increased levels of TXNIP lead to the stabilization of the cyclin-dependent kinase inhibitor p27kip1, which in turn halts the progression of the cell cycle from the G1 to the S phase.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 7283-09-2: β-D-Allopyranose | CymitQuimica [cymitquimica.com]
- 3. beta-D-allopyranose | C6H12O6 | CID 448388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. echemi.com [echemi.com]
- 6. Crystal structure of β-d,l-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7283-09-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. omicronbio.com [omicronbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Scarcity and Science of β-D-allose: A Technical Guide to Its Natural Occurrence and Analysis
For Immediate Release
A comprehensive technical guide detailing the natural sources, abundance, and analytical methodologies for the rare sugar β-D-allose has been compiled for researchers, scientists, and professionals in drug development. This document addresses the significant challenge posed by the limited natural availability of this promising monosaccharide, which has demonstrated various potential therapeutic properties.
D-Allose (B117823), a C-3 epimer of D-glucose, is a rare sugar found in minute quantities in select natural environments. Its scarcity has historically hindered extensive research into its biological functions and therapeutic applications. This guide provides a consolidated overview of its known natural reservoirs and the analytical techniques required for its study.
Natural Distribution and Abundance of β-D-allose
β-D-allose has been identified in a limited number of terrestrial and marine organisms. Its natural occurrence is often in the form of glycosides rather than as a free monosaccharide. The low concentrations present a significant hurdle for direct extraction for large-scale use.
| Natural Source | Organism Type | Reported Abundance/Form |
| Protea rubropilosa | Plant (African shrub) | Occurs as 6-O-cinnamyl and 6-O-benzoate glycosides in leaves.[1][2] Quantitative data on free allose is not specified. |
| Halodule pinifolia | Plant (Indian Seaweed) | Detected, but specific quantitative abundance is not well-documented. |
| Acalypha hispida | Plant (Chenille Plant) | Contains reducing sugars, but the specific concentration of D-allose is not detailed.[3] |
| Human Cord Blood | Mammalian Fluid | Detected at low levels. |
Experimental Protocols: Extraction and Quantification
The accurate analysis of β-D-allose from natural sources is a complex task due to its low abundance and the presence of structurally similar sugars. The following outlines a generalized methodology for the extraction and quantification of rare sugars from plant tissues, adaptable for β-D-allose.
Extraction of Soluble Sugars from Plant Material
Objective: To extract soluble carbohydrates, including β-D-allose, from plant tissues for subsequent analysis.
Methodology:
-
Sample Preparation: Fresh plant material (e.g., leaves) is harvested, flash-frozen in liquid nitrogen to halt metabolic activity, and lyophilized (freeze-dried) to remove water. The dried tissue is then ground into a fine powder.
-
Solvent Extraction: A known mass of the powdered plant material is subjected to extraction with a solvent, typically 80% ethanol, at an elevated temperature (e.g., 70-80°C) for a defined period (e.g., 1-2 hours). This process is often repeated multiple times to ensure complete extraction of soluble sugars.
-
Clarification: The combined extracts are centrifuged to pellet insoluble material. The supernatant, containing the soluble sugars, is collected. To remove pigments and other interfering substances, the extract may be passed through a C18 solid-phase extraction (SPE) cartridge.
-
Solvent Removal: The solvent is removed from the clarified extract, often under vacuum using a rotary evaporator, to concentrate the sugar sample. The dried residue is then redissolved in a precise volume of ultrapure water.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify β-D-allose in the prepared extract.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a specialized carbohydrate analysis column (e.g., an amino- or ligand-exchange column) is used. The mobile phase is typically a mixture of acetonitrile (B52724) and water.
-
Detection: A refractive index (RI) detector or a pulsed amperometric detector (PAD) is commonly employed for the detection of non-derivatized sugars. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for more sensitive and specific quantification.[4]
-
Standard Curve: A standard curve is generated using certified reference standards of β-D-allose at a range of known concentrations.
-
Analysis: A known volume of the prepared sample extract is injected into the HPLC system. The retention time of the peaks in the sample chromatogram is compared to that of the β-D-allose standard to identify its presence.
-
Quantification: The peak area corresponding to β-D-allose in the sample is used to determine its concentration by interpolation from the standard curve. The final abundance is then expressed as mass of β-D-allose per mass of the original dry plant material.
Signaling Pathways Involving D-Allose
Recent research has elucidated a role for D-allose in plant defense signaling, specifically in rice (Oryza sativa). Exogenous application of D-allose has been shown to induce resistance against the bacterial pathogen Xanthomonas oryzae pv. oryzae.[5][6][7] This response is mediated through the generation of reactive oxygen species (ROS).
The diagram above illustrates the proposed mechanism where D-allose is first phosphorylated by hexokinase to D-allose-6-phosphate. This intermediate then enhances the activity of glucose-6-phosphate dehydrogenase (G6PDH), which in turn provides the necessary NADPH for NADPH oxidase to generate a burst of reactive oxygen species, a key component of the plant's immune response.[5][6]
References
- 1. The occrrence of D-(+)-allose in nature - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Metabolites of proteaceae. Part VIII. The occurrence of (+)-D-allose in nature: rubropilosin and pilorubrosin from Protea rubropilosa beard - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Inflammatory and Antioxidant Activity of Acalypha hispida Leaf and Analysis of its Major Bioactive Polyphenols by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rare sugar D-allose acts as a triggering molecule of rice defence via ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rare sugar, d-allose, confers resistance to rice bacterial blight with upregulation of defense-related genes in Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Rare Sugar: A Technical Guide to the Discovery and History of D-Allose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Allose, a C-3 epimer of D-glucose, has transitioned from a chemical curiosity to a molecule of significant interest in the pharmaceutical and nutraceutical sectors.[1] Its rarity in nature long precluded extensive study, but the advent of innovative enzymatic production methods has unveiled its potent physiological functions, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] This technical guide provides a comprehensive chronicle of the discovery and history of D-allose, detailed methodologies of key experimental protocols, a compilation of its physicochemical and biochemical properties, and an elucidation of the signaling pathways through which it exerts its biological effects.
Discovery and History: From Obscurity to "Izumoring"
The existence of D-allose as a stereoisomer of glucose was theoretically established in the late 19th century through the foundational work of Emil Fischer on monosaccharide structures.[1] However, for much of the 20th century, D-allose remained largely inaccessible due to its extreme scarcity in the natural world. It was identified in trace amounts as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa and in the freshwater alga Ochromas malhamensis.[1][2] These minute quantities were insufficient for any substantive research.
A paradigm shift in the study of rare sugars occurred in the early 1990s, spearheaded by the pioneering work of Professor Ken Izumori at Kagawa University in Japan. In 1991, his discovery of a microbial enzyme capable of converting the abundant monosaccharide D-fructose into the rare sugar D-psicose (also known as D-allulose) was a watershed moment.[3] This breakthrough laid the groundwork for the "Izumoring" strategy, a systematic approach to produce various rare sugars through enzymatic conversions.[4][5] Subsequently, Professor Izumori's research group successfully applied this strategy to achieve the enzymatic production of D-allose from D-psicose, a method that continues to be the cornerstone of its modern production.[1] This development has made D-allose readily available for research, unlocking its therapeutic potential.[6]
Quantitative Data
The following tables summarize the key physicochemical and biochemical properties of D-allose.
Table 1: Physicochemical Properties of D-Allose
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [1][7] |
| Molecular Weight | 180.16 g/mol | [1][7] |
| CAS Number | 2595-97-3 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 148-150 °C | [1][3] |
| Boiling Point | 410.8 °C (Predicted) | [1] |
| Density | 1.732 g/cm³ (Predicted) | [1] |
| Solubility in Water | Soluble | [1][4] |
| Solubility in Methanol | Practically insoluble | [1][2] |
| Specific Optical Rotation [α]D²⁰ | +14.41° (final value, c=5 in H₂O) | [1][3] |
| pKa | ~12.45 (Predicted) | [1][3] |
Table 2: Enzymatic Production of D-Allose from D-Psicose
| Enzyme | Source Organism | Substrate Concentration | Temperature (°C) | pH | Conversion Yield (%) | Productivity | Reference |
| L-rhamnose isomerase | Clostridium stercorarium | 600 g/L | 70 | 7.0 | 33 | 79.6 g/L/h | [1] |
| Immobilized Glucose Isomerase | Sweetzyme IT | 500 g/L | 60 | 8.0 | 30 | 36 g/L/h (continuous) | [1] |
| L-rhamnose isomerase | Bacillus subtilis | Not specified | 60 | Not specified | 37.51 | Not specified | [1] |
Experimental Protocols
Enzymatic Production of D-Allose from D-Psicose
This protocol describes the batch conversion of D-psicose to D-allose using L-rhamnose isomerase.
Materials and Reagents:
-
D-psicose
-
Recombinant L-rhamnose isomerase (e.g., from Clostridium stercorarium)
-
50 mM EPPS buffer
-
1 mM MnCl₂
-
Reaction vessel with temperature and pH control
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme Preparation: Utilize a purified recombinant L-rhamnose isomerase. The enzyme can also be immobilized on a solid support to improve stability and reusability.
-
Reaction Setup: Prepare a solution of D-psicose in 50 mM EPPS buffer at a concentration of up to 600 g/L. Add MnCl₂ to a final concentration of 1 mM. Adjust the pH to 7.0.
-
Enzymatic Conversion: Preheat the substrate solution to 70°C. Initiate the reaction by adding the L-rhamnose isomerase. Maintain the temperature and pH with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals for HPLC analysis.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purification: The resulting mixture of D-psicose and D-allose can be separated and purified using chromatographic techniques, such as simulated moving bed (SMB) chromatography.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of NMR spectroscopy for the structural confirmation of D-allose in solution.
Materials and Reagents:
-
D-allose sample (10-50 mg)
-
Deuterium oxide (D₂O, 99.9%)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve the D-allose sample in D₂O to a concentration of 10-50 mg/mL. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal resolution and sensitivity.
-
Data Acquisition:
-
1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of the carbon atoms in the D-allose structure.
-
2D NMR (COSY, HSQC, HMBC): Perform a suite of 2D NMR experiments to establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). This allows for the unambiguous assignment of all proton and carbon signals and confirms the stereochemistry of D-allose.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantitative analysis of D-allose, particularly for monitoring its production.
Instrumentation and Reagents:
-
HPLC system with a refractive index detector (RID)
-
Amino-propyl silane (B1218182) column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
D-allose standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of D-allose in the mobile phase. Generate a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the reaction mixture samples with the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: ZORBAX SIL 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (80:20)
-
Flow Rate: 1.0 mL/min
-
Detector: Refractive Index Detector (RID)
-
-
Analysis: Inject the standards and samples. The retention time for D-allose under these conditions is approximately 24 minutes.[8]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the D-allose standards. Determine the concentration of D-allose in the samples from the calibration curve.
Biological Activity and Signaling Pathways
D-allose has demonstrated a range of biological activities, with its anti-cancer effects being the most extensively studied.[6][9] The primary mechanism for this activity involves the upregulation of Thioredoxin-Interacting Protein (TXNIP).[10]
Caption: D-Allose upregulates TXNIP, leading to increased p27kip1 stability and G1 cell cycle arrest.
The workflow for the enzymatic production and subsequent analysis of D-allose can be summarized as follows:
Caption: Workflow for the enzymatic production and analysis of D-Allose from D-psicose.
Conclusion
The journey of D-allose from a rare and obscure monosaccharide to a promising therapeutic agent is a testament to the power of biotechnology. The development of efficient enzymatic production methods, pioneered by Professor Ken Izumori, has been instrumental in enabling the scientific community to explore its multifaceted biological activities. The well-documented anti-cancer properties of D-allose, mediated through the TXNIP signaling pathway, present exciting avenues for the development of novel cancer therapies. Future research will likely focus on optimizing production to enhance cost-effectiveness, exploring its other potential therapeutic applications, and further elucidating the molecular mechanisms underlying its diverse physiological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The crystal structure of an unstable polymorph of β-d-allose - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. D-Allose | C6H12O6 | CID 439507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions of beta-D-allose in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-allose, a rare C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities in mammalian cells. This technical guide provides a comprehensive overview of the current understanding of D-allose's mechanisms of action, with a primary focus on its anti-cancer properties. We delve into the core signaling pathways modulated by D-allose, present quantitative data from key studies in structured tables for comparative analysis, and provide detailed experimental protocols for the methodologies cited. Visualizations of critical signaling cascades and experimental workflows are included to facilitate a deeper understanding of D-allose's mode of action, aiming to support further research and its potential therapeutic development.
Introduction
D-allose is a monosaccharide that exists in nature in very small quantities.[1] Unlike its abundant epimer, D-glucose, which serves as a primary energy source for cellular processes, D-allose is not readily metabolized by mammalian cells. This unique characteristic, coupled with its distinct stereochemistry, confers upon it a range of biological effects, most notably potent anti-proliferative activity against various cancer cell lines.[2][3] Research has demonstrated that D-allose can induce cell cycle arrest, promote apoptosis, and modulate key signaling pathways involved in cellular metabolism and survival.[1][3] This guide synthesizes the current knowledge on the biological functions of beta-D-allose in mammalian cells, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action in Cancer Cells
The anti-cancer effects of D-allose are multifaceted and primarily revolve around the upregulation of Thioredoxin-Interacting Protein (TXNIP), a critical tumor suppressor. This central event triggers a cascade of downstream effects that collectively inhibit cancer cell growth and survival.
Upregulation of Thioredoxin-Interacting Protein (TXNIP)
A cornerstone of D-allose's anti-cancer mechanism is its ability to significantly induce the expression of TXNIP.[3][4] TXNIP plays a pivotal role in regulating cellular redox balance and glucose metabolism.[3] In many cancer cells, the expression of TXNIP is suppressed, contributing to their enhanced glucose uptake and proliferation.[4] D-allose treatment has been shown to robustly increase both TXNIP mRNA and protein levels in a dose-dependent manner in various cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and neuroblastoma.[4]
Inhibition of Glucose Uptake
The D-allose-induced upregulation of TXNIP directly leads to the downregulation of Glucose Transporter 1 (GLUT1).[3][4] GLUT1 is a key transporter responsible for the high rate of glucose uptake in many types of cancer cells, a phenomenon known as the Warburg effect.[4] By inhibiting GLUT1 expression, D-allose effectively reduces the cancer cells' ability to import glucose, thereby starving them of their primary energy source and inhibiting their growth.[3][4]
Induction of Reactive Oxygen Species (ROS)
TXNIP is a natural inhibitor of thioredoxin (Trx), a small antioxidant protein. By upregulating TXNIP, D-allose leads to the inhibition of thioredoxin's reductive activity, resulting in an accumulation of intracellular reactive oxygen species (ROS).[3][5] This increase in oxidative stress can disrupt cellular homeostasis and trigger apoptotic cell death pathways in cancer cells.[3]
Cell Cycle Arrest and Apoptosis
The impact of D-allose on the cell cycle and apoptosis appears to be cell-line dependent. In some cancer cell lines, such as hepatocellular carcinoma, D-allose induces a G1 phase cell cycle arrest.[4][6] This is often mediated by the stabilization of cyclin-dependent kinase inhibitors like p27kip1.[6] In other cancer cells, for instance, ovarian carcinoma, a moderate G2/M arrest is observed.[7] While some studies report the induction of apoptosis, others suggest that D-allose primarily inhibits cell proliferation without directly causing cell death.[6][7]
Modulation of Signaling Pathways
Recent studies have begun to elucidate the upstream signaling pathways that are activated by D-allose. The phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (p38-MAPK) and AMP-Activated Protein Kinase (AMPK) have been identified as early cellular responses to D-allose treatment.[2] These stress-activated pathways are thought to play a role in the subsequent upregulation of TXNIP and the inhibition of cancer cell growth.[2] Furthermore, D-allose has been shown to induce autophagy in some cancer cells, a process that can contribute to cell death, particularly when combined with autophagy inhibitors.[8] The mTOR signaling pathway, a key regulator of cell growth and autophagy, has also been implicated in the cellular response to D-allose.[8]
Quantitative Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various mammalian cancer cell lines as reported in the scientific literature.
Table 1: Effect of D-allose on Cancer Cell Viability
| Cell Line | Cancer Type | D-allose Concentration (mM) | Treatment Duration | Effect on Viability | Reference |
| HuH-7 | Hepatocellular Carcinoma | 50 | 48 hours | ~40% inhibition | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 10-50 | Not Specified | Dose-dependent inhibition | [4] |
| SH-SY5Y | Neuroblastoma | 10-50 | Not Specified | Dose-dependent inhibition | [4] |
| OVCAR-3 | Ovarian Carcinoma | 50 | 5 days | Significant inhibition | [7] |
| RT112 | Bladder Cancer | 50 | 24 hours | Viability reduced to 68.4% | [5] |
| 253J | Bladder Cancer | 50 | 24 hours | Viability reduced to 68.2% | [5] |
| J82 | Bladder Cancer | 50 | 24 hours | Viability reduced to 60.9% | [5] |
| MOLT-4F | Human Leukemia | 1300 (GI50) | Not Specified | GI50 = 1.3 mM | [9] |
Table 2: Effect of D-allose on Cell Cycle Distribution
| Cell Line | Cancer Type | D-allose Concentration (mM) | Treatment Duration | Effect on Cell Cycle | Reference |
| HuH-7 | Hepatocellular Carcinoma | Not Specified | Not Specified | G1 arrest | [6] |
| OVCAR-3 | Ovarian Carcinoma | 50 | 5 days | Moderate G2/M arrest | [7] |
Table 3: Effect of D-allose on Intracellular ROS Levels
| Cell Line | D-allose Concentration (mM) | Treatment Duration | Fold Increase in ROS (approx.) | Reference |
| RT112 | 50 | 1 hour | 3.6 | [5] |
| 253J | 50 | 1 hour | 2.0 | [5] |
| J82 | 50 | 1 hour | 1.4 | [5] |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of D-allose on cancer cell proliferation.[10]
-
Materials:
-
Mammalian cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound solution (sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 mM). Include a vehicle control (medium without D-allose).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
-
Western Blot for TXNIP and GLUT1 Expression
This protocol provides a general guideline for analyzing protein expression changes following D-allose treatment.[11][12]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TXNIP, anti-GLUT1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.[13][14][15]
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
RNase A solution (e.g., 100 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Intracellular ROS Detection (DCF-DA Assay)
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.[16][17][18][19][20]
-
Materials:
-
Cells cultured in appropriate plates or dishes
-
Serum-free cell culture medium
-
DCF-DA stock solution (e.g., 10 mM in DMSO)
-
PBS
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis).
-
Treatment: Treat the cells with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
DCF-DA Loading: Remove the treatment medium and wash the cells once with warm serum-free medium or PBS.
-
Staining: Add serum-free medium containing the final working concentration of DCF-DA (e.g., 5-10 µM) to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCF-DA containing medium and wash the cells twice with PBS.
-
Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), visualize under a fluorescence microscope, or analyze by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold increase in ROS production.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its ability to upregulate the tumor suppressor TXNIP, thereby inhibiting glucose metabolism and inducing oxidative stress in cancer cells, represents a promising and multi-faceted anti-cancer strategy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological functions of this rare sugar.
Future research should focus on several key areas. A more comprehensive understanding of the upstream signaling pathways that mediate the D-allose-induced upregulation of TXNIP is needed. While p38-MAPK and AMPK have been implicated, the precise molecular interactions remain to be fully elucidated. Furthermore, the cell-type-specific effects of D-allose on cell cycle and apoptosis warrant further investigation to identify the molecular determinants of these differential responses. Although preclinical studies are promising, there is a notable absence of clinical trial data for D-allose in cancer therapy.[8] Rigorous clinical investigations are essential to evaluate the safety, efficacy, and therapeutic window of D-allose in human patients. Finally, exploring the potential synergistic effects of D-allose with conventional chemotherapeutic agents or targeted therapies could open new avenues for combination cancer treatments. The continued exploration of this unique monosaccharide holds great promise for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 9. researchgate.net [researchgate.net]
- 10. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of thioredoxin-interacting protein may enhance the therapeutic effect of dehydrocostus lactone in cardiomyocytes under doxorubicin stimulation via the inhibition of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. researchgate.net [researchgate.net]
- 19. jove.com [jove.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Core Anticancer Mechanism of Beta-D-Allose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-D-allose, a rare hexose (B10828440) monosaccharide, has emerged as a promising therapeutic agent in oncology. Its anticancer activity stems from a multi-pronged attack on cancer cell biology, including the induction of cell cycle arrest, apoptosis, and the modulation of key metabolic and stress-response signaling pathways. Unlike conventional chemotherapeutics, this compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Introduction
Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic strategies with improved efficacy and reduced side effects. Natural products have historically been a rich source of anticancer compounds. This compound, a C-3 epimer of D-glucose, is a rare sugar found in nature in limited quantities. Its unique stereochemistry confers distinct biological properties that differentiate it from the universally metabolized D-glucose. This guide elucidates the core mechanisms by which this compound exerts its anticancer effects, providing a comprehensive resource for researchers and professionals in the field of drug development.
Core Anticancer Mechanisms of this compound
The anticancer activity of this compound is not attributed to a single mode of action but rather to a cascade of interconnected cellular events that ultimately lead to the inhibition of cancer cell proliferation and survival. The primary mechanisms are detailed below.
Induction of Cell Cycle Arrest at G1 Phase
A hallmark of this compound's anticancer activity is its ability to induce cell cycle arrest in the G1 phase, thereby preventing cancer cells from progressing to the S phase and replicating their DNA. This effect is primarily mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP) and the subsequent stabilization of the cyclin-dependent kinase inhibitor p27kip1.[1]
-
Upregulation of Thioredoxin-Interacting Protein (TXNIP): this compound treatment leads to a significant increase in the expression of TXNIP, a known tumor suppressor.[1]
-
Stabilization of p27kip1: The induced TXNIP competitively inhibits the interaction between p27kip1 and Jab1, a protein responsible for the nuclear export and subsequent degradation of p27kip1. This leads to the accumulation and stabilization of p27kip1 in the nucleus, where it inhibits the activity of cyclin E-CDK2 complexes, critical for the G1/S transition.[1][2]
Inhibition of Glucose Metabolism
Cancer cells are notoriously dependent on high rates of glucose uptake and glycolysis for their energy production and biosynthetic needs, a phenomenon known as the Warburg effect. This compound disrupts this metabolic advantage.
-
Downregulation of Glucose Transporter 1 (GLUT1): The upregulation of TXNIP by this compound leads to a dose-dependent decrease in the expression of GLUT1, a primary glucose transporter in many cancer cells.[3][4] This reduction in GLUT1 levels curtails the cancer cells' ability to import glucose, leading to energy stress.
-
Activation of AMP-Activated Protein Kinase (AMPK): The resulting energy stress, characterized by a higher AMP/ATP ratio, leads to the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK further contributes to the inhibition of anabolic pathways and the promotion of catabolic processes.
Induction of Apoptosis
This compound is a potent inducer of programmed cell death (apoptosis) in various cancer cell lines. This is achieved through the intrinsic mitochondrial pathway.
-
Modulation of Bcl-2 Family Proteins: Treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.
-
Caspase Activation and PARP Cleavage: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Involvement of Stress-Activated Signaling Pathways
This compound induces cellular stress, leading to the activation of stress-activated protein kinase pathways.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Activation: this compound treatment has been shown to induce the phosphorylation and activation of p38 MAPK. This pathway is implicated in mediating cellular responses to a variety of stressors and can contribute to both apoptosis and cell cycle arrest.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the anticancer effects of this compound from various studies.
| Cell Line | Cancer Type | IC50/GI50 Value | Incubation Time | Assay | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 53.25 mM | 48 hours | MTT | [3] |
| MOLT-4F | Human Leukemia T-cell | 1300 µM (1.3 mM) | Not Specified | Not Specified | [5] |
Table 1: IC50/GI50 Values of this compound in Cancer Cell Lines. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | D-Allose Concentration (mM) | Effect | Incubation Time | Reference |
| HuH-7 | 50 | 66.34% proliferation inhibition | 7 days | [3] |
| MDA-MB-231 | 50 | 52.93% proliferation inhibition | 7 days | [3] |
| SH-SY5Y | 50 | 52.82% proliferation inhibition | 7 days | [3] |
| HuH-7 | 25 | ~40% decrease in GLUT1 expression | Not Specified | [3] |
| MDA-MB-231 | 25 | ~10% decrease in GLUT1 expression | Not Specified | [3] |
| SH-SY5Y | 25 | ~14% decrease in GLUT1 expression | Not Specified | [3] |
| HuH-7 | 50 | ~2.5-fold increase in TXNIP expression | Not Specified | [3] |
| MDA-MB-231 | 50 | ~1.8-fold increase in TXNIP expression | Not Specified | [3] |
| SH-SY5Y | 50 | ~2-fold increase in TXNIP expression | Not Specified | [3] |
Table 2: Dose-Dependent Effects of this compound on Cancer Cell Lines. This table highlights the concentration-dependent impact of this compound on cell proliferation and the expression of key regulatory proteins.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow involved in studying the anticancer effects of this compound.
Caption: Signaling pathways of this compound anticancer activity.
Caption: Experimental workflow for investigating this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
96-well culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
6-well culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
6-well culture plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TXNIP, p27kip1, GLUT1, Bax, Bcl-2, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Conclusion
This compound presents a compelling case as a novel anticancer agent with a unique and multifaceted mechanism of action. By targeting fundamental cellular processes such as cell cycle progression, glucose metabolism, and apoptosis, it effectively inhibits cancer cell growth and survival. The elucidation of its core mechanisms, centered around the upregulation of TXNIP, provides a strong rationale for its further investigation and development as a therapeutic agent, both as a monotherapy and in combination with existing cancer treatments. This technical guide serves as a foundational resource to aid researchers and drug development professionals in advancing the study of this promising rare sugar in the fight against cancer.
References
- 1. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the inhibitory mechanism of D-allose on MOLT-4F leukemia cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of beta-D-Allose on Glycolysis and the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation and contributes to an acidic tumor microenvironment that facilitates invasion and metastasis.[3] The rare sugar, beta-D-allose, a C-3 epimer of D-glucose, has emerged as a promising anti-cancer agent due to its ability to selectively inhibit glycolysis and disrupt the Warburg effect in cancer cells, leading to energy depletion and apoptosis while sparing normal cells.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound on cancer metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction to this compound and Cancer Metabolism
D-allose is a rare monosaccharide with limited natural availability, but advancements in enzymatic and microbial production have made it more accessible for research.[4][6] Unlike D-glucose, which is readily metabolized by cells for energy, D-allose is minimally metabolized and has shown a remarkable safety profile in preclinical and clinical studies.[4][7] Its anti-cancer properties stem from its ability to interfere with glucose uptake and utilization, a critical pathway for the survival and proliferation of many cancer types.[5]
Cancer cells' reliance on aerobic glycolysis, or the Warburg effect, is a hallmark of malignancy.[2][8] This metabolic shift is driven by a combination of genetic mutations and adaptation to the tumor microenvironment.[1] By targeting this fundamental metabolic vulnerability, this compound presents a novel therapeutic strategy with the potential for high efficacy and low toxicity.[9]
Quantitative Data on the Effects of this compound
The anti-cancer effects of this compound have been quantified across various cancer cell lines and in vivo models. The following tables summarize key findings from the literature.
Table 1: Effect of this compound on Cancer Cell Viability
| Cancer Cell Line | D-Allose Concentration (mM) | Treatment Duration (hours) | Reduction in Cell Viability (%) | Reference |
| Bladder Cancer (BC) cells | 10, 25, 50 | Not Specified | Dose-dependent reduction | [10] |
| Human Non-Small Cell Lung Cancer (EBC1, VMRC-LCD) | 50 | Not Specified | Significant inhibition | [6] |
| Lewis Lung Carcinoma (LLC) | Not Specified | 72 | Dose-dependent inhibition | [11] |
| Various (in vitro) | Not Specified | 24, 48, 72 | Dose-dependent inhibition | [12][13] |
Table 2: In Vivo Effects of this compound on Tumor Growth
| Cancer Type | Animal Model | D-Allose Administration | Treatment Duration | Outcome | Reference |
| Bladder Cancer | Xenograft mouse model | Oral | 20 days | Statistically significant decrease in tumor volume (p < 0.05) | [10][14] |
| Head and Neck Cancer | In vivo models | Intraperitoneal | Not Specified | Radiation plus D-allose more effective than either treatment alone | [7][15] |
| Non-Small Cell Lung Cancer | Mouse xenograft model | Injection | Not Specified | Significantly greater tumor inhibitory effect with cisplatin | [6] |
Table 3: Molecular Effects of this compound Treatment
| Cancer Cell Line/Model | D-Allose Treatment | Measured Parameter | Fold Change/Effect | Reference |
| Head and Neck Cancer (in vitro) | Addition of D-allose | TXNIP mRNA expression | 11-fold increase after 24 hours (p<0.01) | [16] |
| Head and Neck Cancer (in vivo) | Intraperitoneal administration | TXNIP mRNA expression in tumor | >5-fold increase after 48 hours (p<0.05) | [16] |
| Bladder Cancer Cells | 10, 25, 50 mM | TXNIP expression | Dose-dependent stimulation | [10] |
| Human Cancer Cell Lines (HuH-7, MDA-MB-231, SH-SY5Y) | Not Specified | GLUT1 expression | Dose-dependent inhibition | [17][18] |
| Head and Neck Cancer Models | Intraperitoneal administration | Intracellular ATP levels | Decrease | [7][15] |
| Bladder Cancer Cells | 10, 25, 50 mM | Intracellular ROS levels | Induction | [10] |
Core Molecular Mechanisms of this compound Action
This compound exerts its anti-glycolytic and anti-cancer effects through a multi-pronged mechanism that converges on the disruption of cellular energy metabolism and the induction of oxidative stress.[4][9]
Upregulation of Thioredoxin-Interacting Protein (TXNIP)
A primary and critical mechanism of D-allose is the significant upregulation of Thioredoxin-Interacting Protein (TXNIP).[5] TXNIP is a known tumor suppressor that plays a crucial role in regulating glucose metabolism and redox homeostasis.[16][17] D-allose treatment leads to a marked increase in both TXNIP mRNA and protein levels in various cancer cells.[6][10][15]
Downregulation of Glucose Transporter 1 (GLUT1)
The upregulation of TXNIP by D-allose directly leads to the downregulation of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cancer cells.[5][17][18] This reduction in GLUT1 expression at the cell surface curtails the cancer cells' ability to import glucose, a critical nutrient for their rapid proliferation.[18]
Inhibition of Glycolysis and ATP Production
By limiting glucose uptake, D-allose effectively starves cancer cells of their primary energy source. This leads to a decrease in the rate of glycolysis and a subsequent reduction in intracellular ATP levels.[7][15] This energy depletion is a key factor in the inhibition of cancer cell growth and proliferation observed with D-allose treatment.[4]
Induction of Reactive Oxygen Species (ROS)
D-allose treatment has been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[4][10] This increase in oxidative stress disrupts the cellular redox balance, leading to apoptosis and suppression of tumor proliferation.[4] The antioxidant L-glutathione can reverse the D-allose-induced reduction in cell viability, highlighting the importance of ROS in its mechanism of action.[10]
Activation of AMP-Activated Protein Kinase (AMPK)
D-allose treatment leads to the prolonged activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[7][15] AMPK activation further contributes to the inhibition of anabolic pathways and the promotion of catabolic processes to restore energy balance, often leading to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the central signaling pathway affected by this compound.
Detailed Experimental Protocols
This section provides generalized protocols for key experiments used to investigate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound solution (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 mM) for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis for Protein Expression (TXNIP and GLUT1)
This protocol is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TXNIP, anti-GLUT1, anti-loading control e.g., beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[5]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Quantify band intensity and normalize to the loading control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure the levels of intracellular ROS.
-
Materials:
-
Cancer cell line of interest
-
This compound solution
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with the ROS-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.
-
Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
-
Glucose Uptake Assay
This protocol measures the rate of glucose uptake by cells using a fluorescent glucose analog.
-
Materials:
-
Cancer cell line of interest
-
This compound solution
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Glucose-free medium
-
Flow cytometer or fluorescence microplate reader
-
-
Procedure:
-
Pre-treat cells with this compound for the desired duration.
-
Wash the cells and incubate them in glucose-free medium.
-
Add the fluorescent glucose analog and incubate for a specific time.
-
Stop the uptake by washing with ice-cold PBS.
-
Measure the fluorescence of the cells using a flow cytometer or a fluorescence microplate reader.
-
Normalize the fluorescence to the cell number or protein content.
-
The following diagram illustrates a general experimental workflow for studying the effects of this compound.
Synergistic Potential and Future Directions
This compound has shown synergistic anti-tumor effects when combined with conventional cancer therapies such as chemotherapy (cisplatin) and radiation.[6][7][15] This suggests that D-allose can enhance the efficacy of existing treatments, potentially by sensitizing cancer cells to their cytotoxic effects through metabolic stress.
Future research should focus on:
-
Elucidating the broader signaling network: While the TXNIP/GLUT1 axis is a key mechanism, further investigation into other downstream effectors of D-allose is warranted.
-
In vivo efficacy in diverse cancer models: More extensive preclinical studies are needed to evaluate the therapeutic potential of D-allose in a wider range of cancer types.[9]
-
Clinical translation: Well-designed clinical trials are essential to determine the safety, tolerability, and efficacy of this compound in cancer patients.[4]
Conclusion
This compound represents a compelling and innovative approach to cancer therapy by targeting the metabolic reprogramming that is fundamental to tumor growth and survival. Its ability to selectively inhibit glycolysis and disrupt the Warburg effect in cancer cells, coupled with a favorable safety profile, makes it a promising candidate for further development as a standalone agent or in combination with existing treatments. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this rare sugar in the fight against cancer.
References
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. The Warburg effect: 80 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 13. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 18. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Beta-D-allose Signaling Pathways in Tumor Suppression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-tumor effects of beta-D-allose, a rare sugar with significant potential in oncology. D-allose has been shown to inhibit the proliferation of various cancer cell lines through a multi-pronged approach that includes the induction of tumor suppressor genes, generation of oxidative stress, and disruption of key metabolic and cell cycle pathways.[1][2] This document details the core signaling pathways, presents quantitative data from key studies, provides detailed experimental protocols, and includes visualizations to facilitate a deeper understanding of this compound's mode of action.
Core Signaling Pathways
This compound exerts its tumor-suppressive effects through several interconnected signaling pathways:
-
Upregulation of Thioredoxin-Interacting Protein (TXNIP): A primary and well-documented mechanism of D-allose is the significant upregulation of the tumor suppressor protein TXNIP.[2][3][4][5] TXNIP plays a crucial role in cellular redox balance and glucose metabolism.[2]
-
Induction of Reactive Oxygen Species (ROS): By upregulating TXNIP, D-allose leads to the inhibition of thioredoxin, a key antioxidant protein.[1][2] This inhibition results in the accumulation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage in cancer cells.[1][6]
-
Inhibition of Glucose Transport: D-allose treatment has been shown to down-regulate the expression of glucose transporter 1 (GLUT1).[1][3][4] This is a critical anti-cancer mechanism as many tumors are highly dependent on glucose for their metabolic needs (the Warburg effect).[1] The inhibition of glucose uptake leads to energy depletion and suppression of cancer cell growth.[3][4]
-
Cell Cycle Arrest and Apoptosis: D-allose has been observed to induce cell cycle arrest at various phases, including G1 and G2/M, in different cancer cell lines.[4][7][8] This is often accompanied by the upregulation of cell cycle inhibitors like p21 and p27.[8] Furthermore, the increased oxidative stress and cellular damage can trigger programmed cell death, or apoptosis.[1][8]
-
Modulation of AMPK and p38-MAPK Signaling: Some studies have indicated that D-allose can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[5][9] Activation of AMPK can contribute to the inhibition of cell growth.[5] Additionally, the phosphorylation of p38-MAPK has been observed, suggesting its involvement in the cellular response to D-allose.[5][9]
-
Induction of Autophagy: D-allose has been found to induce autophagy in cancer cells.[10] While autophagy can sometimes be a survival mechanism, in the context of D-allose treatment, it can also lead to autophagic cell death, particularly when combined with autophagy inhibitors like hydroxychloroquine (B89500) (HCQ).[10] This suggests a potential therapeutic strategy of combining D-allose with other agents.[10]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cells.
Table 1: Inhibition of Cancer Cell Viability by D-allose
| Cell Line | Cancer Type | D-allose Concentration | Treatment Duration | % Inhibition of Cell Viability | Reference |
| RT112 | Bladder Cancer | 50 mM | 24 h | 31.6% | [11] |
| 253J | Bladder Cancer | 50 mM | 24 h | 31.8% | [11] |
| J82 | Bladder Cancer | 50 mM | 24 h | 39.1% | [11] |
| U251MG | Glioblastoma | 50 mM | 72 h | ~50% | [7] |
| U87MG | Glioblastoma | 50 mM | 72 h | ~45% | [7] |
| OVCAR-3 | Ovarian Carcinoma | Dose-dependent | Not specified | Significant | [8] |
Table 2: Induction of Intracellular ROS by D-allose
| Cell Line | Cancer Type | D-allose Concentration | Treatment Duration | Fold Increase in ROS | Reference |
| RT112 | Bladder Cancer | 50 mM | 1 h | ~1.8 | [6] |
| 253J | Bladder Cancer | 50 mM | 1 h | ~1.7 | [6] |
| J82 | Bladder Cancer | 50 mM | 1 h | ~1.6 | [6] |
Table 3: Upregulation of TXNIP mRNA Expression by D-allose
| Cell Line/Model | Cancer Type | D-allose Treatment | Time Point | Fold Increase in TXNIP mRNA | Reference |
| Cultured Cells | Head and Neck Cancer | In vitro | 24 h | ~10 | [5] |
| In vivo model | Head and Neck Cancer | Intraperitoneal | 48 h | ~5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-tumor effects.
1. Cell Viability Assay (MTT Assay) [11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of D-allose in complete medium. Remove the existing medium from the wells and add 100 µL of the D-allose solutions or a vehicle control (medium without D-allose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Solubilization: Incubate for an additional 4 hours. Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
2. Western Blotting for Protein Expression Analysis [12]
-
Cell Lysis: After treating cells with D-allose for the desired time and concentration, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TXNIP, anti-GLUT1, anti-p21, anti-p27, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the signal of the target protein to the loading control to determine the relative changes in expression.
3. Intracellular ROS Detection using DCF-DA [6]
-
Cell Harvesting: After treating cells with D-allose for the specified duration, harvest the cells by trypsinization and wash them with ice-cold PBS.
-
DCF-DA Staining: Resuspend the cell pellet in PBS containing 5-10 µM of 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove any excess DCF-DA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The increase in fluorescence intensity corresponds to the level of intracellular ROS.
4. In Vivo Xenograft Tumor Model [11]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Treatment Administration: Randomly assign the mice to treatment groups. Administer D-allose (e.g., orally or via intraperitoneal injection) or a vehicle control daily for a specified period.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers and calculate the volume using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further histopathological or molecular analysis.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Core signaling pathways of this compound in tumor suppression.
Caption: A typical in vitro experimental workflow to assess D-allose's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 5. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative effects of D-allose associated with reduced cell division frequency in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory effect of D-allose on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thioredoxin-Interacting Protein (TXNIP) in the Cellular Effects of β-D-Allose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-D-allose, a rare monosaccharide, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and other biological systems. A key molecular mechanism underpinning these effects is the potent upregulation of Thioredoxin-Interacting Protein (TXNIP). This technical guide provides an in-depth exploration of the pivotal role of TXNIP in mediating the cellular responses to β-D-allose. We will delve into the signaling pathways initiated by TXNIP induction, present quantitative data from key studies, and provide detailed experimental protocols for the methodologies cited. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the intricate molecular interactions.
Core Mechanism: β-D-Allose Induces TXNIP Expression
β-D-allose treatment has been consistently shown to increase the expression of TXNIP at both the mRNA and protein levels across a variety of cell types, including hepatocellular carcinoma, bladder cancer, and non-small cell lung cancer cells[1][2][3]. TXNIP, a ubiquitously expressed α-arrestin family member, is a critical regulator of cellular redox balance and metabolism[4]. Its induction by β-D-allose serves as a central node for a cascade of downstream cellular events.
Key Signaling Pathways Modulated by β-D-Allose via TXNIP
The upregulation of TXNIP by β-D-allose triggers several key signaling pathways that collectively contribute to its anti-cancer and other biological effects.
G1 Cell Cycle Arrest through p27kip1 Stabilization
One of the primary consequences of TXNIP induction by β-D-allose is the arrest of the cell cycle in the G1 phase[1]. This is achieved through the stabilization of the cyclin-dependent kinase inhibitor p27kip1.
-
Mechanism: TXNIP has been shown to interact with c-Jun activation domain-binding protein 1 (Jab1)[1]. Jab1 is known to mediate the nuclear export and subsequent degradation of p27kip1. By binding to Jab1, TXNIP competitively inhibits the Jab1-p27kip1 interaction, leading to the nuclear accumulation and stabilization of p27kip1[1]. Increased levels of nuclear p27kip1 then inhibit the activity of cyclin E-CDK2 complexes, which are essential for the G1/S transition, thereby causing cell cycle arrest.
Increased Oxidative Stress and Inhibition of Thioredoxin
TXNIP is a potent endogenous inhibitor of thioredoxin (Trx), a key antioxidant enzyme that reduces oxidized proteins and scavenges reactive oxygen species (ROS)[5].
-
Mechanism: By binding to the active site of Trx, TXNIP inhibits its reductive capacity. The upregulation of TXNIP by β-D-allose leads to a functional decrease in Trx activity, resulting in an accumulation of intracellular ROS. This increase in oxidative stress can contribute to the anti-proliferative and pro-apoptotic effects of β-D-allose.
Modulation of MAPK and AMPK Signaling
Emerging evidence suggests that the effects of β-D-allose and TXNIP may also involve the modulation of key metabolic and stress-response signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (p38-MAPK) and AMP-activated Protein Kinase (AMPK) pathways. The phosphorylation of p38-MAPK has been observed following D-allose administration, which is then followed by the activation of AMPK and the upregulated expression of TXNIP[6].
Quantitative Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of β-D-allose on cell viability, TXNIP expression, and cell cycle distribution.
Table 1: Effect of β-D-Allose on Cancer Cell Viability
| Cell Line | β-D-Allose Concentration (mM) | Treatment Duration (hours) | % Inhibition of Cell Viability (approx.) | Reference |
| HuH-7 (Hepatocellular Carcinoma) | 50 | 48 | 40% | [1] |
| RT112 (Bladder Cancer) | 50 | 24 | 31.6% | [7] |
| 253J (Bladder Cancer) | 50 | 24 | 31.8% | [7] |
| J82 (Bladder Cancer) | 50 | 24 | 39.1% | [7] |
Table 2: Upregulation of TXNIP Expression by β-D-Allose
| Cell Line | β-D-Allose Concentration (mM) | Treatment Duration (hours) | Fold Increase in TXNIP Protein | Reference |
| RT112 (Bladder Cancer) | 50 | 48 | Dose-dependent increase | [8] |
| 253J (Bladder Cancer) | 50 | 48 | Dose-dependent increase | [8] |
| J82 (Bladder Cancer) | 50 | 48 | Dose-dependent increase | [8] |
| EBC1 (Non-small cell lung cancer) | Not specified | 72 | Significant increase | [2] |
| VMRC-LCD (Non-small cell lung cancer) | Not specified | 72 | Significant increase | [2] |
Table 3: Effect of β-D-Allose on Cell Cycle Distribution in HuH-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 65.2% | 23.5% | 11.3% | [1] |
| β-D-Allose (50 mM, 48h) | 78.9% | 12.1% | 9.0% | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of β-D-allose and TXNIP.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of β-D-allose on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of β-D-allose in complete medium. Remove the existing medium and add 100 µL of the β-D-allose dilutions to the respective wells. Include a vehicle control (medium without β-D-allose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis for TXNIP Expression
This protocol is for detecting changes in TXNIP protein levels following β-D-allose treatment.
-
Cell Treatment and Lysis: Treat cells with varying concentrations of β-D-allose for the desired duration. Harvest both attached and floating cells and lyse them in RIPA buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% Triton X-100, and 0.5% NP40) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% (w/v) non-fat dried milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TXNIP (e.g., MBL, 1:2,000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with β-D-allose for the specified time. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioredoxin Interacting Protein (TXNIP) Is Differentially Expressed in Human Tumor Samples but Is Absent in Human Tumor Cell Line Xenografts: Implications for Its Use as an Immunosurveillance Marker [mdpi.com]
- 5. Thioredoxin-interacting protein: A new therapeutic target in bone metabolism disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunosuppressive Properties of beta-D-allose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-D-allose, a rare hexose, has emerged as a promising immunomodulatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the immunosuppressive properties of this compound, focusing on its core mechanisms of action, effects on various immune cell populations, and its potential applications in transplantation and autoimmune diseases. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this field. Signaling pathways and experimental workflows are visually represented to enhance understanding of the complex biological processes involved.
Introduction
This compound is a C-3 epimer of D-glucose that is found in nature in limited quantities.[1][2] Its unique stereochemistry confers distinct biological activities, including anti-inflammatory, antioxidant, and potent immunosuppressive effects.[3][4] Unlike conventional immunosuppressants, which can have significant side effects, this compound has been shown to be non-toxic, making it an attractive candidate for the development of novel immunotherapies.[4] This guide delves into the technical details of this compound's immunosuppressive capabilities, providing a foundational resource for the scientific community.
Mechanisms of Immunosuppression
The immunosuppressive effects of this compound are multifaceted, primarily targeting the function of key immune cells such as dendritic cells and potentially T cells. The principal mechanism identified to date involves the modulation of intracellular signaling cascades that are critical for immune activation.
Inhibition of Plasmacytoid Dendritic Cell (pDC) Activation
Plasmacytoid dendritic cells are a specialized immune cell subset that play a crucial role in antiviral immunity and the pathogenesis of certain autoimmune diseases through the production of type I interferons (IFN-α) and other pro-inflammatory cytokines like IL-12.[5] this compound has been demonstrated to potently inhibit the production of IFN-α and IL-12p40 by murine pDCs stimulated with Toll-like receptor 7 (TLR7) and TLR9 ligands, such as single-stranded RNA (ssRNA) and CpG DNA, respectively.[5]
This inhibitory effect is not due to cytotoxicity or a blockade of ligand uptake.[5] Instead, this compound exerts its function intracellularly by attenuating the phosphorylation of key signaling molecules in the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]
Attenuation of MAPK Signaling Pathway
Upon TLR7/9 engagement in pDCs, a signaling cascade is initiated that leads to the activation of the MAPK family members: extracellular signal-regulated kinase (Erk1/2), c-Jun N-terminal kinase (JNK/SAPK), and p38 MAPK.[5] These kinases are crucial for the transcriptional activation of genes encoding pro-inflammatory cytokines. This compound treatment has been shown to decrease the phosphorylation, and thus the activation, of Erk1/2, JNK/SAPK, and p38 MAPK in a dose-dependent manner.[5] The precise molecular target of this compound within this pathway is currently under investigation.
Signaling Pathway Diagram: this compound Inhibition of pDC Activation
Caption: this compound inhibits TLR7/9-mediated cytokine production in pDCs by attenuating MAPK phosphorylation.
Quantitative Data on Immunosuppressive Effects
The following tables summarize the quantitative data available on the immunosuppressive effects of this compound.
Table 1: Effect of this compound on Cytokine Production by Murine Plasmacytoid Dendritic Cells
| Treatment | IFN-α Production (% of Control) | IL-12p40 Production (% of Control) | Reference |
| CpG DNA (TLR9 ligand) | 100% | 100% | [5] |
| CpG DNA + this compound (25 mM) | Significantly decreased | Severely decreased | [5] |
| ssRNA (TLR7 ligand) | Significantly decreased | Severely decreased | [5] |
| ssRNA + this compound (25 mM) | Significantly decreased | Severely decreased | [5] |
Note: Specific percentage reductions were described qualitatively in the source material.
Table 2: Effect of this compound in Combination with FK506 on Rat Liver Allograft Survival
| Treatment Group | Mean Survival Time (Days) | n | Reference |
| Control (No treatment) | 10.0 ± 2.7 | 8 | [6] |
| FK506 (0.08 mg/kg/day) | 81.5 ± 31.0 | 6 | [6] |
| FK506 + this compound (dose not specified) | Prolonged survival | - | [4] |
Note: The study by Hossain et al. (2000) demonstrated prolonged survival with the combination therapy but did not provide specific mean survival times in the available abstract. Further investigation of the full text is required for precise quantitative data.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation and Culture of Murine Bone Marrow-Derived Plasmacytoid Dendritic Cells
This protocol is adapted from established methods for generating pDCs in vitro.[1]
Materials:
-
RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 1% nonessential amino acids, 1% pyruvate, 50 µg/ml kanamycin, and 0.05 mM 2-mercaptoethanol.
-
Recombinant murine FMS-like tyrosine kinase 3 ligand (Flt3L).
-
RBC lysis buffer.
-
Magnetic-activated cell sorting (MACS) columns and antibodies for pDC isolation (e.g., anti-B220 microbeads).
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using RBC lysis buffer.
-
Culture the bone marrow cells at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with 100 ng/mL of Flt3L.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Every 3-4 days, replace half of the medium with fresh medium containing Flt3L.
-
After 11 days of culture, harvest the cells.
-
Isolate pDCs (CD11b⁻B220⁺) using MACS according to the manufacturer's instructions. Purity should be confirmed by flow cytometry.
Experimental Workflow: pDC Isolation and Culture
Caption: Workflow for the isolation and in vitro differentiation of murine plasmacytoid dendritic cells.
In Vitro Stimulation of pDCs and Cytokine Measurement
Materials:
-
Purified pDCs.
-
Complete RPMI 1640 medium.
-
TLR ligands: ssRNA (e.g., polyU) or CpG DNA.
-
This compound solution.
-
ELISA kits for murine IFN-α and IL-12p40.
Procedure:
-
Seed purified pDCs in 96-well plates at a density of 5 x 10^4 cells/well in complete RPMI 1640 medium.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 2 hours.
-
Stimulate the cells with a TLR7 ligand (e.g., 1 µg/mL ssRNA) or a TLR9 ligand (e.g., 1 µM CpG DNA).
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Collect the culture supernatants.
-
Measure the concentrations of IFN-α and IL-12p40 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Orthotopic Liver Transplantation in Rats and In Vivo Administration of this compound
This protocol is a summary of the established technique for rat liver transplantation.[2][7][8][9]
Surgical Procedure (summary):
-
Anesthetize both donor and recipient rats.
-
In the donor rat, cannulate the portal vein and perfuse the liver with a cold preservation solution (e.g., Ringer's lactate).
-
Excise the liver, including the portal vein, hepatic artery, and bile duct.
-
In the recipient rat, perform a hepatectomy.
-
Perform anastomoses of the suprahepatic vena cava, portal vein, and infrahepatic vena cava between the donor liver and the recipient. Biliary drainage is established via a choledochocholedochostomy or a choledochojejunostomy.
-
Re-establish blood flow to the transplanted liver.
-
Close the abdominal incision.
Drug Administration:
-
This compound can be administered intravenously via the tail vein. A typical dose used in related studies is in the range of 200-400 mg/kg body weight.[4]
-
For combination therapy studies, FK506 is typically administered intramuscularly at doses ranging from 0.08 to 1.28 mg/kg/day.[4][6]
-
The timing and duration of administration should be optimized based on the experimental design.
Experimental Workflow: Rat Liver Transplantation
Caption: Generalized workflow for orthotopic liver transplantation in rats with immunosuppressive drug administration.
Future Directions and Conclusion
This compound represents a novel and promising avenue for the development of safer and more effective immunosuppressive therapies. The accumulated evidence strongly suggests that its mechanism of action involves the targeted inhibition of key signaling pathways in immune cells, leading to a dampened inflammatory response.
Future research should focus on:
-
Elucidating the precise molecular target(s) of this compound within the MAPK and other relevant signaling pathways.
-
Investigating the effects of this compound on other immune cell populations, such as T cells and B cells, to understand the full scope of its immunomodulatory activity.
-
Conducting more extensive preclinical studies in various models of autoimmune disease and transplantation to establish optimal dosing and therapeutic regimens.
-
Exploring the potential synergistic effects of this compound with other immunosuppressive agents to develop more potent and less toxic combination therapies.
References
- 1. CpG-matured Murine Plasmacytoid Dendritic Cells Are Capable of In Vivo Priming of Functional CD8 T Cell Responses to Endogenous but Not Exogenous Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthotopic Liver Transplantation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HAMSTER-TO-RAT HEART AND LIVER XENOTRANSPLANTATION WITH FK506 PLUS ANTIPROLIFERATIVE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUPPRESSION OF ALLOGRAFT REJECTION WITH FK506: I. PROLONGED CARDIAC AND LIVER SURVIVAL IN RATS FOLLOWING SHORT-COURSE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Dose of FK 506 and Associated Blood Levels in Allotransplantation of Rat Liver, Heart, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A technique for orthotopic liver transplantation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. [Orthotopic liver transplant in rats. Surgical technique, complications and treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Anti-inflammatory Effects of β-D-Allose
Audience: Researchers, scientists, and drug development professionals.
Abstract: D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, is an emerging therapeutic candidate with a range of physiological functions, including notable anti-inflammatory properties.[1] While its presence in nature is limited, in vitro research has begun to elucidate the mechanisms underlying its effects on inflammatory processes. This technical guide provides a comprehensive overview of the current in vitro data, focusing on its role in modulating reactive oxygen species (ROS), inhibiting pro-inflammatory cytokine production, and interfering with key intracellular signaling pathways. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visual diagrams of the molecular pathways and workflows to serve as a resource for researchers in immunology and drug development.
Modulation of Reactive Oxygen Species (ROS)
A primary mechanism for the anti-inflammatory effect of D-allose is its ability to modulate cellular redox status. Its action is twofold: direct scavenging of specific free radicals and indirect reduction of mitochondrial ROS production.
Direct and Indirect Antioxidant Activity
In vitro studies have demonstrated that D-allose is a selective scavenger of free radicals. It is particularly effective against hydroxyl radicals (•OH), showing activity comparable to D-glucose.[2] However, it does not appear to scavenge superoxide (B77818) anions (O₂⁻) or hydrogen peroxide (H₂O₂) directly.[2][3]
Perhaps more significantly, D-allose reduces mitochondrial ROS production by competing with D-glucose.[2] In mouse neuroblastoma Neuro2A cells, D-allose was shown to attenuate the D-glucose-dependent generation of ROS induced by rotenone (B1679576), a mitochondrial complex I inhibitor.[2][3] This competitive mechanism suggests that D-allose is less effective at producing intracellular ATP compared to D-glucose, thereby suppressing mitochondrial ROS generation.[2] D-allose also demonstrates a potent inhibitory effect on the production of ROS from stimulated neutrophils.[4]
Data Presentation: ROS Scavenging and Production
| Parameter | Finding | Cell/System Type | Comparison | Reference |
| Direct Scavenging | ||||
| Hydroxyl Radical (•OH) | Effective scavenging | Cell-free assays | Same extent as D-glucose | [2][3] |
| Superoxide Anion (O₂⁻) | Ineffective | Cell-free assays | No scavenging observed | [2][3] |
| Hydrogen Peroxide (H₂O₂) | Ineffective | Cell-free assays | No scavenging observed | [2][3] |
| Indirect Effects | ||||
| Mitochondrial ROS | Attenuated production | Mouse neuroblastoma (Neuro2A) | D-glucose enhanced ROS production | [2] |
| Neutrophil ROS | Potent inhibition of production | Stimulated neutrophils | - | [4] |
Experimental Protocol: In Vitro ROS Detection using DCF-DA
This protocol is based on the methodology used to assess intracellular ROS production.
-
Cell Culture: Plate cells (e.g., Neuro2A, Raw264.7 macrophages) in a 96-well plate or appropriate culture dish and grow to 80-90% confluency.
-
Pre-treatment: Remove the culture medium and incubate the cells with various concentrations of D-allose in serum-free medium for a specified period (e.g., 1-24 hours). Include a vehicle control (medium only) and a positive control (e.g., N-acetylcysteine).
-
ROS Induction: Following pre-treatment, add an ROS-inducing agent such as rotenone or lipopolysaccharide (LPS) and incubate for the required time (e.g., 30-60 minutes).
-
Staining: Wash the cells with phosphate-buffered saline (PBS). Add 2′,7′-dichlorofluorescin diacetate (DCF-DA) solution (typically 5-10 µM in PBS) to each well and incubate at 37°C for 30 minutes in the dark. DCF-DA is a cell-permeable dye that is oxidized to the highly fluorescent DCF by intracellular ROS.
-
Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify using fluorescence microscopy or flow cytometry (FACS).[5]
-
Data Analysis: Normalize the fluorescence intensity of the treatment groups to the control group. Statistical significance is determined using appropriate tests like Student's t-test or ANOVA.
Visualization: Mechanism of Mitochondrial ROS Reduction
Inhibition of Pro-inflammatory Cytokine Production
D-allose has demonstrated immunomodulatory effects by selectively inhibiting the production of key pro-inflammatory cytokines in specific immune cell subsets.
Effects on Dendritic Cells
Research on murine dendritic cells reveals a specific action of D-allose on plasmacytoid dendritic cells (pDCs). When pDCs were stimulated with Toll-like receptor 7 (TLR7) ligand (ssRNA) or TLR9 ligand (CpG DNA), D-allose severely decreased the production of both interferon-alpha (IFN-α) and interleukin (IL-12p40).[6][7] This inhibitory effect appears specific, as D-allose did not suppress cytokine production in pDCs stimulated with other TLR7 ligands like imidazoquinoline.[6][7] Furthermore, conventional dendritic cells (cDCs) showed normal production of IL-12p40 and tumor necrosis factor-alpha (TNF-α) in the presence of D-allose, highlighting a cell-type-specific effect.[6][7] The mechanism is not due to cytotoxicity or inhibition of ligand uptake, suggesting an interference with downstream signaling pathways.[6]
Data Presentation: Effects of D-Allose on Cytokine Production
| Cell Type | Stimulus | Cytokine Measured | Effect of D-Allose | Reference |
| Murine Plasmacytoid Dendritic Cells (pDCs) | TLR9 ligand (CpG DNA) | IFN-α, IL-12p40 | Severely decreased | [6][7] |
| Murine Plasmacytoid Dendritic Cells (pDCs) | TLR7 ligand (ssRNA) | IFN-α, IL-12p40 | Severely decreased | [6][7] |
| Murine Plasmacytoid Dendritic Cells (pDCs) | TLR7 ligand (Imidazoquinoline) | IFN-α, IL-12p40 | No inhibition | [6][7] |
| Murine Conventional Dendritic Cells (cDCs) | CpG DNA or Imidazoquinoline | IL-12p40, TNF-α | No inhibition | [6][7] |
Experimental Protocol: Cytokine Measurement by ELISA
-
Cell Culture and Stimulation: Isolate or culture immune cells (e.g., murine pDCs). Seed them in culture plates and pre-treat with D-allose or vehicle control for 1-2 hours.
-
Stimulation: Add the specific stimulus (e.g., CpG DNA for TLR9 activation) to the wells and incubate for an appropriate time to allow cytokine production and secretion (e.g., 24-48 hours).
-
Sample Collection: Centrifuge the plates and collect the cell-free supernatant, which contains the secreted cytokines.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add diluted supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Signal Generation: Wash the plate and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a colorimetric substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., H₂SO₄).
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Interference with Inflammatory Signaling Pathways
The anti-inflammatory effects of D-allose are rooted in its ability to modulate critical intracellular signaling cascades, particularly the MAPK and TXNIP/Trx pathways.
Attenuation of MAPK Pathway Phosphorylation
The observed reduction in cytokine production in pDCs is directly linked to the attenuation of downstream signaling molecules. In the presence of D-allose, the phosphorylation of MAPK family members—specifically Erk1/2, JNK/SAPK, and p38 MAPK—was significantly weakened following stimulation with ssRNA or CpG DNA.[6][7] This demonstrates that D-allose acts upstream of cytokine gene transcription to inhibit the inflammatory response.
Induction of Thioredoxin-Interacting Protein (TXNIP)
D-allose is a potent inducer of thioredoxin-interacting protein (TXNIP). TXNIP is a crucial endogenous inhibitor of thioredoxin (Trx), a key antioxidant protein that also modulates the activity of several transcription factors. By increasing TXNIP expression, D-allose effectively inhibits Trx function. This leads to the reduced activity of Trx-dependent transcription factors such as activator protein 1 (AP-1) and nuclear factor-kappaB (NF-κB), which are pivotal in mediating inflammatory and immune responses. This mechanism has been shown to inhibit osteoclast differentiation in vitro, a process closely linked to inflammation.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After cell culture, pre-treatment with D-allose, and stimulation (as described previously), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate them by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane thoroughly and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total-p38) and/or a loading control (e.g., anti-β-actin or anti-GAPDH).
Visualization: Key Signaling Pathways Modulated by D-Allose
Summary and Future Directions
The in vitro anti-inflammatory properties of β-D-allose are multifaceted, involving the direct and indirect modulation of ROS, the selective suppression of pro-inflammatory cytokines in pDCs, and the disruption of key signaling pathways like MAPK and Trx. The data strongly suggest that D-allose is not merely an antioxidant but an active immunomodulator with specific cellular and molecular targets.
Future research should focus on:
-
Broader Cell Screening: Investigating the effects of D-allose on other key immune cells, such as macrophages, neutrophils, and T-lymphocytes, to understand its full immunomodulatory profile.
-
NF-κB Pathway: Directly assessing the impact of D-allose on the NF-κB pathway, including IκBα phosphorylation and p65 nuclear translocation, given its link to both the MAPK and TXNIP/Trx pathways.
-
Dose-Response Studies: Conducting comprehensive dose-response and time-course experiments across various cell types to establish optimal concentrations and therapeutic windows.
-
Receptor Identification: Investigating potential cell surface receptors or transporters that may mediate the specific effects of D-allose, distinguishing its action from that of D-glucose.
This guide summarizes the foundational in vitro work that positions β-D-allose as a promising molecule for further investigation in the context of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemo-enzymatic Synthesis of beta-D-Allose from Benzyl-Glucose: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to a novel and efficient four-step chemo-enzymatic synthesis of beta-D-allose, a rare sugar with significant therapeutic potential, starting from the readily available 1-O-benzyl-β-D-glucopyranoside. This method leverages the high specificity of an engineered bacterial glycoside-3-oxidase, followed by stereoselective chemical reduction and deprotection steps, offering high yields and a streamlined process.
D-Allose, a C3 epimer of D-glucose, has garnered considerable interest in the pharmaceutical and nutraceutical sectors due to its potential anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1] However, its limited natural availability and the high costs associated with traditional synthesis have hindered its broader application.[1] The chemo-enzymatic approach detailed here presents a significant improvement over conventional multi-step chemical syntheses that often require complex protection-deprotection strategies and result in lower overall yields.[1]
Overall Synthesis Workflow
The chemo-enzymatic synthesis of D-allose from 1-O-benzyl-β-D-glucopyranoside is a four-step process. The key stages involve enzymatic oxidation, stereoselective reduction, and deprotection via hydrogenolysis.[1][2]
Caption: Chemo-enzymatic synthesis of this compound workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the chemo-enzymatic synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents/Enzymes | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Enzymatic Oxidation | 1-O-benzyl-β-D-glucopyranoside | Engineered glycoside-3-oxidase 16F10, Catalase | 50 mM Sodium Acetate (B1210297) Buffer (pH 7.5) | 25 | 6.5 h | 100 |
| 2 | Stereoselective Reduction | 1-O-benzyl-3-keto-β-D-glucopyranoside | LS-Selectride | DMSO:THF (2:1) | 0 | 2 h | 86 |
| 3 | Deprotection (Hydrogenolysis) | 1-O-benzyl-β-D-allopyranoside | 10% Pd/C, H₂ | Methanol | Room Temperature | Overnight | 94 |
| Overall Yield | ~81 |
Experimental Protocols
Step 1: Enzymatic Oxidation of 1-O-benzyl-β-D-glucopyranoside
This protocol outlines the regioselective oxidation of the C3 hydroxyl group of 1-O-benzyl-β-D-glucopyranoside using an engineered glycoside-3-oxidase.
Materials:
-
1-O-benzyl-β-D-glucopyranoside
-
Engineered glycoside-3-oxidase 16F10
-
Catalase
-
50 mM Sodium Acetate Buffer (pH 7.5)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Prepare a reaction mixture containing 1-O-benzyl-β-D-glucopyranoside in 50 mM sodium acetate buffer (pH 7.5).[1]
-
Add the engineered glycoside-3-oxidase 16F10 to a final concentration of 1 U/mL.[2]
-
Add catalase to a final concentration of 0.1 mg/mL to decompose the hydrogen peroxide byproduct.[1][2]
-
Incubate the reaction mixture at 25°C with gentle stirring for 6.5 hours under aerobic conditions.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture containing 1-O-benzyl-3-keto-β-D-glucopyranoside can be used directly in the next step, assuming 100% conversion.[2]
Step 2: Stereoselective Reduction to 1-O-benzyl-β-D-allopyranoside
This protocol details the chemical reduction of the C3 ketone to an alcohol with inversion of stereochemistry, yielding the allose configuration.
Materials:
-
Crude reaction mixture from Step 1 containing 1-O-benzyl-3-keto-β-D-glucopyranoside
-
LS-Selectride (Lithium tri-sec-butylborohydride)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a 2:1 mixture of anhydrous DMSO and THF.[2]
-
Dissolve the crude 1-O-benzyl-3-keto-β-D-glucopyranoside in the DMSO:THF solvent mixture.
-
Cool the reaction mixture to 0°C in an ice bath.[2]
-
Slowly add LS-Selectride to the reaction mixture under an inert atmosphere.
-
Stir the reaction at 0°C for 2 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-O-benzyl-β-D-allopyranoside.
Step 3: Deprotection via Hydrogenolysis to yield this compound
This protocol describes the final deprotection step to remove the benzyl (B1604629) group, yielding the free sugar, this compound.
Materials:
-
Crude 1-O-benzyl-β-D-allopyranoside from Step 2
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
High-pressure reactor or a flask equipped with a hydrogen balloon
-
Inert gas (e.g., Argon or Nitrogen)
-
Celite for filtration
Procedure:
-
Dissolve the crude 1-O-benzyl-β-D-allopyranoside in methanol in a high-pressure reactor.[1]
-
Carefully add the 10% Pd/C catalyst to the solution.[1]
-
Stir the reaction mixture vigorously overnight at room temperature.[1][2]
-
Monitor the reaction by TLC for the disappearance of the starting material.[1]
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.[1]
Step 4: Purification and Characterization of this compound
This protocol provides a general approach for the purification and characterization of the final product.
Purification:
-
The crude this compound can be purified using column chromatography on silica (B1680970) gel. The appropriate solvent system for elution should be determined by TLC analysis.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the structure and stereochemistry of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of this compound.
-
Optical Rotation: The specific rotation of the purified product can be measured and compared to the literature value for this compound.
Biological Activity and Signaling Pathway
D-allose has shown promising anti-cancer properties.[1] Its mechanism of action is believed to involve the upregulation of Thioredoxin Interacting Protein (TXNIP).[3][4] TXNIP is a tumor suppressor that is often downregulated in cancer cells.[5] The induction of TXNIP by D-allose leads to the downregulation of the glucose transporter GLUT1, which is overexpressed in many cancer cells.[3] This reduction in GLUT1 expression results in decreased glucose uptake by cancer cells, leading to G1 cell cycle arrest and inhibition of cell proliferation.[3][4]
Caption: D-allose anti-cancer signaling pathway.
References
- 1. Frontiers | Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 4. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
Application Notes and Protocols for the Enzymatic Production of β-D-Allose from D-Psicose
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-D-allose is a rare aldohexose sugar with significant potential in the pharmaceutical and food industries due to its various physiological functions, including anti-cancer, anti-oxidant, and anti-inflammatory properties.[1] Traditional chemical synthesis of D-allose is often inefficient, resulting in low yields and undesirable by-products.[1] Enzymatic synthesis offers a highly specific and efficient alternative for the production of D-allose.
The primary enzymatic route for D-allose production is the isomerization of D-psicose (also known as D-allulose). This reaction is most effectively catalyzed by L-rhamnose isomerase (L-RI, EC 5.3.1.14).[1][2][3] While L-RI's natural substrate is L-rhamnose, it exhibits broad substrate specificity and can efficiently convert D-psicose to D-allose.[1][3] Additionally, other enzymes such as commercial glucose isomerases have been shown to catalyze this conversion.[2][4]
A more cost-effective approach for large-scale production involves a two-step, one-pot synthesis starting from the abundant and inexpensive substrate, D-fructose.[1][5] In this process, D-fructose is first converted to D-psicose by D-psicose 3-epimerase (DPE), and subsequently, the D-psicose is isomerized to D-allose by L-rhamnose isomerase.[5][6]
These application notes provide detailed protocols for the enzymatic production of D-allose from D-psicose, including both direct isomerization and a two-step conversion from D-fructose. Protocols for enzyme immobilization to enhance stability and reusability are also described.
Enzymatic Pathways for D-Allose Synthesis
Two primary enzymatic pathways are utilized for the production of D-allose. The direct conversion of D-psicose to D-allose and a two-step conversion starting from D-fructose.
Caption: Enzymatic pathways for D-Allose synthesis.
Experimental Protocols
Protocol 1: Direct Isomerization of D-Psicose to D-Allose using L-Rhamnose Isomerase
This protocol is adapted from a high-yield production method utilizing recombinant L-rhamnose isomerase from Clostridium stercorarium.[1]
1. Enzyme Preparation:
-
The gene encoding L-rhamnose isomerase from Clostridium stercorarium is cloned and expressed in a suitable host, such as E. coli.
-
The expressed enzyme is purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).[1]
2. Isomerization Reaction:
-
Reaction Mixture:
-
Procedure:
-
Prepare the reaction mixture in a suitable vessel.
-
Incubate the mixture at 70°C for 2.5 hours.[1]
-
3. Reaction Termination and Product Analysis:
-
Terminate the reaction by boiling for 10 minutes to denature the enzyme.[1]
-
Centrifuge the mixture to remove the precipitated protein.[1]
-
Analyze the supernatant for D-allose and remaining D-psicose concentrations using High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: Two-Step, One-Pot Synthesis of D-Allose from D-Fructose
This protocol utilizes immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RI) for the conversion of D-fructose to D-allose.[5]
1. Enzyme Immobilization:
-
Immobilize recombinant D-psicose 3-epimerase (e.g., from Ruminococcus sp.) on an anion exchange resin.[5]
-
Immobilize recombinant L-rhamnose isomerase (e.g., from Bacillus subtilis) on an amino resin.[5]
2. One-Pot Isomerization Reaction:
-
Reaction Mixture:
-
D-fructose as the starting substrate.
-
Immobilized DPE and L-RI.
-
Appropriate buffer system (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).[6]
-
-
Procedure:
3. Product Recovery and Analysis:
-
Separate the immobilized enzymes from the reaction mixture by filtration for reuse.[1]
-
The resulting solution will contain a mixture of D-fructose, D-psicose, and D-allose.[5]
-
Analyze the composition of the mixture by HPLC.[1]
Protocol 3: Enzyme Immobilization by Cross-Linking
This protocol describes the preparation of cross-linked enzyme aggregates (CLEAs), which are highly stable and suitable for use in bioreactors.[6]
1. Materials:
-
Purified L-rhamnose isomerase solution.
-
Glutaraldehyde (B144438) solution (e.g., 25% v/v).
-
Phosphate buffer (50 mM, pH 7.5).[6]
2. Procedure:
-
To the enzyme solution, slowly add glutaraldehyde to a final concentration of 0.5% (v/v) while gently stirring.[6]
-
Continue stirring for 3 hours at 4°C to allow for cross-linking.[6]
-
Centrifuge the mixture to collect the cross-linked enzyme aggregates.[6]
-
Wash the pellet three times with 50 mM phosphate buffer (pH 7.5) to remove any unreacted glutaraldehyde.[6]
Experimental Workflow
The general workflow for the enzymatic production of D-allose, from enzyme preparation to product analysis, is illustrated below.
Caption: General experimental workflow for D-allose production.
Data Presentation
The selection of the enzyme source and reaction conditions is critical for optimizing D-allose production. The following tables summarize key quantitative data from various studies.
Table 1: Performance of L-Rhamnose Isomerases for D-Allose Production from D-Psicose
| Microbial Source of L-RI | Optimal Temp (°C) | Optimal pH | Conversion Yield (%) | Reference |
| Clostridium stercorarium | 70 | 7.0 | 33 | [1][7] |
| Thermus thermophilus | 85 | 7.5 | 30 | |
| Bacillus subtilis | 60 | - | 37.5 | [7] |
| Pseudomonas stutzeri | - | - | 25 | [8] |
| Caldicellulosiruptor saccharolyticus | - | - | 33 | [9] |
| Thermoanaerobacterium saccharolyticum NTOU1 | - | - | 34 | [9] |
| Bacillus pallidus Y25 | - | - | 35 | [9] |
Table 2: Performance of Other Isomerases for D-Allose Production from D-Psicose
| Enzyme | Optimal Temp (°C) | Optimal pH | Conversion Yield (%) | Reference |
| Glucose Isomerase (Sweetzyme IT) | 60 | 8.0 | 30 | [9] |
| Ribose-5-phosphate isomerase (Thermotoga lettingae) | 75 | 8.0 | 32 | [7] |
Table 3: One-Pot Conversion of D-Fructose to D-Allose
| Enzyme System | Reaction Time (h) | Final Mass Ratio (Fructose:Psicose:Allose) | Reference |
| Immobilized DPE (Ruminococcus sp.) and L-RI (B. subtilis) | 5 | 6.6 : 2.4 : 1.0 | [5] |
Conclusion
The enzymatic synthesis of D-allose using L-rhamnose isomerase and other isomerases presents a viable and efficient method for producing this valuable rare sugar.[1] By selecting a highly active and stable enzyme, such as the one from Clostridium stercorarium, and optimizing reaction conditions, high yields and productivity can be achieved.[1] Furthermore, the use of immobilized enzymes in continuous production systems, such as packed-bed reactors, offers a scalable and cost-effective approach for industrial applications.[1] The two-step conversion from D-fructose provides an economically attractive alternative for large-scale production due to the low cost of the starting material.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 5. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Allose Synthesis Using Immobilized L-Rhamnose Isomerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose (B117823), a rare aldohexose, has garnered significant attention in the pharmaceutical and food industries for its potential therapeutic applications, including anti-cancer, anti-oxidant, and anti-inflammatory properties.[1] Traditional chemical synthesis of D-allose is often inefficient, resulting in low yields and undesirable by-products.[1] Enzymatic synthesis provides a highly specific and efficient alternative. L-rhamnose (B225776) isomerase (L-RI, EC 5.3.1.14) is a key enzyme in this process, capable of catalyzing the reversible isomerization of various aldoses and ketoses.[1][2] While its natural substrate is L-rhamnose, it also effectively catalyzes the conversion of D-psicose (also known as D-allulose) to D-allose.[1][3]
The immobilization of L-rhamnose isomerase enhances the economic feasibility of D-allose production by improving enzyme stability, enabling reuse, and simplifying the purification process.[4][5] This document provides detailed protocols and application notes for the synthesis of D-allose using immobilized L-rhamnose isomerase.
Enzymatic Pathways for D-Allose Synthesis
There are two primary enzymatic routes for the production of D-allose:
-
One-Step Isomerization from D-Psicose: This is the most direct pathway where L-rhamnose isomerase converts D-psicose to D-allose.[4]
-
Two-Step Conversion from D-Fructose: This more cost-effective approach utilizes the abundant and inexpensive substrate D-fructose.[4][6] In the first step, D-fructose is converted to D-psicose by D-psicose 3-epimerase (DPE). Subsequently, L-rhamnose isomerase isomerizes D-psicose to D-allose.[4][6]
Data Presentation: Performance of L-Rhamnose Isomerases
The choice of L-rhamnose isomerase source is critical for optimizing D-allose production. The following tables summarize the performance of L-RIs from various microbial sources and the conditions for D-allose production.
Table 1: Comparison of L-Rhamnose Isomerases from Different Microbial Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Co-factor | Reference |
| Clostridium stercorarium | 7.0 | 75 | Mn²⁺ | [7][8] |
| Bacillus subtilis | 8.5 | 70 | Mn²⁺ | [9] |
| Pseudomonas stutzeri | 7.5 | 40 | - | [10] |
| Caldicellulosiruptor obsidiansis | 8.0 | 85 | Co²⁺ | [11] |
| Thermoanaerobacterium saccharolyticum | 7.0 - 9.0 | 70 - 80 | Co²⁺ or Mn²⁺ | [12] |
| Shinella zoogloeoides | 9.0 | 60 | Mn²⁺ | [13] |
Table 2: D-Allose Production Parameters Using Immobilized L-Rhamnose Isomerase
| Enzyme Source (Immobilized) | Substrate & Concentration | Temperature (°C) | pH | Conversion Yield (%) | Productivity | Reference |
| Pseudomonas stutzeri | D-Psicose (500 g/L) | 42 | - | ~30 | - | [14] |
| Pseudomonas stutzeri | D-Psicose (2.5-20%) | 40 | 7.5 | ~40 | - | [10] |
| Commercial Glucose Isomerase* | D-Allulose (500 g/L) | 60 | 8.0 | 30 | 36 g/L/h | [15][16] |
| Clostridium stercorarium (free enzyme) | D-Allulose (600 g/L) | 70 | 7.0 | 33 | 79.6 g/L/h | [7] |
Note: Commercial glucose isomerase can also be used for the conversion of D-allulose to D-allose.[15][16]
Experimental Protocols
Protocol 1: Immobilization of L-Rhamnose Isomerase by Adsorption
This protocol is adapted for the immobilization of L-rhamnose isomerase on an amino resin, a common method for D-allose production.[6]
Materials:
-
Recombinant L-rhamnose isomerase (L-RI) solution
-
Amino resin
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
Procedure:
-
Equilibrate the amino resin with 50 mM phosphate buffer (pH 7.5).
-
Add the L-rhamnose isomerase solution to the equilibrated resin.
-
Incubate with gentle shaking for 2 hours at 25°C to allow for enzyme adsorption.
-
Wash the resin with phosphate buffer to remove any unbound enzyme.
-
The immobilized L-RI is now ready for use in D-allose synthesis.
Protocol 2: One-Pot Synthesis of D-Allose from D-Fructose Using Co-immobilized Enzymes
This protocol describes a cost-effective method for D-allose production starting from D-fructose.[6]
Materials:
-
Immobilized D-psicose 3-epimerase (DPE) on an anion exchange resin
-
Immobilized L-rhamnose isomerase (L-RI) on an amino resin (prepared as in Protocol 1)
-
D-Fructose solution (e.g., 50% w/v)
-
Temperature-controlled reactor
Procedure:
-
In a temperature-controlled reactor, add the immobilized DPE and immobilized L-RI to the D-fructose solution.
-
Maintain the reaction at 50°C with continuous stirring.[4]
-
The reaction is typically allowed to proceed for approximately 5 hours to reach equilibrium.[6]
-
At equilibrium, the mass ratio of D-fructose, D-psicose, and D-allose is expected to be approximately 6.6:2.4:1.0.[6]
-
Monitor the formation of D-allose over time using High-Performance Liquid Chromatography (HPLC).[1][4]
Protocol 3: Continuous Production of D-Allose from D-Psicose in a Packed-Bed Reactor
This protocol is suitable for larger-scale, continuous production of D-allose.[4][15]
Materials:
-
Immobilized L-rhamnose isomerase (e.g., on chitopearl beads or other suitable support)
-
Packed-bed reactor column
-
Peristaltic pump
-
D-Psicose solution (e.g., 500 g/L) in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0)[15]
-
Temperature-controlled water bath
Procedure:
-
Reactor Setup: Pack the reactor column with the immobilized L-rhamnose isomerase.[4]
-
Equilibrate the column by pumping the reaction buffer through it.
-
Reaction Initiation: Continuously feed the D-psicose solution into the packed-bed reactor at a controlled flow rate (e.g., dilution rate of 0.24/h) using a peristaltic pump.[15]
-
Maintain the reactor at the optimal temperature (e.g., 60°C).[15]
-
Product Collection: Collect the effluent from the reactor outlet.[4]
-
Analysis: Analyze the composition of the effluent for D-psicose and D-allose concentrations using HPLC to monitor the conversion rate.[4]
Product Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the composition of the reaction mixture to determine the concentrations of D-fructose, D-psicose, and D-allose.[1][4]
Concluding Remarks
The use of immobilized L-rhamnose isomerase presents a robust and economically viable method for the synthesis of the valuable rare sugar, D-allose. By selecting a highly active and stable enzyme and optimizing reaction conditions, high yields and productivity can be achieved. The protocols provided herein offer a comprehensive guide for researchers and professionals to develop and scale up D-allose production for various applications in the pharmaceutical and food industries. The use of immobilized enzymes in continuous bioreactor systems is particularly advantageous for industrial-scale manufacturing.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. D-Allose Production from D-Psicose Using Immobilized L-Rhamnose Isomerase | CiNii Research [cir.nii.ac.jp]
- 11. Characterization of a thermostable recombinant l-rhamnose isomerase from Caldicellulosiruptor obsidiansis OB47 and its application for the production of l-fructose and l-rhamnulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot multi-step transformation of D-allose from D-fructose using a co-immobilized biocatalytic system [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 16. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of β-D-Allose from Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
β-D-Allose is a rare aldohexose, an epimer of D-glucose, which has garnered significant interest in pharmaceutical research for its potential therapeutic properties. The ability to obtain high-purity crystalline β-D-Allose is crucial for its characterization, structural analysis, and use in drug formulation. While noted to be challenging to crystallize, this document outlines a protocol for the crystallization of β-D-Allose using an ethanol-based anti-solvent method. This protocol is synthesized from available literature and is intended to serve as a foundational method for researchers. It is important to note that D-allose is soluble in water and insoluble in alcohol[1].
Data Presentation
The crystallization of β-D-Allose can yield different polymorphic forms, which are distinct crystalline structures of the same compound. Two polymorphs of β-D-Allose have been reported in the literature. The properties of these polymorphs are summarized in the table below.
| Property | Form I (Stable) | Form II (Unstable) |
| Melting Point | 141 °C | 128 °C |
| Crystal System | Orthorhombic | Hexagonal |
| Space Group | P2₁2₁2₁ | P6₂ |
| Unit Cell Parameters | a = 4.908 Å, b = 12.515 Å, c = 12.235 Å, α = β = γ = 90° | a = b = 16.598 Å, c = 4.856 Å, α = β = 90°, γ = 120° |
Data sourced from literature reports on the crystal structures of β-D-Allose polymorphs[2].
Experimental Protocol: Anti-Solvent Crystallization of β-D-Allose using Ethanol (B145695)
This protocol is based on the principle of decreasing the solubility of β-D-Allose in an aqueous solution by the addition of ethanol, an anti-solvent, to induce crystallization.
Materials and Equipment:
-
β-D-Allose powder
-
Deionized water
-
Absolute ethanol (or 95% ethanol)
-
Sterile filtration unit (e.g., 0.22 µm syringe filter)
-
Crystallization dish or beaker
-
Magnetic stirrer and stir bar
-
Parafilm or other means to slow evaporation
-
Spatula
-
Analytical balance
-
Optical microscope (for crystal observation)
Methodology:
-
Dissolution of β-D-Allose:
-
Begin by dissolving the β-D-Allose powder in a minimal amount of deionized water at room temperature. The exact concentration will depend on the starting purity and form of the allose. A good starting point is to create a concentrated, near-saturated solution.
-
Gentle warming (e.g., to 30-40°C) can be employed to ensure complete dissolution, but avoid high temperatures which may lead to caramelization.
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel to remove any particulate impurities.
-
-
Addition of Ethanol (Anti-Solvent):
-
Place the aqueous β-D-Allose solution on a magnetic stirrer with gentle agitation.
-
Slowly add absolute or 95% ethanol dropwise to the solution.
-
Continue adding ethanol until the point of incipient turbidity is reached[2]. This is the point where the solution begins to appear cloudy, indicating that the β-D-Allose is starting to precipitate due to its low solubility in the ethanol-water mixture.
-
If the solution becomes excessively cloudy, add a small amount of deionized water dropwise until it just becomes clear again.
-
-
Crystallization:
-
Once the solution is at the point of incipient turbidity, cease stirring.
-
Cover the crystallization vessel with parafilm. To allow for slow evaporation, which can promote the growth of larger crystals, punch a few small holes in the parafilm.
-
Set the vessel aside in a location with a stable temperature and minimal vibrations. Room temperature is a suitable starting point.
-
Allow the solution to stand undisturbed for several days to two weeks[2]. Over this period, the solvent will slowly evaporate, leading to the formation and growth of β-D-Allose crystals. The result may be a white powdery deposit[2].
-
-
Crystal Harvesting and Drying:
-
Once a sufficient amount of crystalline material has formed, carefully decant the supernatant.
-
The crystals can be washed with a small amount of cold ethanol or an ethanol-water mixture to remove any remaining soluble impurities.
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Dry the crystals under vacuum or in a desiccator.
-
Troubleshooting and Optimization:
-
No Crystal Formation: If no crystals form, the initial concentration may be too low, or too much water may be present. Try starting with a more concentrated aqueous solution or allowing for faster evaporation by creating more holes in the parafilm.
-
Amorphous Precipitate: If an amorphous solid crashes out of solution upon ethanol addition, the ethanol may have been added too quickly. The rate of addition is critical for controlled crystallization.
-
Small Crystals: To encourage the growth of larger crystals, slow down the rate of evaporation by using fewer or smaller holes in the parafilm cover. Seeding the solution with a small, previously obtained crystal of β-D-Allose can also promote the growth of larger single crystals.
Visualizations
Experimental Workflow for β-D-Allose Crystallization
Caption: Workflow for the anti-solvent crystallization of β-D-Allose.
References
Application Notes and Protocols for Preparing Beta-D-Allose Solutions in Cell Culture Experiments
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of beta-D-allose, a rare sugar with significant biological activities, in cell culture experiments. The protocols detailed below are intended to ensure reproducibility and accuracy in studying the effects of this compound on various cell lines.
Introduction to this compound
This compound is a C-3 epimer of D-glucose, existing in nature in limited quantities.[1][2][3] This rare aldohexose has garnered considerable interest in the scientific community due to its diverse biological properties, which include anti-proliferative, anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][4][5] Its mechanism of action is multifaceted, with a key pathway involving the upregulation of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.[1][6][7] This upregulation can lead to the inhibition of glucose transport, cell cycle arrest, and the induction of apoptosis.[1][8][9]
Physicochemical and Biological Properties
| Property | Description | References |
| Chemical Formula | C6H12O6 | [10] |
| Molar Mass | 180.16 g/mol | [10][11] |
| Appearance | White crystalline powder | [5][12] |
| Solubility | Soluble in water | [4][5][12] |
| Biological Activities | Anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, cryoprotective, immunosuppressant | [2][4][5] |
| Primary Mechanism | Upregulation of Thioredoxin Interacting Protein (TXNIP) | [1][6][7] |
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of D-Allose on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration Range | Effect | Reference |
| RT112, 253J, J82 | Bladder Cancer | 10, 25, 50 mM | Dose-dependent inhibition of cell viability | [6][13] |
| HuH-7 | Hepatocellular Carcinoma | 12.5, 25, 50 mM | Dose-dependent decrease in GLUT1 expression | [8] |
| MDA-MB-231 | Breast Cancer | 12.5, 25, 50 mM | Dose-dependent decrease in GLUT1 expression | [8] |
| SH-SY5Y | Neuroblastoma | 12.5, 25, 50 mM | Dose-dependent decrease in GLUT1 expression | [8] |
| DU145, PC-3 | Prostate Cancer | 20, 40 mM | Induction of programmed cell death | [14][15] |
| U251MG, U87MG | Glioblastoma | 3-50 mM | Dose-dependent inhibition of proliferation | [3] |
Table 2: Observed Effects of D-Allose Treatment
| Effect | Cell Line(s) | Concentration | Duration | Reference |
| Increased TXNIP Expression | RT112, 253J, J82 | 10, 25, 50 mM | 48 hours | [6] |
| Increased Intracellular ROS | RT112, 253J, J82 | 50 mM | 1 hour | [13] |
| Activation of Caspase-3 | DU145, PC-3 | 20, 40 mM | 72 hours | [14][15] |
| G1 Cell Cycle Arrest | Hepatocellular Carcinoma Cells | Not Specified | Not Specified | [4] |
| Inhibition of Osteoclast Differentiation | Raw264 | Not Specified | Not Specified | [16] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture experiments. It is crucial to maintain sterility throughout the procedure to prevent contamination of cell cultures. Autoclaving is not recommended as the high temperatures can lead to the degradation of the sugar.[17] Filter sterilization is the preferred method.
Materials:
-
This compound powder (purity ≥98%)
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated balance
-
Stir plate and sterile stir bar (optional)
-
Laminar flow hood
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration is 1 M for ease of dilution to final working concentrations (typically in the mM range).
-
Calculate the Required Mass:
-
Molecular Weight of this compound = 180.16 g/mol .
-
To prepare 10 mL of a 1 M stock solution, you will need: 1 mol/L * 0.010 L * 180.16 g/mol = 1.8016 g of this compound.
-
-
Dissolution:
-
In a laminar flow hood, weigh out the calculated amount of this compound powder using a sterile weigh boat and transfer it to a sterile conical tube.
-
Add a portion of the sterile water or buffer (e.g., 8 mL for a final volume of 10 mL) to the conical tube.
-
Gently agitate or use a sterile stir bar on a stir plate at room temperature until the powder is completely dissolved.[17] The solution should be clear.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This will remove any potential bacterial contamination.[18]
-
-
Volume Adjustment and Storage:
-
Bring the final volume to the desired level (e.g., 10 mL) with sterile water or buffer.
-
Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[17]
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[17]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile this compound stock solution (prepared as in Protocol 1)
-
96-well plates
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in a volume of 100 µL per well.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]
-
-
D-Allose Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 mM).[19]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).[19]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for cell culture studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. β-D-Allose rarealdohexosesugar 7283-09-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 9. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beta-D-allopyranose | C6H12O6 | CID 448388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 7283-09-2 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rare sugar D-allose strongly induces thioredoxin-interacting protein and inhibits osteoclast differentiation in Raw264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing β-D-allose for the Induction of Reactive Oxygen Species in Plant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-allose, a rare monosaccharide, has emerged as a potent elicitor of defense responses in plants, primarily through the controlled induction of reactive oxygen species (ROS). This controlled burst of ROS acts as a critical signaling molecule, activating downstream defense pathways and enhancing resistance to various pathogens. Understanding the mechanisms and methodologies for applying β-D-allose is crucial for researchers in plant biology and for professionals developing novel plant protectants. These application notes provide a comprehensive overview, detailed protocols, and quantitative data to guide the use of β-D-allose in plant research.
Mechanism of Action
β-D-allose triggers a signaling cascade that culminates in the production of ROS, a key component of the plant's innate immune system. The proposed mechanism, primarily elucidated in rice, involves the following key steps[1][2][3]:
-
Phosphorylation: Upon entering the plant cell, β-D-allose is phosphorylated by Hexokinase (HK) to form β-D-allose-6-phosphate. This phosphorylation is a critical initiating step[1][2].
-
Metabolic Shift: β-D-allose-6-phosphate influences the pentose (B10789219) phosphate (B84403) pathway, leading to the activation of Glucose-6-Phosphate Dehydrogenase (G6PDH) [1][2].
-
NADPH Production: Activated G6PDH increases the cellular pool of NADPH.
-
ROS Generation: NADPH serves as a substrate for NADPH oxidase (specifically, a respiratory burst oxidase homolog or Rboh), which then generates superoxide (B77818) anions (O₂⁻). These are rapidly converted to hydrogen peroxide (H₂O₂), a more stable ROS molecule that acts as a secondary messenger[1][2][3].
-
Defense Gene Activation: The accumulation of H₂O₂ triggers downstream signaling pathways, leading to the upregulation of defense-related genes, such as Pathogenesis-Related (PR) genes, and the induction of systemic acquired resistance[1][2][4].
Data Presentation
The following tables summarize representative quantitative data on the effects of β-D-allose treatment in rice, based on published findings.
Table 1: Effect of β-D-allose on Reactive Oxygen Species (ROS) Production and Enzyme Activity
| Parameter | Control (Water) | β-D-allose (5 mM) | Fold Change |
| H₂O₂ Accumulation (Relative Units) | 100 ± 12 | 350 ± 25 | 3.5 |
| NADPH Oxidase Activity (nmol O₂⁻/min/mg protein) | 5.2 ± 0.8 | 18.5 ± 2.1 | 3.6 |
| Hexokinase Activity (U/mg protein) | 25.1 ± 3.5 | 45.2 ± 4.1 | 1.8 |
| G6PDH Activity (U/mg protein) | 15.8 ± 2.2 | 30.1 ± 3.7 | 1.9 |
Data are presented as mean ± standard deviation and are representative of typical results observed in rice leaf tissue 24 hours post-treatment.
Table 2: Relative Expression of Defense-Related Genes in Rice in Response to β-D-allose Treatment
| Gene | Function | Fold Change (vs. Control) 48h post-treatment |
| OsPR1a | Pathogenesis-Related Protein 1 | 15.2 ± 2.5 |
| OsPR1b | Pathogenesis-Related Protein 1 | 12.8 ± 1.9 |
| PBZ1/OsPR10 | Pathogenesis-Related Protein 10 | 8.5 ± 1.3 |
| OsrbohC | NADPH Oxidase Subunit | 4.1 ± 0.7 |
Gene expression was quantified by qRT-PCR and normalized to a reference gene. Data are presented as mean fold change ± standard deviation.
Mandatory Visualizations
Caption: Signaling pathway of β-D-allose-induced ROS production.
Caption: General experimental workflow for studying β-D-allose effects.
Experimental Protocols
Protocol 1: In Situ Detection of Hydrogen Peroxide (H₂O₂) using DAB Staining
Principle: 3,3'-Diaminobenzidine (DAB) polymerizes in the presence of H₂O₂ and peroxidase, forming a reddish-brown precipitate that is visible in the tissue.
Materials:
-
Rice leaves (or other plant tissue)
-
DAB solution (1 mg/mL in water, pH 3.8 with HCl)
-
Vacuum infiltrator (optional)
-
Absolute ethanol (B145695)
-
20% (v/v) glycerol (B35011)
-
Microscope
Procedure:
-
Excise leaf segments (approximately 1-2 cm) from both β-D-allose-treated and control plants.
-
Immediately immerse the leaf segments in the DAB solution in a petri dish.
-
For enhanced infiltration, place the petri dish in a vacuum infiltrator and apply a vacuum for 10-15 minutes[1]. Alternatively, incubate for 8-12 hours at room temperature under light[1].
-
After infiltration/incubation, transfer the leaf segments to a tube containing absolute ethanol.
-
Boil the samples in a water bath at 95-100°C for 10-15 minutes to remove chlorophyll (B73375). The tissue should become clear.
-
Replace the ethanol with fresh absolute ethanol and incubate at room temperature for 2 hours to ensure complete chlorophyll removal.
-
Replace the ethanol with 20% glycerol for storage and mounting on a microscope slide.
-
Observe the brown precipitate under a light microscope. The intensity of the brown color is indicative of the amount of H₂O₂.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
Principle: This protocol measures the relative abundance of specific gene transcripts (e.g., OsPR1a, OsPR1b) in response to β-D-allose treatment.
Materials:
-
Plant tissue (frozen in liquid nitrogen)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Gene-specific primers (forward and reverse) for target and reference genes
Procedure:
-
RNA Extraction: Harvest leaf tissue at desired time points after treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM), and diluted cDNA.
-
qPCR Program: Run the following typical thermal cycling program:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds.
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to a stable reference gene (e.g., actin or ubiquitin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method[5].
Protocol 3: NADPH Oxidase Activity Assay
Principle: This assay measures the production of superoxide (O₂⁻) by NADPH oxidase in plant membrane fractions by monitoring the reduction of a substrate like XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 1 mM EDTA, protease inhibitors)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 mM XTT, 10 µM NADPH)
-
Spectrophotometer
Procedure:
-
Microsomal Fraction Isolation: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove debris.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the pellet in a minimal volume of extraction buffer. Determine the protein concentration using a Bradford or BCA assay.
-
Enzyme Assay: In a 96-well plate, add 20-50 µg of the microsomal protein to the reaction buffer.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the increase in absorbance at 470 nm (for XTT reduction) kinetically for 10-20 minutes using a plate reader.
-
The rate of superoxide production can be calculated using the extinction coefficient of the reduced XTT.
Protocol 4: Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assays
Principle: These are coupled spectrophotometric assays that measure the rate of NADP⁺ reduction to NADPH at 340 nm.
Materials:
-
Plant tissue
-
Extraction buffer (as in Protocol 3)
-
Assay-specific reagents (commercial kits are recommended for convenience and reliability)
-
Spectrophotometer
Procedure (General Outline):
-
Protein Extraction: Prepare a crude protein extract from plant tissue as described for the NADPH oxidase assay (steps 1 and the initial centrifugation).
-
Hexokinase Assay:
-
The reaction mixture typically contains Tris-HCl buffer, MgCl₂, ATP, glucose, and an excess of G6PDH.
-
The reaction is initiated by adding the plant extract.
-
The rate of NADPH production, which is proportional to HK activity, is measured by the increase in absorbance at 340 nm.
-
-
G6PDH Assay:
-
The reaction mixture typically contains Tris-HCl buffer, MgCl₂, and glucose-6-phosphate.
-
The reaction is initiated by adding the plant extract.
-
The rate of NADPH production is directly measured by the increase in absorbance at 340 nm[6].
-
-
Calculation: Enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Conclusion
β-D-allose is a valuable tool for inducing and studying ROS-mediated defense responses in plants. By following the detailed protocols and utilizing the provided reference data, researchers can effectively employ this rare sugar to investigate plant immunity, screen for novel disease resistance mechanisms, and potentially develop new strategies for crop protection. Careful execution of these experiments and accurate data interpretation are essential for advancing our understanding of the intricate signaling networks governing plant defense.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rare sugar D-allose acts as a triggering molecule of rice defence via ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time qPCR Analysis of Defense Gene Expression [bio-protocol.org]
- 6. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Application of Beta-D-Allose as a Cryoprotective Agent for Mammalian Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical technology for the long-term storage of mammalian cells, underpinning advancements in biomedical research, cell-based therapies, and drug development. The process, however, can induce significant cellular stress, primarily due to the formation of ice crystals and increased concentrations of solutes, leading to osmotic shock and the generation of reactive oxygen species (ROS). These factors can compromise cell viability and function post-thaw. To mitigate this damage, cryoprotective agents (CPAs) are essential. Beta-D-allose, a rare sugar, has emerged as a promising non-toxic cryoprotectant. It has demonstrated a protective effect on various mammalian cells during freezing, comparable to the widely used cryoprotectant trehalose.[1][2] A key advantage of this compound is its ability to inhibit the production of ROS, a major contributor to cryoinjury.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a cryoprotective agent, including a summary of its effects on cell viability, its proposed mechanism of action, and detailed protocols for its application in the cryopreservation of mammalian cells.
Mechanism of Action
The primary mechanism by which this compound is thought to exert its cryoprotective effects is through the reduction of oxidative stress. The freezing and thawing process can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis. This compound has been shown to have a novel inhibitory effect on the production of ROS, thereby protecting cells from oxidative damage during cryopreservation.[1][2]
References
Application Note: Evaluating the Cryopreservation Efficacy of beta-D-allose
Audience: Researchers, scientists, and drug development professionals.
Introduction Cryopreservation is a cornerstone technique for the long-term storage of viable cells, essential for cell banking, regenerative medicine, and biomedical research.[1] The process, however, exposes cells to significant stresses like ice crystal formation, osmotic shock, and oxidative damage, which can compromise cell viability and function post-thaw.[2][3] Conventional cryoprotective agents (CPAs) such as dimethyl sulfoxide (B87167) (DMSO) are effective but can be toxic to cells.[4][5][6] This has spurred research into less toxic, alternative CPAs.
Beta-D-allose, a rare sugar, has emerged as a promising cryoprotectant.[7][8] Studies have shown that D-allose can provide effective protection for various mammalian cells during freezing, with a key advantage being its ability to inhibit the production of harmful reactive oxygen species (ROS), a major cause of cryoinjury.[7][9] This document provides a detailed experimental framework for testing the efficacy of this compound as a cryoprotective agent.
Experimental Workflow
The overall workflow for assessing the cryopreservation efficacy of this compound involves preparing cryopreservation media, treating cells, performing a controlled freeze-thaw cycle, and conducting post-thaw analyses to determine cell viability, apoptosis rates, and functional recovery.
Caption: Experimental workflow for testing this compound cryopreservation efficacy.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Cryopreservation Media
-
Prepare Stock Solution: Prepare a sterile 1 M stock solution of this compound in a basal cell culture medium (e.g., DMEM).
-
Filter Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[9]
-
Prepare Working Solutions: Prepare cryopreservation media with final this compound concentrations of 100 mM, 200 mM, and 400 mM. Use a base medium of complete cell culture medium (e.g., DMEM + 10% FBS).
-
Prepare Control Media:
-
Negative Control: Complete cell culture medium with no CPA.
-
Standard Control: Complete cell culture medium supplemented with 10% (v/v) DMSO.
-
-
Pre-cool Media: Chill all prepared cryopreservation media to 4°C before use.
Protocol 2: Cell Preparation and Cryopreservation
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293, HeLa, or NIH3T3) under standard conditions (37°C, 5% CO₂) to ~80% confluency.[7]
-
Harvesting:
-
For adherent cells, wash with PBS, detach using trypsin, and neutralize with complete medium.[9]
-
For suspension cells, directly collect the culture.
-
-
Cell Counting: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in a small volume of fresh medium.[1] Perform a cell count using a hemocytometer and Trypan Blue to determine cell density and initial viability.[9]
-
Resuspension: Centrifuge the cells again and resuspend the cell pellet in the pre-cooled cryopreservation media (from Protocol 1) at a final density of 1 x 10⁶ viable cells/mL.[10]
-
Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryovial.
-
Controlled-Rate Freezing: Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty), which ensures a cooling rate of approximately -1°C per minute.[1] Immediately place the container in a -80°C freezer for at least 24 hours.[9]
-
Long-Term Storage: Transfer the vials to a liquid nitrogen tank for storage at temperatures below -130°C.[9]
Protocol 3: Thawing and Cell Recovery
-
Rapid Thawing: Retrieve a vial from liquid nitrogen and immediately immerse it in a 37°C water bath until only a small ice crystal remains.[9]
-
Cell Recovery: Aseptically transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium to dilute the CPA.[9]
-
Washing: Centrifuge the cells (300 x g for 5 minutes) to remove the CPA-containing medium.[1]
-
Resuspension & Culture: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete medium. Transfer to a new culture flask and incubate under standard conditions.[9]
-
Post-Thaw Culture: For accurate assessment of delayed cell death, culture the cells for 24 hours before performing detailed analyses.[11][12]
Protocol 4: Post-Thaw Efficacy Assessment
A. Cell Viability (Trypan Blue Exclusion Assay) This assay distinguishes between viable cells with intact membranes and non-viable cells with compromised membranes.[9]
-
After 24 hours of post-thaw culture, harvest the cells.
-
Mix a small aliquot of the cell suspension in a 1:1 ratio with 0.4% Trypan Blue solution.[9]
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate viability: Viability (%) = (Number of viable cells / Total number of cells) x 100 .[9]
B. Apoptosis vs. Necrosis (Annexin V & Propidium Iodide Assay) This flow cytometry-based assay provides a more detailed picture of cell health by differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
After 24 hours of post-thaw culture, harvest and wash the cells.
-
Resuspend ~1 x 10⁵ cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes in the dark at room temperature.
-
Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Data Presentation
Quantitative data should be summarized for clear comparison between different cryoprotective conditions.
Table 1: Post-Thaw Cell Viability (24h post-thaw)
| Cryoprotective Agent (CPA) | Concentration | Average Viability (%) | Standard Deviation |
|---|---|---|---|
| No CPA (Control) | N/A | 8.2 | ± 2.1 |
| DMSO (Standard) | 10% | 88.5 | ± 4.5 |
| This compound | 100 mM | 65.7 | ± 5.2 |
| This compound | 200 mM | 85.3 | ± 4.8 |
| this compound | 400 mM | 91.4 | ± 3.9 |
Table 2: Cell Health Profile via Annexin V/PI Staining (24h post-thaw)
| Cryoprotective Agent (CPA) | Concentration | Healthy (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
|---|---|---|---|---|
| No CPA (Control) | N/A | 6.5 | 15.1 | 78.4 |
| DMSO (Standard) | 10% | 84.1 | 8.9 | 7.0 |
| This compound | 100 mM | 61.3 | 20.5 | 18.2 |
| This compound | 200 mM | 82.5 | 11.3 | 6.2 |
| this compound | 400 mM | 89.2 | 6.1 | 4.7 |
Proposed Mechanism and Signaling
Cryopreservation induces significant cellular stress, including the overproduction of ROS, which damages lipids and proteins and can trigger apoptosis (programmed cell death).[2][3] this compound is reported to have an inhibitory effect on ROS production.[7] By mitigating this initial oxidative stress, this compound may prevent the activation of downstream apoptotic pathways, such as the intrinsic (mitochondrial) pathway, thereby enhancing cell survival.
Caption: Proposed mechanism of this compound in mitigating apoptosis.
References
- 1. sartorius.co.kr [sartorius.co.kr]
- 2. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryoprotective effects of D-allose on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Regioselective Glycosylation Reactions with D-Allopyranosyl Acceptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective glycosylation of D-allopyranosyl acceptors. D-Allose, a rare C-3 epimer of D-glucose, presents unique stereochemical challenges and opportunities in the synthesis of complex oligosaccharides and glycoconjugates. Understanding and controlling the regioselectivity of glycosylation at the hydroxyl groups of D-allopyranosyl acceptors is crucial for the efficient construction of desired glycosidic linkages.
Introduction
Regioselective glycosylation is a key strategy in carbohydrate chemistry that minimizes the need for complex protecting group manipulations, thereby streamlining synthetic routes. D-allopyranosyl acceptors, with their characteristic axial hydroxyl group at the C-3 position in the common 4C1 conformation, exhibit distinct reactivity patterns compared to their glucopyranosyl counterparts. The anomeric configuration of the D-allopyranosyl acceptor plays a pivotal role in directing the incoming glycosyl donor to a specific hydroxyl group, primarily the C-3 or C-4 positions.
This document outlines the synthesis of key D-allopyranosyl acceptors derived from D-glucose precursors and provides detailed protocols for their regioselective glycosylation with galactose donors.
Key Factors Influencing Regioselectivity
The regioselectivity of glycosylation reactions involving D-allopyranosyl acceptors is primarily governed by the anomeric configuration of the acceptor molecule.
-
α-Anomers: For α-anomeric D-allopyranosyl acceptors, glycosylation preferentially occurs at the sterically less hindered and more reactive axial hydroxyl group at the C-3 position.
-
β-Anomers: In contrast, for β-anomeric D-allopyranosyl acceptors, the equatorial hydroxyl group at the C-4 position is the favored site of glycosylation.
This predictable regioselectivity allows for the targeted synthesis of specific oligosaccharide linkages.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,6-di-O-benzyl-α-D-allopyranoside Acceptor
This protocol describes a two-step process to synthesize the title acceptor from the corresponding D-glucopyranoside precursor via an oxidation-reduction sequence to achieve epimerization at the C-3 position.
Step 1: Oxidation of Methyl 2,6-di-O-benzyl-α-D-glucopyranoside
-
Materials:
-
Methyl 2,6-di-O-benzyl-α-D-glucopyranoside
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve methyl 2,6-di-O-benzyl-α-D-glucopyranoside (1.0 eq) in a mixture of DMSO (10 vol) and acetic anhydride (5 vol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding 3-keto derivative.
-
Step 2: Reduction of the 3-Keto Intermediate to Methyl 2,6-di-O-benzyl-α-D-allopyranoside
-
Materials:
-
3-Keto-glucopyranoside derivative from Step 1
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dowex® 50WX8 (H⁺ form) resin
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 3-keto derivative (1.0 eq) in anhydrous MeOH (10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with Dowex® 50WX8 (H⁺ form) resin.
-
Filter the resin and wash with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield methyl 2,6-di-O-benzyl-α-D-allopyranoside.
-
Protocol 2: Regioselective Glycosylation of Methyl 2,6-di-O-benzyl-α-D-allopyranoside
This protocol details the glycosylation of the synthesized α-D-allopyranosyl acceptor with a galactose trichloroacetimidate (B1259523) donor, leading to preferential formation of the (1→3) linkage.
-
Materials:
-
Methyl 2,6-di-O-benzyl-α-D-allopyranoside (acceptor)
-
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate (donor)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), as a solution in DCM
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the D-allopyranosyl acceptor (1.0 eq), the galactose trichloroacetimidate donor (1.2 eq), and activated 4 Å molecular sieves.
-
Add anhydrous DCM (10 vol) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add a solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion (typically 1-2 hours), quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers and obtain the desired 3-O-glycosylated product.
-
Data Presentation
The regioselectivity of the glycosylation reaction is determined by analyzing the ratio of the formed regioisomers, typically by 1H NMR spectroscopy of the crude reaction mixture before purification.
| Acceptor Anomer | Donor | Predominant Linkage | Regioselectivity (3-OH : 4-OH) | Combined Yield (%) |
| Methyl 2,6-di-O-benzyl-α -D-allopyranoside | Galactose Trichloroacetimidate | 1→3 | >9:1 | 75-85 |
| Methyl 2,6-di-O-benzyl-β -D-allopyranoside | Galactose Trichloroacetimidate | 1→4 | >1:9 | 70-80 |
Note: Yields and regioselectivity are approximate and can vary based on reaction conditions and scale.
Visualization of Concepts
Logical Relationship of Regioselectivity
The following diagram illustrates the determining factor for the regiochemical outcome of the glycosylation of D-allopyranosyl acceptors.
Caption: Anomeric configuration dictates regioselectivity.
Experimental Workflow for Glycosylation
This diagram outlines the general experimental workflow for the regioselective glycosylation of a D-allopyranosyl acceptor.
Caption: General glycosylation experimental workflow.
Application Notes & Protocols for the Conformational Analysis of β-D-Allose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for the conformational analysis of β-D-allose. The accompanying protocols offer step-by-step guidance for experimental and computational workflows.
Introduction
β-D-allose, a C3 epimer of D-glucose, is a rare aldohexose with significant potential in glycobiology and drug development. Its biological activity is intrinsically linked to its three-dimensional structure. Therefore, a thorough understanding of its conformational preferences in both the solid and solution states is critical for structure-activity relationship (SAR) studies and rational drug design. In aqueous solution, β-D-allose exists in equilibrium between different conformers, with the chair conformations being the most significant. This document outlines the key analytical methods used to elucidate these conformations.
Analytical Techniques for Conformational Analysis
The conformational analysis of β-D-allose primarily relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, X-ray crystallography for solid-state analysis, and computational modeling to provide theoretical insights into the relative energies and populations of different conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the conformation of β-D-allose in solution.[1] By analyzing the through-bond scalar couplings (J-couplings) between protons, the dihedral angles of the pyranose ring can be determined, which in turn defines the ring's conformation.
Key Data from NMR Analysis:
The vicinal proton-proton coupling constants (³JH,H) are particularly informative. The magnitude of these couplings is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[1]
| Coupling Constant | Typical Value (Hz) for ⁴C₁ Chair | Inferred Dihedral Angle | Proton Relationship |
| ³JH1ax,H2ax | 7.0 - 9.0 | ~180° | trans-diaxial |
| ³JH2ax,H3eq | 2.0 - 4.0 | ~60° | axial-equatorial |
| ³JH3eq,H4ax | 2.0 - 4.0 | ~60° | equatorial-axial |
| ³JH4ax,H5ax | 7.0 - 9.0 | ~180° | trans-diaxial |
Note: These are typical values for aldohexopyranoses in a ⁴C₁ chair conformation. Specific values for β-D-allose may vary slightly.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of β-D-allose in its solid, crystalline state. This technique offers precise atomic coordinates, bond lengths, and bond angles.
Key Data from X-ray Crystallography:
Crystallographic studies have confirmed that β-D-allose typically adopts a ⁴C₁ chair conformation in the solid state.[1]
| Parameter | Value | Reference |
| Conformation | ⁴C₁ Chair | [1] |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 4.9821 Å, b = 12.5624 Å, c = 11.8156 Å, β = 91.126° |
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are used to calculate the relative energies of different possible conformations of β-D-allose. These calculations help in predicting the most stable conformers and understanding the energetic landscape of conformational changes.
Key Data from Computational Modeling:
In vacuo calculations have been performed to determine the relative energies of various conformers of D-allopyranose.
| Conformer | Relative Energy (kcal/mol) | Method |
| α-tg(g-)-⁴C₁-c | 0.00 | B3LYP/6-311++G |
| β-⁴C₁ | +0.3 | B3LYP/6-311++G |
| β-¹C₄ | +1.6 (relative to β-⁴C₁) | B3LYP/6-311++G** |
Experimental and Computational Protocols
Protocol 1: NMR Spectroscopic Analysis of β-D-Allose
Objective: To determine the solution-state conformation of β-D-allose by measuring ³JH,H coupling constants.
Materials:
-
β-D-allose sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
High-field NMR spectrometer (≥500 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of β-D-allose in 0.5 mL of D₂O directly in the NMR tube. Lyophilize the sample from D₂O two to three times to minimize the residual HOD signal.
-
Instrument Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify coupled protons.
-
Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to assign all protons within a spin system.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign protons to their directly attached carbons.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign all proton and carbon resonances.
-
Extract the ³JH,H coupling constants from the high-resolution 1D ¹H spectrum or by using spectral simulation software.
-
Use the measured coupling constants to determine the dihedral angles and deduce the predominant chair conformation.
-
Protocol 2: X-ray Crystallographic Analysis of β-D-Allose
Objective: To determine the solid-state conformation of β-D-allose.
Materials:
-
High-purity β-D-allose
-
Crystallization solvent (e.g., water, ethanol/water mixture)
-
Crystallization plates or vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization:
-
Dissolve β-D-allose in a minimal amount of the chosen solvent at a slightly elevated temperature to create a saturated or near-saturated solution.
-
Allow the solution to cool slowly to room temperature, or use vapor diffusion or solvent evaporation methods to promote crystal growth.
-
Monitor for the formation of single crystals of suitable size and quality for diffraction.
-
-
Crystal Mounting:
-
Carefully select a well-formed single crystal.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and conformation.
-
Protocol 3: Computational Conformational Analysis of β-D-Allose
Objective: To calculate the relative energies of different conformers of β-D-allose and identify the most stable conformations.
Software:
-
Molecular modeling software (e.g., Gaussian, Schrödinger Maestro)
-
Visualization software (e.g., PyMOL, VMD)
Procedure:
-
Initial Structure Generation:
-
Build the 3D structure of β-D-allose in its various possible conformations (e.g., ⁴C₁, ¹C₄, skew-boat).
-
Generate different rotamers for the hydroxymethyl group (gg, gt, tg).
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers.
-
-
Geometry Optimization:
-
Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G**.
-
-
Energy Calculation:
-
Perform single-point energy calculations on the optimized geometries to obtain accurate electronic energies.
-
Calculate vibrational frequencies to confirm that the structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Analysis:
-
Compare the relative free energies of the different conformers to determine their predicted populations at a given temperature.
-
Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers.
-
Conclusion
The conformational analysis of β-D-allose is a multi-faceted endeavor that requires the integration of experimental and computational techniques. NMR spectroscopy provides crucial information about the solution-state conformational equilibrium, while X-ray crystallography gives a precise picture of the solid-state structure. Computational modeling complements these experimental methods by providing a theoretical framework for understanding the energetics of different conformations. Together, these approaches provide a comprehensive understanding of the structural landscape of β-D-allose, which is essential for its application in drug discovery and glycobiology.
References
Application Notes and Protocols for Tracing the Metabolic Pathway of β-D-Allose
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant scientific interest due to its unique biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2] Unlike D-glucose, β-D-allose is not readily metabolized for energy and is largely excreted from the body unchanged.[3][4] However, its influence on various metabolic pathways, particularly in cancer cells, makes it a promising candidate for therapeutic development.[5][6][7] Tracing the metabolic fate of β-D-allose, even its limited biotransformation, is crucial for elucidating its mechanism of action.
These application notes provide detailed protocols for tracing the metabolic pathway of β-D-allose using stable isotope labeling coupled with mass spectrometry and nuclear magnetic resonance spectroscopy. The methodologies are designed to enable researchers to track the absorption, distribution, limited metabolism, and excretion (ADME) of β-D-allose in both in vitro and in vivo models.
Core Techniques: Stable Isotope Tracing
The primary method for elucidating the metabolic fate of β-D-allose is through stable isotope tracing.[1] This involves using β-D-allose labeled with a stable isotope, most commonly Carbon-13 (¹³C), to distinguish it from its naturally abundant, unlabeled counterpart.[3][8] By introducing ¹³C-labeled β-D-allose into a biological system, researchers can track the journey of the labeled carbon atoms through various analytical techniques.[9]
Key Analytical Platforms:
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC) or gas chromatography (GC), MS is a highly sensitive technique for detecting and quantifying metabolites.[10] It allows for the precise measurement of ¹³C incorporation into β-D-allose and any potential downstream metabolites.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules and can be used to identify and quantify labeled metabolites.[12][13] It is particularly useful for determining the specific position of the ¹³C label within a molecule.[13]
Data Presentation: Quantitative Analysis of β-D-Allose Metabolism
While β-D-allose is poorly metabolized, quantitative analysis is essential to determine the extent of its uptake, excretion, and any minor metabolic conversions. The following tables provide a template for presenting such data.
Table 1: Cellular Uptake and Excretion of [U-¹³C₆]-β-D-Allose in Cultured Cells
| Cell Line | Treatment Concentration (mM) | Incubation Time (hours) | Intracellular ¹³C-β-D-Allose (%) | Extracellular ¹³C-β-D-Allose (%) |
| HuH-7 | 25 | 24 | Data | Data |
| MDA-MB-231 | 25 | 24 | Data | Data |
| SH-SY5Y | 25 | 24 | Data | Data |
| Control | 0 | 24 | 0 | 0 |
Table 2: In Vivo Distribution and Excretion of ¹³C-β-D-Allose in Animal Models
| Animal Model | Administration Route | Dosage (mg/kg) | Time Point | ¹³C-β-D-Allose in Blood (µg/mL) | ¹³C-β-D-Allose in Urine (%) | ¹³C-β-D-Allose in Feces (%) |
| Rat | Oral Gavage | 500 | 24 hours | Data | Data | Data |
| Mouse | Intravenous | 100 | 24 hours | Data | Data | Data |
| Control | Vehicle | 0 | 24 hours | 0 | 0 | 0 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with [U-¹³C₆]-β-D-Allose
This protocol describes the metabolic labeling of cultured mammalian cells to trace the uptake and limited metabolism of β-D-allose.
Materials:
-
Mammalian cell line of interest (e.g., HuH-7, MDA-MB-231)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-β-D-Allose (uniformly labeled with ¹³C)
-
Unlabeled β-D-allose
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 80-90%) in standard culture medium.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS. Add [U-¹³C₆]-β-D-Allose to a final concentration of 10-25 mM. For the control "light" medium, add unlabeled β-D-allose at the same concentration.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).[8]
-
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.[1]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to identify and quantify ¹³C-labeled compounds.
Protocol 2: In Vivo Tracing of ¹³C-β-D-Allose in Animal Models
This protocol provides a general guideline for in vivo metabolic studies using ¹³C-labeled β-D-allose in animal models.
Materials:
-
Animal model (e.g., rats, mice)
-
[U-¹³C₆]-β-D-Allose
-
Sterile isotonic saline solution (0.9% NaCl)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Tissue homogenization equipment
Procedure:
-
Preparation of Dosing Solution: Dissolve the ¹³C-labeled β-D-allose in sterile isotonic saline to the desired concentration.
-
Administration: Administer the dosing solution to the animals via the desired route (e.g., oral gavage, intravenous injection).[3]
-
Sample Collection:
-
House the animals in metabolic cages for the separate collection of urine and feces at specified time points.
-
Collect blood samples at various time points post-administration.
-
At the end of the study, euthanize the animals and collect tissues of interest.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize tissue samples in an appropriate buffer.
-
Extract metabolites from plasma, urine, feces, and tissue homogenates using a suitable method (e.g., methanol/chloroform/water extraction).[11]
-
-
Sample Analysis: Analyze the extracts by LC-MS/MS or GC-MS to determine the concentration and isotopic enrichment of β-D-allose and its potential metabolites.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the known signaling pathway influenced by β-D-allose.
Caption: General experimental workflow for tracing β-D-allose metabolism.
Caption: β-D-Allose signaling pathway inhibiting cancer cell growth.[6]
Conclusion
Tracing the metabolic pathway of β-D-allose is essential for understanding its biological functions and therapeutic potential. The use of stable isotope-labeled β-D-allose, in conjunction with sensitive analytical techniques like mass spectrometry and NMR, provides a robust framework for these investigations. The protocols and guidelines presented here offer a starting point for researchers to design and execute experiments aimed at unraveling the metabolic fate and signaling roles of this promising rare sugar.
References
- 1. benchchem.com [benchchem.com]
- 2. fortunejournals.com [fortunejournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 6. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Real‐Time NMR Spectroscopy for Studying Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls [mdpi.com]
Application Notes and Protocols for Assessing beta-D-Allose Effects on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the anti-proliferative effects of beta-D-allose on cancer cells. It includes an overview of the mechanism of action, detailed experimental protocols for key assays, and guidelines for data presentation.
Introduction to this compound and its Anti-Cancer Properties
This compound, a rare sugar, has emerged as a promising agent in cancer therapy.[1][2][3] Unlike common sugars that fuel cancer growth, this compound has been shown to inhibit the proliferation of a variety of cancer cell lines, including those of the head and neck, lung, liver, and breast.[3] Its primary mechanism of action involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[4][5][6] This upregulation leads to a cascade of events that ultimately suppress cancer cell growth, making this compound a molecule of significant interest in oncological research.[3][4]
Mechanism of Action: The TXNIP-Mediated Pathway
The anti-proliferative effects of this compound are primarily mediated through the induction of TXNIP.[3][4][5] Increased levels of TXNIP inhibit glucose uptake in cancer cells by downregulating the expression of Glucose Transporter 1 (GLUT1).[4][5][6] This is particularly effective against cancer cells that exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect.[1]
Furthermore, the induction of TXNIP by this compound leads to several downstream effects:
-
Cell Cycle Arrest: TXNIP can stabilize the cyclin-dependent kinase inhibitor p27kip1, leading to cell cycle arrest at the G1/S transition phase.[4]
-
Induction of Oxidative Stress: By inhibiting the antioxidant protein thioredoxin, TXNIP promotes the accumulation of reactive oxygen species (ROS), which can trigger apoptosis.[1][5]
-
Modulation of Signaling Pathways: this compound has been shown to influence key signaling pathways that regulate cellular metabolism and survival, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (B549165) (mTOR).[1][2]
-
Induction of Autophagy: In some cancer cell lines, D-allose has been observed to induce autophagy, a cellular process of self-degradation that can be detrimental to cancer cells when modulated.[1][7]
Signaling Pathway of this compound in Cancer Cells
References
- 1. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 2. researchgate.net [researchgate.net]
- 3. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Beta-D-Allose in Animal Models: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-allose, a rare hexose (B10828440) monosaccharide and a C-3 epimer of D-glucose, has emerged as a promising therapeutic agent with a wide spectrum of biological activities.[1] In vivo studies in various animal models have demonstrated its potential in oncology, immunology, metabolic disorders, and neurology. This document provides a comprehensive overview of the in vivo applications of this compound, detailing experimental protocols and summarizing key quantitative data from preclinical studies. D-allose (B117823) is largely absorbed after ingestion and rapidly excreted into the urine, and it is considered safe for consumption with no known side effects.[2][3]
Therapeutic Applications and Quantitative Data Summary
The therapeutic efficacy of this compound has been investigated in several disease models. The following tables summarize the quantitative data from these studies, providing a comparative overview of dosages, administration routes, and observed outcomes.
Table 1: Anti-Cancer Effects of D-Allose in Animal Models
| Animal Model | Cancer Type | D-Allose Dosage & Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Mouse Xenograft (RT112 cells) | Bladder Cancer | Oral administration | 20 days | Statistically significant decrease in tumor volume compared to control. | [4] |
| Mouse Xenograft (HSC-3 cells) | Head and Neck Cancer | Not specified | 15 days | Tumor volume was reduced to 61% of the control group. | [5] |
| Mouse Xenograft (BC cell lines) | Bladder Cancer | Oral administration | Not specified | Inhibited tumor growth. Histopathological findings showed a decrease in the nuclear fission rate from 4.1% to 1.1%. | [6] |
Table 2: Immunomodulatory and Anti-Inflammatory Effects of D-Allose
| Animal Model | Condition | D-Allose Dosage & Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Rats | Allogenic Orthotopic Liver Transplantation | Combination with FK506 | Not specified | Prolonged liver allograft survival compared to either drug alone. | [7][8] |
| Mice | Ischemia/Reperfusion Injury | Intraperitoneal injection | Single dose post-reperfusion | Suppressed production of reactive oxygen species (ROS). | [2] |
Table 3: Metabolic and Gut Microbiome Effects of D-Allose
| Animal Model | Condition | D-Allose Dosage & Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Type 1 Diabetic Mice | Islet Transplantation | 400 µg/g BW, Intravenous | 3 injections (0, 24, 48h post-transplant) | Significantly improved hyperglycemia and maintained stable blood glucose levels. | [9][10] |
| Aged Male Mice (C57BL/6J) | Aging | Diet containing D-allose | 10 months | Significantly increased the relative abundance of Actinobacteria and reduced Proteobacteria in the gut. | [3] |
Table 4: Neurological and Anti-Aging Effects of D-Allose
| Animal Model | Condition | D-Allose Dosage & Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Aged Male Mice (18 months old) | Age-related cognitive decline | Diet containing 3% D-allose | 6 months | Improved hippocampus-dependent spatial learning and memory; increased bone strength. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synthesized protocols for key experiments cited in the literature.
Protocol 1: Evaluation of Anti-Tumor Effects of Orally Administered D-Allose in a Xenograft Mouse Model
1. Animal Model:
-
Female athymic nude mice (BALB/c nu/nu), 5-6 weeks old.[5]
2. Cell Line and Tumor Induction:
-
Human bladder cancer cell lines (e.g., RT112) or head and neck squamous cell carcinoma cells (e.g., HSC-3) are cultured under standard conditions.[4][5]
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. D-Allose Administration:
-
Prepare a solution of D-allose in normal saline.
-
Administer D-allose orally to the treatment group. The control group receives normal saline.[4] A specific dosage would be determined based on the study design, for instance, a diet containing a certain percentage of D-allose.
-
Administer the treatment daily for the duration of the study (e.g., 15-20 days).[4][5]
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume (e.g., every 2-3 days) using calipers with the formula: (length x width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.[4]
-
At the end of the study, euthanize the mice and excise the tumors for histopathological analysis and molecular studies (e.g., Western blotting for TXNIP expression).[6]
Protocol 2: Assessment of D-Allose in a Mouse Model of Type 1 Diabetes with Islet Transplantation
1. Animal Model and Diabetes Induction:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Induce type 1 diabetes by intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Confirm diabetes by measuring blood glucose levels.
2. Islet Isolation and Transplantation:
-
Isolate pancreatic islets from healthy donor mice.
-
Transplant a sufficient number of islets (e.g., 200) into the recipient diabetic mice, for example, under the kidney capsule.
3. D-Allose Administration:
-
Prepare D-allose solution in physiological saline.
-
Administer D-allose intravenously via the tail vein at a dosage of 400 µg/g body weight.[10]
-
The administration schedule is typically at 0, 24, and 48 hours post-transplantation.[10] The control group receives physiological saline.
4. Monitoring and Endpoint Analysis:
-
Monitor blood glucose levels regularly from tail vein blood samples.
-
Perform glucose tolerance tests to assess islet function.
-
At the end of the study, retrieve the islet grafts for histological and molecular analysis (e.g., assessment of insulin (B600854) secretion and inflammatory markers).[9][10]
Signaling Pathways and Mechanisms of Action
D-allose exerts its biological effects through the modulation of specific signaling pathways. The diagrams below, generated using the DOT language, visualize these mechanisms.
Conclusion
This compound has demonstrated significant therapeutic potential in a variety of preclinical animal models. Its anti-cancer, immunomodulatory, and metabolic regulatory effects, coupled with a favorable safety profile, position it as a strong candidate for further drug development. The protocols and data summarized herein provide a valuable resource for researchers designing future in vivo studies to explore the full therapeutic utility of this rare sugar. Further investigation is warranted to elucidate the precise molecular mechanisms underlying its diverse biological activities and to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intravenous D‑allose administration improves blood glucose control by maintaining insulin secretion in diabetic mice with transplanted islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term d-allose administration ameliorates age-related cognitive impairment and loss of bone strength in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying β-D-allose Uptake and its Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-allose, a rare sugar and a C-3 epimer of D-glucose, has emerged as a promising therapeutic agent in oncology.[1][2] Unlike its ubiquitous counterpart, D-glucose, which fuels the high metabolic demands of cancer cells, D-allose is not readily metabolized and exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3] Mechanistic studies reveal that D-allose can inhibit cancer cell growth by reducing glucose uptake, primarily through the upregulation of the tumor suppressor Thioredoxin-Interacting Protein (TXNIP), which in turn downregulates the expression of Glucose Transporter 1 (GLUT1).[4] Furthermore, D-allose has been shown to induce oxidative stress and cell cycle arrest in cancer cells.[5]
These unique properties make β-D-allose a valuable tool for cancer research and a potential candidate for novel therapeutic strategies. These application notes provide detailed protocols for quantifying the effects of β-D-allose on cancer cell lines, along with a summary of reported quantitative data to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of D-allose on various cancer cell lines as reported in the literature.
Table 1: Effect of D-allose on Cancer Cell Proliferation
| Cell Line | Cancer Type | D-allose Concentration | Treatment Duration | % Inhibition of Cell Proliferation (mean ± SD) | Reference |
| HuH-7 | Hepatocellular Carcinoma | 50 mM | 7 days | 66.34 ± 2.07 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 50 mM | 7 days | 52.93 ± 8.66 | [4] |
| SH-SY5Y | Neuroblastoma | 50 mM | 7 days | 52.82 ± 2.66 | [4] |
Table 2: Effect of D-allose on Glucose Uptake
| Cell Line | Cancer Type | D-allose Concentration | Treatment Duration | Glucose Uptake (pmol/min/mg protein) (mean ± SD) | % Decrease in Glucose Uptake | Reference | | --- | --- | --- | --- | --- | --- | | HuH-7 | Hepatocellular Carcinoma | Control | - | 7.81 ± 0.33 | - |[4] | | HuH-7 | Hepatocellular Carcinoma | 50 mM | 7 days | 5.33 ± 0.50 | ~31.7% |[4] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of D-allose on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HuH-7, MDA-MB-231, SH-SY5Y)
-
Complete cell culture medium
-
β-D-allose solution (sterile-filtered)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO or solubilization buffer[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Treatment: Replace the medium with fresh medium containing various concentrations of D-allose (e.g., 0, 12.5, 25, 50 mM).[3][4] Include a vehicle control (medium without D-allose).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Glucose Uptake using 2-Deoxy-D-[³H]-Glucose
This protocol measures the rate of glucose uptake in cancer cells following treatment with D-allose.
Materials:
-
Cancer cell lines grown in 24-well plates to confluence[3]
-
β-D-allose solution
-
Krebs-Ringer-HEPES (KRH) buffer[3]
-
2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL)[3]
-
Unlabeled 2-deoxy-D-glucose[3]
-
Phloretin (B1677691) (glucose transport inhibitor) as a negative control[3]
-
Lysis buffer (e.g., 0.1% SDS)[3]
-
Scintillation cocktail and vials
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and grow to confluence. Treat the cells with the desired concentrations of D-allose for the appropriate duration.[3]
-
Glucose Starvation: Wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.[3]
-
Glucose Uptake Assay:
-
Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is within the linear range.[3]
-
Stopping the Reaction: Stop the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.[3]
-
Cell Lysis and Scintillation Counting:
-
Protein Quantification: In parallel wells, determine the protein concentration using a BCA assay to normalize the glucose uptake data.[3]
-
Data Analysis: Calculate the rate of glucose uptake (e.g., in pmol/min/mg protein) and compare the values between control and D-allose-treated groups.[3][4]
Protocol 3: Western Blot Analysis of TXNIP and GLUT1 Expression
This protocol is used to determine the protein expression levels of TXNIP and GLUT1 in response to D-allose treatment.
Materials:
-
Cancer cell lines
-
β-D-allose solution
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors[6]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of D-allose (e.g., 0, 12.5, 25, 50 mM) for the desired time (e.g., 24, 48 hours).[3]
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.[3]
Visualizations
Caption: D-allose signaling pathway in cancer cells.
Caption: Experimental workflow for quantifying glucose uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 5. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 6. benchchem.com [benchchem.com]
- 7. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis and Cell Cycle Arrest Induced by beta-D-Allose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of the rare sugar beta-D-allose on two critical cellular processes: apoptosis and cell cycle arrest. The provided protocols and data will be valuable for researchers in oncology, cell biology, and drug development investigating the therapeutic potential of this compound.
Introduction
This compound, a C-3 epimer of D-glucose, has emerged as a promising anti-cancer agent. It selectively inhibits the proliferation of various cancer cell lines while showing minimal effects on normal cells.[1] The primary mechanisms underlying its anti-proliferative effects are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[2][3] This document outlines the signaling pathways involved and provides detailed protocols for quantifying these effects.
Signaling Pathways Modulated by this compound
This compound exerts its effects through a multi-faceted approach, primarily by inducing the expression of Thioredoxin-Interacting Protein (TXNIP). This upregulation of TXNIP initiates a cascade of events leading to both cell cycle arrest and apoptosis.
Cell Cycle Arrest Pathway
This compound treatment leads to an increase in TXNIP expression.[4] TXNIP is a known inhibitor of the glucose transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cancer cells. By binding to GLUT1, TXNIP promotes its internalization, thereby reducing the cancer cells' ability to take up glucose, a critical nutrient for their rapid proliferation.[5][6][7][8] This metabolic stress can lead to the activation of cell cycle inhibitors.
The specific phase of cell cycle arrest induced by this compound appears to be cell-type dependent. In hormone-refractory prostate cancer cells, this compound has been shown to induce G1 phase arrest.[1] Conversely, in human ovarian carcinoma cells, it causes a moderate G2/M arrest, which is associated with the upregulation of the cyclin-dependent kinase (Cdk) inhibitors p21 and p27.[9][10]
Figure 1: this compound Induced Cell Cycle Arrest Pathway.
Apoptosis Induction Pathway
This compound triggers the intrinsic (mitochondrial) pathway of apoptosis.[1] This pathway is initiated by an alteration in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Treatment with this compound leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in an altered Bcl-2/Bax ratio that favors apoptosis.[1]
This shift in the Bcl-2 family protein balance leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1][11] The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol.[1][12][13] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[14] Activated caspase-9 then activates executioner caspases, such as caspase-3.[14] Active caspase-3 is responsible for the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1]
Figure 2: this compound Induced Intrinsic Apoptosis Pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Apoptosis
| Cell Line | Concentration (mM) | Treatment Time (h) | Apoptotic Cells (%) | Method |
| DU145 (Prostate) | 20 | 72 | Increased | Western Blot (Cleaved Caspase-3, Cleaved PARP) |
| DU145 (Prostate) | 40 | 72 | Significantly Increased | Western Blot (Cleaved Caspase-3, Cleaved PARP) |
| PC-3 (Prostate) | 20 | 72 | Increased | Western Blot (Cleaved Caspase-3, Cleaved PARP) |
| PC-3 (Prostate) | 40 | 72 | Significantly Increased | Western Blot (Cleaved Caspase-3, Cleaved PARP) |
| OVCAR-3 (Ovarian) | 50 | 120 | Increased | TUNEL Assay |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (mM) | Treatment Time (h) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| DU145 (Prostate) | 40 | 72 | Increased | Decreased | No significant change |
| OVCAR-3 (Ovarian) | 50 | 120 | No significant change | Decreased | 24.6% (vs 12.6% control) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Workflow:
Figure 3: Workflow for Apoptosis Analysis.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the cells from the medium.
-
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Workflow:
Figure 4: Workflow for Cell Cycle Analysis.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 as described in Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cells to a final concentration of approximately 1 x 10^6 cells/mL.
-
Incubate the cells for at least 30 minutes on ice (or at -20°C for longer storage).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in the PI staining solution.
-
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation: The DNA content of the cells is measured by the fluorescence intensity of the PI. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the different cell cycle phases:
-
G0/G1 phase: A peak with 2N DNA content.
-
S phase: A broad distribution between the 2N and 4N peaks.
-
G2/M phase: A peak with 4N DNA content.
This compound demonstrates significant potential as an anti-cancer agent by inducing both apoptosis and cell cycle arrest in cancer cells. The protocols and information provided herein offer a robust framework for researchers to investigate and quantify the cellular responses to this promising therapeutic compound. Further investigation into the cell-type-specific responses and the intricate details of the signaling pathways will be crucial for the clinical development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TXNIP Interaction with GLUT1 Depends on PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TXNIP-mediated crosstalk between oxidative stress and glucose metabolism | PLOS One [journals.plos.org]
- 8. AMPK-dependent degradation of TXNIP upon energy stress leads to enhanced glucose uptake via GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Growth inhibitory effect of D-allose on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial membrane potential regulates matrix configuration and cytochrome c release during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of mitochondrial membrane potential during apoptosis induced by PSC 833 and CsA in multidrug-resistant lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing β-D-Allose Production from D-Allulose
Welcome to the technical support center for the enzymatic synthesis of β-D-allose. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize their experimental workflows. Here you will find troubleshooting guidance and frequently asked questions to help improve the yield and efficiency of your D-allose production using glucose isomerase.
Frequently Asked Questions (FAQs)
Q1: What is the typical conversion yield for the D-allulose to β-D-allose reaction using glucose isomerase?
A2: The enzymatic isomerization of D-allulose to D-allose is a reversible reaction limited by thermodynamic equilibrium.[1] Typically, the conversion ratio at equilibrium is around 25-33%.[1] For instance, using a commercial glucose isomerase like Sweetzyme IT, a conversion yield of approximately 30% has been reported under optimal conditions.[2][3][4][5]
Q2: What are the critical factors for optimizing β-D-allose yield?
A2: The key factors to optimize for maximizing β-D-allose yield include:
-
pH: The optimal pH for glucose isomerase in this reaction is typically around 8.0.[2][5]
-
Temperature: The ideal temperature for the conversion is generally 60°C.[2][5]
-
Substrate Concentration: A D-allulose concentration of 500 g/L has been shown to be optimal. Higher concentrations can lead to substrate inhibition.[2][4]
-
Enzyme Concentration: Sufficient enzyme loading is crucial for an efficient reaction rate.
-
Reaction Time: Allowing the reaction to reach thermodynamic equilibrium is essential for maximizing the yield.
Q3: Can other enzymes be used for this conversion?
A3: Yes, besides glucose isomerase, other enzymes can catalyze the isomerization of D-allulose to D-allose. L-rhamnose isomerase is a highly effective and widely reported enzyme for this purpose.[1] Other enzymes like D-ribose-5-phosphate isomerase and D-galactose-6-phosphate isomerase have also been shown to facilitate this conversion.[6]
Q4: Are there any common byproducts in this reaction?
A4: Some isomerases may exhibit non-specific activity, leading to the formation of other epimers. For example, the conversion of D-psicose (D-allulose) to D-allose can sometimes produce a small amount of D-altrose.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low β-D-Allose Yield (Significantly below 25-30%) | Reaction has not reached equilibrium. | Increase the reaction time and monitor the progress by taking samples at various intervals to ensure a plateau in D-allose concentration is reached.[1] |
| Suboptimal pH. | Verify and adjust the pH of the reaction buffer to the optimal range for glucose isomerase, which is around pH 8.0.[2][5] | |
| Suboptimal Temperature. | Ensure the reaction temperature is maintained at the optimum of 60°C for glucose isomerase.[2][5] | |
| Enzyme Inactivity. | Test the activity of your glucose isomerase stock. Improper storage or handling can lead to a loss of activity.[5] | |
| Substrate Inhibition. | High concentrations of D-allulose (above 500 g/L) can inhibit the enzyme. Consider reducing the initial substrate concentration.[2][4] | |
| Slow or Stalled Reaction | Insufficient Enzyme Concentration. | Increase the amount of glucose isomerase in the reaction mixture to improve the conversion rate.[1] |
| Presence of Inhibitors. | Ensure the substrate and buffer are free from any potential enzyme inhibitors. | |
| Lack of Necessary Co-factors. | Some isomerases require metal ions for optimal activity. Check the specifications of your enzyme and add any required co-factors to the reaction buffer.[5] | |
| Formation of Undesirable Byproducts or Browning | Non-specific Enzyme Activity. | This may be an inherent property of the enzyme. Consider using a more specific isomerase if byproduct formation is significant.[1] |
| Non-enzymatic Browning (Maillard Reaction). | High pH and temperature can promote browning. Operating at the lower end of the optimal ranges for these parameters can help minimize this effect. |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for β-D-Allose Production using Glucose Isomerase (Sweetzyme IT)
| Parameter | Optimal Value | Reference |
| pH | 8.0 | [2][3][4] |
| Temperature | 60°C | [2][3][4] |
| Substrate (D-allulose) Concentration | 500 g/L | [2][3][4] |
| Dilution Rate (for continuous production) | 0.24/h | [2][3][4] |
Table 2: Performance of Glucose Isomerase (Sweetzyme IT) in β-D-Allose Production
| Parameter | Value | Reference |
| Conversion Yield | 30% | [2][3][4] |
| Productivity | 36 g/L/h | [2][3][4] |
| Average β-D-Allose Produced | 150 g/L | [2][3][4] |
Experimental Protocols
Protocol 1: Batch Production of β-D-Allose from D-Allulose using Immobilized Glucose Isomerase
This protocol is a generalized procedure and may require optimization for specific enzyme preparations and experimental setups.
-
Enzyme and Substrate Preparation:
-
Reaction Setup:
-
Add the immobilized glucose isomerase (e.g., Sweetzyme IT) to the preheated D-allulose solution. The specific amount of enzyme should be optimized based on its activity.
-
Incubate the reaction mixture at 60°C with gentle agitation.[2]
-
-
Monitoring the Reaction:
-
Periodically withdraw samples from the reaction mixture.
-
Stop the enzymatic reaction in the samples immediately, for example, by heat inactivation (e.g., boiling for 10 minutes).[7]
-
Analyze the concentrations of D-allulose and β-D-allose in the samples using High-Performance Liquid Chromatography (HPLC).[2][4]
-
-
Reaction Termination and Product Analysis:
-
Once the reaction reaches equilibrium (i.e., the ratio of β-D-allose to D-allulose remains constant), terminate the entire reaction.
-
Separate the immobilized enzyme from the reaction mixture for potential reuse.
-
The final concentrations of β-D-allose and unreacted D-allulose are determined by HPLC.
-
Protocol 2: Analytical Method for D-Allose and D-Allulose Quantification
-
System: A Bio-LC system (e.g., Dionex ICS-3000) with an electrochemical detector is suitable.[2][4]
-
Elution Conditions: The column is typically eluted at 30°C with 0.1 M NaOH for the initial 5 minutes, followed by a linear gradient of sodium acetate (B1210297) (0–0.2 M) at a flow rate of 1 mL/min for 5–35 minutes.[2][4]
Visualizations
Caption: Experimental workflow for β-D-allose production.
Caption: Troubleshooting logic for low β-D-allose yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of β-D-Allose
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of β-D-allose.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of β-D-allose, particularly focusing on enzymatic methods.
Issue 1: Low Yield of β-D-Allose
Question: My enzymatic conversion is resulting in a significantly lower yield of β-D-allose than the expected ~25-35%. What are the potential causes and how can I troubleshoot this?
Answer: Low β-D-allose yield is a common challenge, often limited by the thermodynamic equilibrium of the isomerization reaction.[1][2] If your yields are considerably below this range, several factors could be at play:
-
Suboptimal Reaction Conditions: The activity and stability of isomerases are highly dependent on pH and temperature.[1]
-
Troubleshooting:
-
pH: Verify that the reaction buffer pH is optimal for the specific enzyme. For many commercial isomerases, a slightly alkaline pH (around 7.5-8.0) is ideal.[3][4]
-
Temperature: Ensure the reaction is conducted at the optimal temperature for your enzyme. A common temperature for D-allose production is around 60°C.[1][4] However, be aware that higher temperatures can sometimes lead to enzyme instability over time.[1]
-
-
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or harsh reaction conditions.[1][3]
-
Presence of Inhibitors: The substrate or buffer components may contain inhibitors that reduce enzyme efficiency.[3]
-
Troubleshooting:
-
Use high-purity substrates (e.g., D-psicose or D-fructose) to avoid potential inhibitors.[1]
-
-
-
Substrate Inhibition: High concentrations of the substrate can sometimes lead to inhibition of the enzyme.[4]
-
Troubleshooting:
-
For continuous production using glucose isomerase, an optimal D-allulose concentration has been found to be 500 g/L.[4] Consider lowering the initial substrate concentration if you suspect inhibition.
-
-
Issue 2: Slow or Stalled Reaction
Question: The conversion to β-D-allose is proceeding very slowly or appears to have stopped before reaching equilibrium. What could be the cause?
Answer: A slow or stalled reaction can be attributed to several factors:
-
Insufficient Enzyme Concentration: The amount of enzyme may be too low for the volume of the substrate, leading to a slow conversion rate.[2]
-
Troubleshooting: Increase the enzyme loading in the reaction mixture.
-
-
Presence of Inhibitors: Contaminants in the substrate or buffer can inhibit enzyme activity.[2]
-
Troubleshooting: Ensure high purity of all reagents and consider using a minimal, well-defined buffer system.[2]
-
-
Lack of Co-factors: Some isomerases require metal ions, such as Mn²⁺ or Co²⁺, for optimal activity and stability.[5]
-
Troubleshooting: Check the enzyme's specifications and add the necessary co-factors to the reaction buffer if required.
-
Issue 3: Significant Byproduct Formation
Question: I am observing the formation of significant byproducts, which is complicating the purification process. How can I minimize these?
Answer: Byproduct formation can arise from both enzymatic and non-enzymatic sources:
-
Non-Specific Enzyme Activity: Some enzymes, like L-rhamnose isomerase, may catalyze the formation of other epimers, such as D-altrose.[6] This is often an inherent property of the enzyme.
-
Troubleshooting: While difficult to eliminate completely, optimizing reaction conditions (pH, temperature) may help to favor the desired reaction.
-
-
Non-Enzymatic Browning: At high temperatures and alkaline pH, Maillard reactions can occur, leading to the formation of colored byproducts.
-
Troubleshooting: Operate at the lower end of the optimal temperature and pH range to mitigate browning.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for β-D-allose synthesis?
A1: The most common enzymatic pathway is the isomerization of D-psicose (D-allulose) to D-allose, typically catalyzed by an L-rhamnose isomerase or a glucose isomerase.[4] An alternative and economically favorable route is a multi-enzyme, one-pot synthesis from D-fructose or D-glucose.[4][5][7] This involves the epimerization of D-fructose to D-psicose, followed by the isomerization of D-psicose to D-allose.[5][7]
Q2: What is a typical conversion yield for the enzymatic synthesis of β-D-allose?
A2: Due to the thermodynamic equilibrium of the isomerization reaction, the conversion of D-psicose to D-allose typically reaches a maximum of around 25-35%.[1] Achieving a yield in this range is generally considered successful for this bioconversion.[1]
Q3: How can I purify β-D-allose from the reaction mixture?
A3: The purification of β-D-allose is challenging due to its structural similarity to other sugars in the mixture. Common purification strategies include:
-
Chromatography: Techniques such as simulated moving bed (SMB) chromatography or the use of anion exchange resins are effective for separating D-allose from other monosaccharides.[7][8]
-
Crystallization: Selective crystallization from the purified fractions can yield high-purity β-D-allose.
Q4: What are the main challenges of chemical synthesis methods for β-D-allose?
A4: Chemical synthesis of β-D-allose often involves harsh reaction conditions, the use of hazardous reagents, and can produce a variety of byproducts, making purification difficult and costly.[4][9] These methods are also less environmentally friendly compared to enzymatic routes.[9]
Quantitative Data Summary
The efficiency of enzymatic β-D-allose synthesis is influenced by various factors. The following tables summarize key quantitative data from reported studies.
Table 1: Reaction Conditions for Enzymatic β-D-Allose Synthesis
| Enzyme | Substrate | pH | Temperature (°C) | Metal Ion Cofactor | Reference |
| Glucose Isomerase | D-Allulose | 8.0 | 60 | - | [4] |
| L-Rhamnose Isomerase | D-Psicose | 7.5 | 50-60 | Mn²⁺ | [5] |
| D-Psicose 3-Epimerase | D-Fructose | 7.5 | 65 | Co²⁺ | [5] |
Table 2: Performance of Different Enzymatic Systems for β-D-Allose Production
| Enzyme System | Substrate | Conversion Yield (%) | Productivity | Reference |
| Immobilized Glucose Isomerase (continuous) | D-Allulose (500 g/L) | 30 | 36 g/L/h | [4] |
| Immobilized L-Rhamnose Isomerase & D-Psicose 3-Epimerase (one-pot) | D-Fructose | ~10 (equilibrium ratio 6.6:2.4:1 of Fructose:Psicose:Allose) | Not Reported | [7] |
| Engineered E. coli (fed-batch fermentation) | D-Glucose | 0.103 g/g | 4.17 g/L titer | [10] |
| Chemo-enzymatic (engineered glycoside-3-oxidase) | 1-O-benzyl-β-D-glucopyranoside | 81 (overall) | Not Reported | [9] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of D-Allulose to β-D-Allose using Immobilized Glucose Isomerase (Batch Reaction)
This protocol is adapted from continuous production methods for a batch reaction setup.[3]
Materials:
-
D-allulose
-
Commercial immobilized glucose isomerase (e.g., Sweetzyme IT)
-
50 mM EPPS buffer (pH 8.0)
-
Reaction vessel with temperature control
-
Shaker or stirrer
Methodology:
-
Prepare a 500 g/L solution of D-allulose in 50 mM EPPS buffer (pH 8.0).
-
Preheat the D-allulose solution to 60°C.
-
Add the immobilized glucose isomerase to the reaction vessel. The optimal enzyme loading should be determined empirically.
-
Incubate the reaction at 60°C with gentle agitation.
-
Monitor the reaction progress by taking samples at various time points and analyzing the concentrations of D-allose and D-allulose using HPLC.
-
The reaction has reached equilibrium when the ratio of D-allose to D-allulose remains constant.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
The resulting solution can then be subjected to purification.
Protocol 2: Multi-Enzyme Synthesis of β-D-Allose from D-Glucose (One-Pot Reaction)
This protocol outlines a cascade reaction for producing β-D-allose from D-glucose.[1]
Materials:
-
D-glucose
-
Glucose isomerase
-
D-psicose 3-epimerase
-
L-rhamnose isomerase
-
Reaction buffer (e.g., Tris-HCl, pH 7.5) with necessary co-factors (e.g., Mg²⁺ for glucose isomerase, Co²⁺ for D-psicose 3-epimerase, Mn²⁺ for L-rhamnose isomerase)
Methodology:
-
Prepare a solution of D-glucose in the reaction buffer.
-
Add the three enzymes to the D-glucose solution. The relative activities of the enzymes should be balanced to prevent the accumulation of intermediates.
-
Incubate the reaction mixture at a compromise temperature that allows for the activity of all three enzymes (e.g., 55-60°C) with gentle stirring.
-
Monitor the reaction over time by analyzing the concentrations of D-glucose, D-fructose, D-psicose, and D-allose using HPLC.
-
Once the concentration of D-allose has maximized, terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Purify β-D-allose from the reaction mixture using appropriate chromatographic techniques.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]
- 7. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 10. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Chemo-Enzymatic D-Allose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chemo-enzymatic synthesis of D-allose. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for D-Allose synthesis?
A1: The most common enzymatic pathway is the "Izumoring" strategy, which involves a two-step conversion from D-fructose.[1][2][3] First, D-fructose is epimerized to D-psicose (also known as D-allulose) by D-psicose 3-epimerase (DPEase).[1][2][3] Subsequently, D-psicose is isomerized to D-allose by L-rhamnose isomerase (L-RhI).[1][2][4] An alternative route involves the direct isomerization of D-psicose to D-allose using enzymes like L-rhamnose isomerase or commercial glucose isomerase (GI).[5][6]
Q2: What is a typical conversion yield for the D-psicose to D-allose reaction?
A2: The enzymatic isomerization of D-psicose to D-allose is a reversible reaction limited by thermodynamic equilibrium.[6][7] Consequently, typical conversion yields range from 25% to 37.5%.[5][6] For instance, reactions often reach an equilibrium with a sugar ratio of approximately 6.6:2.4:1.0 for D-fructose, D-psicose, and D-allose in a one-pot synthesis starting from D-fructose.[4][8]
Q3: Why is enzyme immobilization beneficial for D-allose synthesis?
A3: Enzyme immobilization enhances stability, allows for reusability, and simplifies the product purification process, making the overall synthesis more cost-effective.[1][4] Immobilized enzymes often exhibit improved tolerance to temperature and pH changes compared to their free counterparts.[9]
Q4: What are the main by-products to be aware of during D-allose synthesis?
A4: The primary by-products of concern are D-altrose and products from non-enzymatic browning.[2] Some L-rhamnose isomerases can catalyze the formation of D-altrose from D-psicose.[2] Browning reactions, such as the Maillard reaction, can occur at high temperatures and alkaline pH, leading to colored impurities that complicate purification.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low D-Allose Yield (<25%) | Reaction has not reached equilibrium: The reaction time may be insufficient.[6] | Increase the reaction time and monitor the product concentration at regular intervals using HPLC to ensure a plateau is reached.[6] |
| Suboptimal reaction conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme.[7][10] | Verify and optimize the reaction conditions. For many isomerases, a slightly alkaline pH (around 8.0) and a temperature of 60°C are optimal.[7][11] | |
| Enzyme inactivation: The enzyme may have lost activity due to improper storage, handling, or thermal denaturation during the reaction.[7][10] | Perform an activity assay on your enzyme stock before use.[7] Consider using a fresh batch, a more thermostable enzyme variant, or an immobilized enzyme for enhanced stability.[7][9] | |
| Presence of inhibitors: The substrate or buffer may contain impurities that inhibit enzyme activity.[7] | Use high-purity substrates and reagents. Test for potential inhibitors in your reaction components. | |
| Reaction is Slow or Stalled | Insufficient enzyme concentration: The amount of enzyme may be too low for the substrate volume.[6] | Increase the enzyme loading in the reaction mixture to enhance the conversion rate.[6] |
| Substrate inhibition: High concentrations of D-psicose can sometimes inhibit the enzyme.[7][11] | Optimize the initial substrate concentration. A concentration of 500 g/L D-psicose has been found to be optimal for some systems.[11] | |
| Reaction Mixture Turning Brown | Non-enzymatic browning: High temperatures and alkaline pH (7.5-9.0) can promote browning reactions.[2][9] | Operate at the lower end of the optimal temperature and pH range.[2] Consider using an enzyme variant that is active at a more acidic pH.[2] |
| Significant By-product Formation (e.g., D-altrose) | Non-specific enzyme activity: Some L-rhamnose isomerases can produce D-altrose as a by-product.[2][6] | Select an enzyme from a source known to have high specificity for D-allose production, such as ribose-5-phosphate (B1218738) isomerase from Clostridium thermocellum.[2] Characterize the substrate specificity of your enzyme. |
Quantitative Data Summary
Table 1: Optimal Conditions for D-Allose Production Using Commercial Immobilized Glucose Isomerase
| Parameter | Optimal Value | Reference |
| pH | 8.0 | [11] |
| Temperature | 60°C | [11] |
| Substrate Concentration (D-psicose) | 500 g/L | [11] |
| Dilution Rate (Continuous Production) | 0.24/h | [11] |
| Conversion Yield | ~30% | [11] |
| Productivity | 36 g/L/h | [11] |
Table 2: Comparison of Free vs. Immobilized D-psicose 3-epimerase (DPEase)
| Enzyme State | Optimal pH | Optimal Temperature | Thermal Stability (t₁/₂) | Reusability (after 5 cycles) | Reference |
| Free DPEase | 7.5 | 50°C | 3.99 min at 50°C | N/A | [9] |
| Immobilized DPEase (on ZIF-67) | 7.5 | 60°C | 180 min at 60°C | 56% of initial activity | [9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of D-Allose from D-Fructose using Immobilized Enzymes
This protocol is adapted from methods utilizing co-immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI).[4][6][8]
Materials:
-
D-fructose
-
Immobilized DPEase (e.g., on anion exchange resin)
-
Immobilized L-RhI (e.g., on amino resin)
-
50 mM Tris-HCl buffer (pH 7.5)
-
Temperature-controlled shaking incubator
-
HPLC system for analysis
Procedure:
-
Enzyme Immobilization: Immobilize recombinant DPEase and L-RhI on their respective resins according to established procedures.[1][4]
-
Reaction Setup:
-
Prepare a solution of D-fructose in 50 mM Tris-HCl buffer (pH 7.5). A starting concentration of 50% (w/v) can be used.[1]
-
Add the immobilized DPEase and L-RhI to the fructose (B13574) solution in a sealed reaction vessel.
-
-
Incubation: Incubate the reaction mixture at 50-60°C with gentle agitation.[1][6]
-
Monitoring:
-
Withdraw samples at regular intervals (e.g., every hour for the first 6 hours).
-
Terminate the enzymatic reaction in the samples by heat inactivation (boiling for 10 minutes).[7]
-
Analyze the concentrations of D-fructose, D-psicose, and D-allose using HPLC.
-
-
Product Recovery:
-
Once the reaction has reached equilibrium (typically after ~5 hours, when the sugar ratios are stable), separate the immobilized enzymes by filtration.[4][8]
-
The enzymes can be washed with buffer and stored for reuse.
-
The resulting solution containing D-allose can be purified using chromatographic methods.[2]
-
Protocol 2: Continuous Production of D-Allose in a Packed Bed Reactor
This protocol describes the continuous synthesis of D-allose from D-psicose using commercial immobilized glucose isomerase.[11]
Materials:
-
D-psicose
-
Commercial immobilized glucose isomerase (e.g., Sweetzyme IT)
-
50 mM EPPS buffer (pH 8.0)
-
Packed bed reactor system with temperature control
-
Peristaltic pump
-
HPLC system for analysis
Procedure:
-
Reactor Preparation: Pack a column reactor with the immobilized glucose isomerase.[12]
-
Substrate Preparation: Prepare a 500 g/L solution of D-psicose in 50 mM EPPS buffer (pH 8.0).[11]
-
Continuous Reaction:
-
Product Collection and Analysis:
-
Downstream Processing: The product stream can be directed to a purification train, typically involving chromatographic separation, to isolate pure D-allose.[12]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in Enzymatic D-Allose Production
Welcome to the technical support center for the enzymatic synthesis of D-allose. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize their experimental workflows. Here you will find troubleshooting guidance and frequently asked questions to help improve the yield and efficiency of your D-allose production.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for D-allose synthesis?
A1: The most common and well-documented enzymatic pathways for D-allose production are:
-
Single-Step Isomerization: The isomerization of D-allulose (also known as D-psicose) to D-allose. This reaction is typically catalyzed by an aldose-ketose isomerase. Key enzymes used for this conversion include L-rhamnose isomerase (L-RhI) and commercial glucose isomerases (GI), such as Sweetzyme IT.[1][2]
-
Two-Step, One-Pot Synthesis: An alternative synthesis from the more affordable substrate D-fructose is also utilized.[1][3] This involves:
Q2: What is a typical conversion yield for the D-allulose to D-allose reaction?
A2: The enzymatic isomerization of D-allulose to D-allose is a reversible reaction limited by thermodynamic equilibrium.[1][4] Typically, the conversion ratio at equilibrium is around 25-33%.[1][4][5] For example, at equilibrium, a reaction starting with D-psicose will yield a mixture containing approximately 25% D-allose and 67% D-psicose, with a small percentage of D-altrose as a byproduct.[6] Continuous production systems using commercial glucose isomerase have reported conversion yields of about 30%.[7][8][9]
Q3: How can I improve the overall yield of D-allose?
A3: Several strategies can be employed to improve D-allose yield:
-
Optimize Reaction Conditions: Ensure that the pH, temperature, and substrate concentration are optimal for your specific enzyme.[10]
-
Enzyme Immobilization: Immobilizing the enzyme can enhance its stability and allow for reuse, leading to a more efficient and cost-effective process.[10][11]
-
Cofactor Addition: Some enzymes may require metal ions, such as Mn²⁺ or Mg²⁺, for maximal activity.[2][10]
-
Byproduct Removal: Implementing downstream processing techniques, such as crystallization, can remove D-allose from the reaction mixture, which can help drive the equilibrium towards further product formation.[5]
-
Metabolic Engineering: In fermentative processes, engineering the host organism to redirect carbon flux towards D-allose synthesis can significantly increase the yield.[10][12]
Q4: How can I purify D-allose from the final reaction mixture?
A4: D-allose can be purified from the reaction mixture, which contains residual substrate and byproducts, using methods such as ethanol (B145695) crystallization and chromatography.[2][6] Activated carbon treatment can also be used to remove impurities, proteins, and colored compounds.[2]
Troubleshooting Guide
Issue 1: Low Conversion Yield (<25-30%)
| Possible Cause | Troubleshooting Steps |
| Reaction Has Not Reached Equilibrium | Increase the reaction time and take samples at various intervals to monitor the progress and confirm that a plateau has been reached.[1] |
| Suboptimal Reaction Conditions | Verify and adjust the pH and temperature of the reaction mixture to the optimal values for your enzyme.[4][10] For many isomerases, a slightly alkaline pH (around 7.5-8.0) and a temperature of 60-70°C are optimal.[2][7][9] |
| Substrate Inhibition | High concentrations of D-allulose (e.g., above 500 g/L) can cause substrate inhibition.[2][7] Consider running the reaction with a lower initial substrate concentration. |
| Enzyme Inactivation | Test the activity of your enzyme stock, as improper storage or handling can lead to a loss of activity.[2] High temperatures can also lead to enzyme denaturation over time.[10] Consider using an immobilized enzyme for better stability.[10] |
| Presence of Inhibitors | Ensure high purity of the substrate and reagents, as contaminants can inhibit the enzyme.[1][4] |
Issue 2: The Reaction is Very Slow or Stalled
| Possible Cause | Troubleshooting Steps |
| Insufficient Enzyme Concentration | Increase the enzyme loading in the reaction mixture to accelerate the conversion rate.[1] |
| Poor Enzyme Stability | The enzyme may not be stable under the chosen reaction conditions for an extended period. Consider using an immobilized enzyme to enhance stability.[1] |
| Lack of Necessary Cofactors | Some isomerases require metal ions (e.g., Mg²⁺) as cofactors for activity and stability.[2] Check the manufacturer's specifications and add the necessary cofactors to the reaction buffer if required. |
| Protease Contamination | If using a non-purified enzyme preparation, proteases could be degrading your isomerase. Consider using a purified enzyme or adding protease inhibitors.[2] |
Issue 3: Significant Byproduct Formation
| Possible Cause | Troubleshooting Steps |
| Non-Specific Enzyme Activity | Some L-rhamnose isomerases can produce D-altrose as a byproduct.[6] Select an enzyme known for high specificity, such as ribose-5-phosphate (B1218738) isomerase from Clostridium thermocellum.[5] |
| Non-Enzymatic Browning (Maillard Reaction) | High pH and temperature can lead to browning reactions, reducing the yield and complicating purification.[1][5][11] Operate at the lower end of the optimal temperature and pH range to mitigate this. Using an enzyme variant active at a slightly acidic pH can also help.[5] |
Data Presentation
Table 1: Optimal Reaction Conditions for D-Allose Production
| Enzyme | Substrate | Optimal pH | Optimal Temp. (°C) | Substrate Conc. (g/L) | Conversion Yield (%) | Reference |
| Immobilized Glucose Isomerase (Sweetzyme IT) | D-Allulose | 8.0 | 60 | 500 | 30 | [7][8][9] |
| L-rhamnose Isomerase (Clostridium stercorarium) | D-Allulose | 7.0 | 70 | 600 | ~25-33 | [1][13] |
| L-rhamnose Isomerase | D-Allulose | 7.5 | - | - | ~37.5 | [2] |
| Co-immobilized DPE and L-RhI | D-Fructose | 7.5 | 55-60 | - | Equilibrium mass ratio of D-fructose:D-psicose:D-allose is 6.6:2.4:1.0 | [1][3] |
Experimental Protocols
Protocol 1: Single-Step Isomerization of D-Allulose to D-Allose
This protocol is based on the use of commercial immobilized glucose isomerase.[2][7]
Materials:
-
D-allulose
-
Commercial immobilized glucose isomerase (e.g., Sweetzyme IT)
-
50 mM EPPS buffer (pH 8.0)
-
Reaction vessel with temperature control
-
Shaker or stirrer
-
HPLC for analysis
Methodology:
-
Prepare a 500 g/L solution of D-allulose in 50 mM EPPS buffer (pH 8.0).
-
Preheat the D-allulose solution to 60°C.
-
Add the immobilized glucose isomerase to the reaction vessel. The optimal enzyme loading should be determined empirically.
-
Incubate the reaction at 60°C with gentle agitation.
-
Monitor the reaction by taking samples at various time points and analyzing the concentrations of D-allose and D-allulose by HPLC.
-
The reaction has reached equilibrium when the ratio of D-allose to D-allulose remains constant.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for reuse.
-
The resulting solution containing D-allose and unreacted D-allulose can then be purified.
Protocol 2: One-Pot Synthesis of D-Allose from D-Fructose
This protocol is a conceptual guide based on the use of co-immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI).[1][3]
Materials:
-
D-fructose
-
Co-immobilized DPE and L-RhI on a suitable support (e.g., anion exchange resin)
-
50 mM Tris-HCl buffer (pH 7.5)
-
Reaction vessel with temperature control
-
HPLC for analysis
Methodology:
-
Prepare a solution of D-fructose in 50 mM Tris-HCl buffer (pH 7.5).
-
Add the co-immobilized enzymes to the fructose (B13574) solution.
-
Incubate the reaction at an optimized temperature (e.g., 55-60°C) with gentle agitation.
-
Monitor the reaction over time by taking samples and analyzing the concentrations of D-fructose, D-psicose, and D-allose via HPLC. The reaction will proceed until it reaches a thermodynamic equilibrium between the three sugars (reported mass ratio of approximately 6.6:2.4:1.0 for D-fructose:D-psicose:D-allose).[3]
-
Once equilibrium is reached, separate the immobilized enzymes from the reaction mixture by filtration for reuse.
-
Proceed with downstream purification of D-allose from the sugar mixture.
Visualizations
Caption: Two-step enzymatic synthesis of D-allose from D-fructose.
Caption: Troubleshooting workflow for low D-allose yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
purification of beta-D-allose from byproducts like D-altrose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of β-D-allose, with a particular focus on its separation from the common byproduct, D-altrose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating β-D-allose from D-altrose?
A1: The main challenge lies in their structural similarity. D-allose and D-altrose are C2 epimers, meaning they differ only in the stereochemical arrangement at the second carbon atom. This subtle difference results in very similar physicochemical properties, making their separation by standard laboratory techniques difficult.[1]
Q2: What are the most effective methods for purifying β-D-allose from D-altrose?
A2: High-performance liquid chromatography (HPLC), particularly high-performance anion-exchange chromatography (HPAEC), is a highly effective method for separating D-allose and D-altrose.[2][3][4] Fractional crystallization can also be employed as a purification step, often after initial separation by chromatography.[5][6]
Q3: What are the key physicochemical differences between β-D-allose and D-altrose that can be exploited for purification?
A3: While their properties are very similar, subtle differences in their pKa values and the spatial arrangement of their hydroxyl groups can be exploited in anion-exchange chromatography under alkaline conditions.[3] Differences in solubility in specific solvent systems, such as ethanol-water mixtures, can be utilized for fractional crystallization.[5][7]
Q4: Can I use the same analytical method for both quantification and preparative purification?
A4: The analytical method can be adapted for preparative scale purification. This typically involves scaling up the column dimensions, optimizing the mobile phase composition for higher loading capacity, and adjusting the flow rate.[8]
Q5: What is the typical stability of β-D-allose in solution during purification?
A5: Like other aldose sugars, D-allose in solution can undergo slow epimerization and degradation, which is accelerated by factors such as pH and temperature.[1] For optimal stability during purification, it is recommended to work at neutral to slightly acidic pH (pH 4-7) and at controlled, lower temperatures.[1]
Troubleshooting Guides
Chromatographic Separation (HPLC)
Q1: I am observing poor resolution or co-elution of D-allose and D-altrose peaks in my HPLC chromatogram. What should I do?
A1: Poor resolution is a common issue due to the epimeric nature of these sugars. Consider the following troubleshooting steps:
-
Optimize Mobile Phase: If using anion-exchange chromatography with a sodium hydroxide (B78521) (NaOH) eluent, carefully adjust the NaOH concentration. A lower concentration (e.g., 20 mM) has been shown to achieve separation of various aldohexoses.[4]
-
Adjust Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution, though it will lengthen the run time.[9]
-
Column Temperature: Ensure the column temperature is stable and optimized. For sugar separations, higher temperatures (e.g., 80°C) can sometimes improve peak shape by accelerating the interconversion of anomers, but this needs to be balanced with the stability of the sugars.[10]
-
Change Stationary Phase: If resolution is still poor, consider a different type of stationary phase. A column with a different selectivity for carbohydrates may provide the necessary separation.
Q2: My peaks for D-allose and D-altrose are showing significant tailing. How can I improve the peak shape?
A2: Peak tailing in sugar analysis can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the sugar hydroxyl groups and the stationary phase can cause tailing. Ensure the mobile phase pH is appropriate to minimize these interactions. For anion-exchange, a sufficiently high pH is necessary to ionize the sugar hydroxyls.[3]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[11]
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing. Minimize the flow path from the column to the detector.[2]
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent according to the manufacturer's instructions.[2]
Q3: I am seeing split peaks for what should be a single sugar. What is the cause and how can I fix it?
A3: Split peaks in sugar chromatography are often due to the separation of anomers (α and β forms) in solution.[12]
-
Anomeric Equilibrium: The interconversion between anomers (mutarotation) can be slow compared to the chromatographic separation time, resulting in two distinct peaks.[12]
-
Increase Temperature: Increasing the column temperature can accelerate the rate of mutarotation, causing the two anomeric peaks to coalesce into a single, sharper peak.[10]
-
Adjust Mobile Phase pH: The rate of mutarotation is also influenced by pH.[13] Optimizing the pH of your mobile phase may help in achieving a single peak.
Crystallization
Q1: I am having difficulty inducing the crystallization of β-D-allose from my purified fraction.
A1: Crystallization of sugars can be challenging. Here are some factors to consider:
-
Purity: The starting material should be of high purity (ideally >95%) for successful crystallization. Residual impurities, including other sugars, can inhibit crystal formation.[3]
-
Supersaturation: A supersaturated solution is required for crystallization to occur. This can be achieved by slowly evaporating the solvent or by adding a solvent in which the sugar is less soluble (an anti-solvent).[6]
-
Solvent System: Ethanol (B145695) has been successfully used as an anti-solvent to crystallize D-allose from an aqueous solution.[5] Experiment with different ratios of ethanol to water to find the optimal conditions for precipitation.
-
Seeding: Adding a small crystal of pure β-D-allose (a seed crystal) to the supersaturated solution can initiate crystallization.[6]
-
Temperature: Slowly cooling the supersaturated solution can promote crystal growth. Avoid rapid cooling, which can lead to the formation of small, poorly formed crystals or an amorphous solid.
Q2: The crystals I have obtained are very small or have an irregular shape.
A2: The size and quality of crystals are influenced by the rate of crystallization:
-
Slow Down Crystallization: To obtain larger, well-defined crystals, the crystallization process should be slow. This can be achieved by very slow evaporation of the solvent, a gradual decrease in temperature, or the slow addition of an anti-solvent.
-
Minimize Agitation: Avoid disturbing the crystallization vessel, as this can lead to the formation of many small crystals instead of a few large ones.
Data Presentation
Physicochemical Properties of β-D-Allose and D-Altrose
| Property | β-D-Allose | D-Altrose | References |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [14][15] |
| Molar Mass | 180.16 g/mol | 180.16 g/mol | [14][15] |
| Appearance | White crystalline solid | White crystalline solid | [14][15] |
| Melting Point | 148-150 °C | 103-105 °C | [14][15] |
| Solubility in Water | Soluble | Soluble | [9][15] |
| Solubility in Methanol | Practically insoluble | Practically insoluble | [9][15] |
| Specific Rotation [α]D | +14.4° (final) | -32.5° (final) | [4] |
HPLC Separation of D-Allose and D-Altrose
| Parameter | Condition | Reference |
| Chromatography Mode | High-Performance Anion-Exchange (HPAEC) | [2] |
| Stationary Phase | Anion-exchange stationary phase prepared from polystyrene-based copolymer and diamine | [2] |
| Mobile Phase | 20 mM Sodium Hydroxide (NaOH) | [4] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | Pulsed Amperometric Detection (PAD) or Refractive Index (RI) | [2] |
| Expected Elution Order | D-Allose elutes before D-Altrose under these conditions. | [2] |
Experimental Protocols
Protocol 1: HPLC Separation of D-Allose and D-Altrose
This protocol is based on the separation of aldohexoses using high-performance anion-exchange chromatography (HPAEC).[2]
1. Materials:
-
HPLC system equipped with a pump, injector, column oven, and a pulsed amperometric detector (PAD) or a refractive index (RI) detector.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., a column packed with a polystyrene-divinylbenzene copolymer with quaternary ammonium (B1175870) functional groups).
-
Sodium hydroxide (NaOH), 50% (w/v) solution.
-
HPLC-grade water.
-
D-Allose and D-Altrose standards.
-
Sample containing a mixture of D-allose and D-altrose.
2. Mobile Phase Preparation:
-
Prepare a 20 mM NaOH eluent by diluting the 50% NaOH stock solution with HPLC-grade water.
-
Degas the mobile phase before use.
3. Sample and Standard Preparation:
-
Prepare individual stock solutions of D-allose and D-altrose in HPLC-grade water at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing both D-allose and D-altrose at a known concentration (e.g., 0.5 mg/mL each).
-
Dissolve the experimental sample in HPLC-grade water to an appropriate concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Column: Anion-exchange column for carbohydrate analysis.
-
Mobile Phase: 20 mM NaOH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: PAD or RI.
5. Analysis:
-
Inject the individual standards to determine their retention times.
-
Inject the mixed standard to confirm the separation and resolution.
-
Inject the experimental sample to identify and quantify D-allose and D-altrose based on the retention times and peak areas of the standards.
Protocol 2: Crystallization of β-D-Allose
This protocol is a general guideline for the fractional crystallization of β-D-allose from a purified aqueous solution using ethanol as an anti-solvent.[5]
1. Materials:
-
Concentrated aqueous solution of purified D-allose (>95% purity).
-
Absolute ethanol, chilled.
-
Crystallization dish or beaker.
-
Magnetic stirrer and stir bar (optional).
2. Crystallization Procedure:
-
Ensure the starting D-allose solution is concentrated. If necessary, carefully evaporate some of the water under reduced pressure at a low temperature (<40 °C).
-
Place the concentrated D-allose solution in the crystallization vessel.
-
Slowly add chilled absolute ethanol to the aqueous solution while gently stirring. The ethanol acts as an anti-solvent, reducing the solubility of D-allose.
-
Continue adding ethanol until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Stop adding ethanol and cover the vessel.
-
Allow the solution to stand undisturbed at a cool temperature (e.g., 4 °C) for several hours to days to allow for slow crystal growth.
-
If crystallization does not initiate, consider adding a single seed crystal of pure β-D-allose.
3. Crystal Harvesting and Drying:
-
Once a sufficient amount of crystals has formed, carefully decant the supernatant.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Collect the crystals by filtration.
-
Dry the crystals under vacuum at a low temperature.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. realab.ua [realab.ua]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
- 6. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. Showing Compound Allose (FDB022453) - FooDB [foodb.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. beta-D-allopyranose | C6H12O6 | CID 448388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. 7283-09-2 CAS MSDS (BETA-D-ALLOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. hplc.eu [hplc.eu]
stability of beta-D-allose in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of β-D-allose in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of β-D-allose?
A1: To prepare a stock solution of β-D-allose, it is recommended to dissolve the crystalline powder in a high-purity aqueous solvent, such as sterile, nuclease-free water or a buffer appropriate for your experimental system. Gently agitate the solution until the powder is completely dissolved. For sensitive biological assays, sterile filtration using a 0.22 µm filter is the preferred method for sterilization, as autoclaving is not recommended due to the potential for heat-induced degradation.[1]
Q2: What are the optimal storage conditions for aqueous solutions of β-D-allose?
A2: For short-term storage (up to one month), it is advisable to store aliquots of the β-D-allose solution at -20°C. For longer-term storage (up to six months), storing single-use aliquots at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[1] Solid β-D-allose should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Q3: How do pH and temperature affect the stability of β-D-allose in aqueous solutions?
A3: The stability of β-D-allose, like other aldose sugars, is significantly influenced by pH and temperature. Generally, neutral to slightly acidic conditions (pH 4-7) are optimal for stability. In alkaline solutions, aldoses can undergo enolization, which can lead to epimerization (conversion to other sugars like D-psicose) and degradation into various acidic products.[2] Increased temperatures accelerate these degradation reactions. Therefore, it is recommended to use buffered solutions and maintain low temperatures during storage and experiments whenever possible.
Q4: What is mutarotation and how does it affect β-D-allose solutions?
A4: Mutarotation is the change in the optical rotation that occurs when a carbohydrate is dissolved in an aqueous solution. For D-allose, this means that the pure β-D-allose will exist in equilibrium with its α-anomer and other isomeric forms (furanoses) in solution. In aqueous solution, D-allose exists as a mixture of β-D-allo-1,5-pyranose (77.5%), α-D-allo-1,5-pyranose (14%), β-D-allo-1,4-furanose (5%), and α-D-allo-1,4-furanose (3.5%).[3] This equilibrium is important to consider in experiments where the specific conformation of the sugar is critical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results with different batches of β-D-allose solution. | Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh β-D-allose solutions for each experiment or use single-use aliquots stored at -80°C.[1] Ensure solid β-D-allose is stored correctly in a cool, dry place. |
| Contamination of the solution. | Use sterile techniques when preparing and handling β-D-allose solutions. Filter-sterilize the solution if necessary.[1] | |
| Observed browning or discoloration of the β-D-allose solution, especially upon heating. | Caramelization or Maillard reaction (if amines are present) at elevated temperatures. | Avoid heating β-D-allose solutions to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.[1] |
| Unexpected changes in the pH of the experimental medium after adding β-D-allose. | Degradation of β-D-allose into acidic byproducts, particularly if the solution is alkaline or heated. | Monitor the pH of your solution after adding β-D-allose. Use a buffered solution to maintain a stable pH, preferably in the neutral to slightly acidic range. |
| Reduced biological activity of β-D-allose over time. | Epimerization of β-D-allose to other sugars (e.g., D-psicose) which may have different biological activities. | Use freshly prepared solutions for activity assays. If stability is a concern, analyze the purity of older solutions using methods like HPLC. |
| Precipitation observed in the β-D-allose solution upon cooling. | The concentration of β-D-allose may have exceeded its solubility at a lower temperature. | Gently warm the solution to redissolve the precipitate. Consider preparing a less concentrated stock solution if this is a recurring issue. |
Data on β-D-Allose Stability
While specific kinetic data for the degradation of β-D-allose across a wide range of pH and temperatures in simple aqueous solutions is not extensively available in published literature, the following table provides a general overview based on the principles of sugar chemistry and data from related studies.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic pH (e.g., pH 3) | Generally stable, but prolonged exposure to strong acids and high temperatures can lead to dehydration reactions. | Furfurals and other dehydration products. |
| Neutral pH (e.g., pH 7) | Relatively stable, especially at low temperatures. | Minimal degradation. |
| Alkaline pH (e.g., pH > 8) | Less stable; undergoes epimerization and degradation, especially with heating. | D-psicose, other epimers, and acidic degradation products. |
| Low Temperature (4°C) | High stability. Recommended for short-term storage of solutions. | Minimal degradation. |
| High Temperature (>60°C) | Stability decreases significantly with increasing temperature, leading to accelerated degradation and epimerization.[4][5] | Epimers, dehydration products, and caramelization products. |
The following table summarizes the half-life of glucose isomerase activity, an enzyme used in the production of D-allose, at various temperatures, which can provide an indirect indication of the thermal stability of the sugar itself during enzymatic processes.
| Temperature (°C) | Half-life of Glucose Isomerase Activity (hours) |
| 50 | 1021[4][5] |
| 60 | 854[4][5] |
| 70 | 352[4][5] |
| 80 | 47[4][5] |
| 90 | 17[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of β-D-Allose
Objective: To prepare a sterile, stable stock solution of β-D-allose for use in cell culture or other sensitive biological assays.
Materials:
-
β-D-Allose powder (≥98% purity)
-
Sterile, nuclease-free water or desired buffer (e.g., PBS)
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, cryo-safe microcentrifuge tubes or cryovials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of β-D-allose powder.
-
Add the powder to a sterile 50 mL conical tube.
-
Add the appropriate volume of sterile water or buffer to achieve the desired final concentration (e.g., 1 M).[1]
-
Cap the tube tightly and vortex or invert gently until the β-D-allose is completely dissolved.[1]
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.[1]
-
Filter the solution into a new sterile 50 mL conical tube.
-
Aliquot the sterile β-D-allose solution into sterile, cryo-safe microcentrifuge tubes or cryovials in volumes appropriate for single-use in your experiments.[1]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[1]
Protocol 2: Assessment of β-D-Allose Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the stability of a β-D-allose solution over time under specific storage conditions.
Materials:
-
β-D-Allose solution to be tested
-
HPLC system with a suitable carbohydrate analysis column (e.g., an amino-based column)
-
Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD)
-
β-D-Allose analytical standard
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
HPLC vials
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot of the stored β-D-allose solution. Dilute the sample to a concentration within the linear range of the HPLC detector using the mobile phase as the diluent.[1]
-
Standard Preparation: Prepare a series of β-D-allose standards of known concentrations to generate a standard curve.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Run the analysis using a suitable method to separate β-D-allose from potential degradation products or epimers.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the β-D-allose standard against its concentration.
-
Determine the concentration of β-D-allose in the test samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of β-D-allose remaining at each time point relative to the initial concentration (time 0).
-
Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products or epimers.
-
Visualizations
D-Allose Anti-Cancer Signaling Pathway
D-allose has been shown to exhibit anti-cancer effects by upregulating the expression of Thioredoxin Interacting Protein (TXNIP).[6][7] TXNIP, a tumor suppressor, can lead to cell cycle arrest and reduced glucose uptake in cancer cells.
Experimental Workflow for Stability Assessment
A forced degradation study is a common approach to evaluate the stability of a compound under various stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 5. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: β-D-Allose Solubility for In Vitro Studies
Welcome to the technical support center for β-D-allose. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and improving the solubility of β-D-allose for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of β-D-allose?
A1: β-D-allose is a rare sugar that is generally described as being soluble in water and practically insoluble in methanol.[1][2] It is also soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] The aqueous solubility has been reported to be between 49-51 mg/mL, while some predictive models suggest it could be as high as 782 g/L.[2]
Q2: What are the recommended solvents for preparing a stock solution of β-D-allose?
A2: For most biological and in vitro studies, the recommended primary solvent is sterile, nuclease-free water or a desired sterile buffer, such as Phosphate-Buffered Saline (PBS).[4] For compounds that may have limited aqueous solubility or for specific experimental needs, Dimethyl Sulfoxide (DMSO) is also a viable solvent.[3]
Q3: My β-D-allose is dissolving slowly. How can I speed up the process?
A3: To accelerate dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[3] Gentle vortexing or inversion of the tube will also help ensure the compound dissolves completely.[4]
Q4: How stable is β-D-allose in solution, and what are the optimal storage conditions?
A4: The stability of β-D-allose in solution is dependent on pH and temperature. It is most stable in neutral to slightly acidic conditions (pH 4-7).[4][5] In alkaline solutions, it can undergo enolization, which may lead to epimerization or degradation. For short-term storage (a few days), solutions can be kept at 4°C. For long-term storage, it is highly recommended to prepare single-use aliquots of your sterile-filtered stock solution and store them frozen at -20°C or below for several months.[3][4] It is best practice to prepare fresh solutions for quantitative experiments.[4]
Q5: Can I use heat to dissolve β-D-allose?
A5: Gentle warming to 37°C is acceptable.[3] However, high temperatures (>60°C) should be avoided as they can significantly decrease stability and lead to accelerated degradation and caramelization.[4]
Troubleshooting Guide
Problem: My β-D-allose is not dissolving completely, even after vortexing.
-
Solution 1: Apply Gentle Heat and Sonication. Warm the tube containing the solution in a 37°C water bath for 10-15 minutes. Following this, place the tube in an ultrasonic bath for a few minutes to break up any remaining particulates.[3]
-
Solution 2: Check the Solvent pH. Ensure the pH of your aqueous solvent is between 4 and 7, as extreme pH values can affect stability and solubility.[4][5]
-
Solution 3: Consider an Alternative Solvent. If aqueous solubility is insufficient for your required concentration, consider preparing a high-concentration stock in DMSO and then diluting it serially in your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels.
Problem: My prepared stock solution appears cloudy or has formed a precipitate after storage.
-
Solution 1: Re-dissolve Before Use. If stored at 4°C, some precipitation may occur. Before use, allow the vial to come to room temperature for at least an hour and then gently warm it to 37°C to see if the precipitate re-dissolves.[3]
-
Solution 2: Verify Storage Conditions. For long-term storage, ensure your aliquots are stored at -20°C or below. Avoid repeated freeze-thaw cycles, as this can compromise the stability and solubility of the compound.[3]
-
Solution 3: Evaluate Concentration. The concentration of your stock solution may be too high for the chosen solvent and storage temperature, leading to supersaturation and precipitation. Consider preparing a slightly lower concentration stock solution.
Data Summary
The following tables provide a summary of solubility and stability data for β-D-allose based on available literature.
Table 1: Solubility of β-D-Allose in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble; 49-51 mg/mL | [6] |
| Methanol | Practically Insoluble | [1][7] |
| DMSO | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
Table 2: General Stability of β-D-Allose in Aqueous Solutions
| Condition | Stability Profile | Notes | Reference |
| pH | |||
| Acidic (pH < 4) | Moderately Stable | Can undergo isomerization and dehydration. | [5] |
| Neutral to Slightly Acidic (pH 4-7) | Optimal Stability | Recommended range for preparing and storing solutions. | [4][5] |
| Alkaline (pH > 7) | Susceptible to Degradation | Can undergo enolization, leading to epimerization. | [4] |
| Temperature | |||
| Frozen (≤ -20°C) | High Stability | Recommended for long-term storage of aliquots. | [3] |
| Refrigerated (4°C) | Good Stability | Suitable for short-term storage (days). | [4] |
| Room Temperature | Limited Stability | Prone to slow degradation over prolonged periods. | [4] |
| High Temperature (> 60°C) | Low Stability | Significant degradation and caramelization can occur. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Stock Solution of β-D-Allose
This protocol describes the standard procedure for preparing a sterile, aqueous stock solution of β-D-allose suitable for most in vitro cell culture experiments.
Materials:
-
β-D-Allose powder (≥98% purity)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe
-
0.22 µm sterile syringe filter
-
Sterile, single-use cryovials or microcentrifuge tubes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of β-D-Allose powder.
-
Initial Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water or PBS to achieve the target concentration.
-
Solubilization: Cap the tube securely and vortex gently. If the powder does not dissolve completely, place the tube in a 37°C water bath for 10-15 minutes, followed by sonication for 5 minutes. Visually inspect to ensure complete dissolution.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Aliquoting: Dispense the sterile-filtered solution into pre-labeled, sterile cryovials in single-use volumes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: For immediate use, store at 4°C for no more than a few days. For long-term storage, place the aliquots at -20°C or -80°C.[3][4]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
For experiments requiring higher aqueous concentrations of β-D-allose, cyclodextrins can be used to form inclusion complexes, thereby increasing solubility.
Materials:
-
β-D-Allose powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or desired buffer
-
Magnetic stirrer and stir bar
-
Sterile filtration apparatus
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water (e.g., 10-20% w/v). The optimal concentration may need to be determined empirically.
-
Add β-D-Allose: While stirring the HP-β-CD solution, slowly add the β-D-allose powder to achieve the desired final concentration.
-
Complexation: Allow the mixture to stir at room temperature for several hours (e.g., 4-6 hours) or overnight to ensure the formation of the inclusion complex. The solution should become clear.
-
Sterilization and Storage: Once the β-D-allose is fully dissolved, sterile-filter the solution using a 0.22 µm filter. Aliquot and store as described in Protocol 1.
Visualized Workflows and Pathways
References
- 1. D-Allose - High purity | EN [georganics.sk]
- 2. Showing Compound Allose (FDB022453) - FooDB [foodb.ca]
- 3. β-D-Allose | CAS:2595-97-3 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. D-(+)-ALLOSE | 2595-97-3 [amp.chemicalbook.com]
Technical Support Center: Optimizing Enzymatic Conversion to D-Allose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of substrates to D-allose (B117823).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the enzymatic production of D-allose.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion Rate | Thermodynamic Equilibrium: The conversion of D-psicose (B8758972) (D-allulose) to D-allose is often limited by thermodynamic equilibrium, typically reaching a maximum conversion of 25-35%.[1][2] | - Consider if your yield is within the expected equilibrium range. - Implement strategies to shift the equilibrium, such as downstream processing to remove D-allose as it is formed. |
| Suboptimal Reaction Conditions: The enzyme's activity is highly dependent on pH and temperature. Operating outside the optimal range will decrease the conversion rate.[1][3] | - Verify that the reaction buffer pH is optimal for your specific enzyme. Many isomerases function best in a slightly alkaline environment (around pH 8.0).[1][4][5] - Ensure the reaction is conducted at the optimal temperature. For many enzymes used in D-allose production, this is often around 60°C.[1][5] | |
| Enzyme Inactivation: Improper storage, handling, or harsh reaction conditions can lead to loss of enzyme activity.[1][3] | - Perform a standard activity assay on your enzyme stock to confirm its viability. - If using an immobilized enzyme, check for reduced activity after multiple uses.[1] | |
| Presence of Inhibitors: Components in the substrate or buffer solution may inhibit enzyme activity.[1] | - Analyze the purity of your substrate and buffer components. | |
| Enzyme Activity Decreases Rapidly | Thermal Denaturation: High temperatures can cause the enzyme to unfold and lose its catalytic activity.[3] | - Lower the reaction temperature. While a higher temperature might initially increase the reaction rate, it can also lead to faster inactivation.[3] |
| pH Drift: The pH of the reaction mixture may change over time, moving away from the optimal range for the enzyme.[3] | - Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.[3] | |
| Proteolytic Degradation: If using a crude enzyme preparation, proteases present may degrade your target enzyme.[3] | - Consider purifying the enzyme to remove contaminating proteases.[3] | |
| Formation of Byproducts | Non-Enzymatic Browning: At high pH and temperature, the Maillard reaction can occur, leading to the formation of colored byproducts and reducing the yield of D-allose.[4] | - Operate at the lower end of the optimal temperature and pH range to minimize browning.[4] |
| Undesirable Side Reactions: Suboptimal conditions can lead to non-specific isomerization of the substrate, creating unwanted sugars.[4] | - Tightly control all reaction parameters to ensure specificity.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common enzymes used for the conversion to D-allose?
A1: The most common enzymes used for the production of D-allose are L-rhamnose (B225776) isomerase (L-RI), which converts D-psicose (D-allulose) to D-allose, and D-psicose 3-epimerase (DPE), which converts D-fructose to D-psicose, a precursor for D-allose synthesis.[6][7] Commercial glucose isomerase can also be used for the conversion of D-allulose to D-allose.[5]
Q2: What are the typical optimal pH and temperature for these enzymatic conversions?
A2: Optimal conditions vary depending on the specific enzyme. Generally, a neutral to slightly alkaline pH (7.0-8.0) and temperatures between 50°C and 75°C are favorable.[3][4] For example, a commercial glucose isomerase shows optimal activity for D-allose production at pH 8.0 and 60°C.[5] An L-rhamnose isomerase from Clostridium stercorarium has an optimal temperature of 75°C.[8]
Q3: How can I improve the yield of D-allose?
A3: Several strategies can be employed to improve the yield of D-allose:
-
Optimize Reaction Conditions: Ensure that the pH, temperature, and substrate concentration are at the optimal levels for your specific enzyme.[3]
-
Enzyme Immobilization: Immobilizing the enzyme can enhance its stability and allow for reuse, leading to a more efficient and cost-effective process.[6]
-
Cofactor Addition: Some enzymes, like certain L-rhamnose isomerases, may require the addition of metal ions, such as Mn²⁺, for maximal activity.[4]
-
Byproduct Removal: In whole-cell biotransformation or multi-step enzymatic reactions, downstream processing to remove byproducts can help drive the reaction towards D-allose formation and improve purity.[3]
Q4: What causes low conversion rates in D-allose production?
A4: Low conversion rates are often due to the thermodynamic equilibrium of the isomerization reaction between D-psicose and D-allose, which typically favors D-psicose.[1][3] Other factors include suboptimal reaction conditions (pH and temperature), enzyme instability or inactivation, and the presence of inhibitors in the reaction mixture.[1][3]
Data Presentation: Optimal pH and Temperature for D-Allose Production
| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Metal Ion Cofactor | Reference |
| Commercial Glucose Isomerase | D-Allulose | 8.0 | 60 | - | [5] |
| L-Rhamnose Isomerase (Clostridium stercorarium) | D-Allulose | 7.0 | 75 | Mn²⁺ | [8] |
| L-Rhamnose Isomerase (Bacillus subtilis) | D-Allulose | 8.0 | 75 | Mn²⁺ | [9] |
| D-psicose 3-epimerase (Blautia produca) | D-Fructose | 8.0 | 55 | Mn²⁺, Co²⁺ | [10] |
| D-allulose 3-epimerase (Metagenomic) | D-Fructose | 6.0-11.0 | 75-80 | Co²⁺, Mn²⁺ | [11] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Enzymatic Conversion
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 8.0, 9.0).
-
Reaction Mixture Setup: In separate reaction vessels, combine a fixed concentration of the substrate (e.g., D-psicose or D-fructose) with each buffer.
-
Enzyme Addition: Initiate the reaction by adding a standard amount of the enzyme to each reaction mixture.
-
Incubation: Incubate the reactions at a constant, predetermined temperature for a specific duration.
-
Reaction Termination: Stop the reaction, for example, by heat inactivation.[3]
-
Product Quantification: Measure the amount of D-allose produced in each reaction mixture using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the enzyme activity (rate of D-allose production) against the pH to determine the optimal pH.[3]
Protocol 2: Determination of Optimal Temperature for Enzymatic Conversion
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the substrate in a buffer at the predetermined optimal pH.
-
Temperature Gradient: Aliquot the reaction mixture into several reaction vessels and incubate each at a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).[3]
-
Enzyme Addition: Initiate the reactions by adding a standard amount of the enzyme to each vessel.
-
Incubation: Incubate for a specific duration.
-
Reaction Termination: Stop the reaction and measure the amount of D-allose produced.
-
Data Analysis: Plot the enzyme activity against the temperature to identify the optimal temperature.[3]
Mandatory Visualization
Caption: Workflow for optimizing pH and temperature in enzymatic D-allose conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of d-allose from d-fructose using immobilized l-rhamnose isomerase and d-psicose 3-epimerase - ProQuest [proquest.com]
- 7. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing Catalytic Efficiency for D-Allose Production
Welcome to the technical support center for the enzymatic synthesis of D-Allose. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize their experimental workflows. Here you will find troubleshooting guidance and frequently asked questions to help improve the yield and efficiency of your D-Allose production.
Troubleshooting Guide
This section addresses specific issues that can lead to low conversion rates and other challenges during D-Allose synthesis.
| Problem | Potential Cause | Suggested Solution |
| 1. D-Allose yield is significantly lower than the expected ~25-35% | Reaction has not reached equilibrium: The reaction may not have run long enough to reach its thermodynamic equilibrium.[1][2] | Increase the reaction time and take samples at various intervals to monitor the progress and confirm that a plateau has been reached.[1] |
| Suboptimal Reaction Conditions: The activity and stability of the isomerase are highly dependent on pH and temperature.[2] | Verify and optimize reaction conditions. For many commercial isomerases, a slightly alkaline pH (around 8.0) and a temperature of about 60°C are optimal.[2][3] | |
| Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or reaction conditions.[2] | Perform a standard activity assay with your enzyme stock to confirm its viability. Consider using a fresh batch of enzyme if you suspect quality issues.[2] | |
| Substrate Inhibition: High concentrations of D-allulose (above 500 g/L) can lead to substrate inhibition, reducing the conversion yield.[4] | Consider running the reaction with a lower initial D-allulose concentration.[4][5] | |
| 2. The reaction is very slow or appears to have stalled. | Insufficient Enzyme Concentration: The amount of enzyme may be too low for the volume of substrate.[1] | Increase the enzyme loading in the reaction mixture to accelerate the conversion rate.[1] |
| Presence of Inhibitors: The substrate or buffer may contain contaminants that inhibit the enzyme.[1][2] | Ensure high purity of the substrate and reagents. If possible, perform the reaction in a minimal, well-defined buffer system.[1][2] | |
| Lack of Co-factors: Some isomerases require metal ions like Mn²⁺ for their activity and stability.[4][6] | Check the enzyme's specifications and add the necessary co-factors to the reaction buffer if required.[4] | |
| 3. Significant byproduct formation is observed. | Non-Specific Enzyme Activity: Some isomerases may also catalyze the formation of other epimers, such as D-altrose.[1] | Select an enzyme source known for high specificity, such as L-rhamnose isomerase from Bacillus pallidus or ribose-5-phosphate (B1218738) isomerase from Clostridium thermocellum.[7] |
| Non-Enzymatic Browning: At high pH and temperature, the Maillard reaction can occur, leading to colored byproducts.[1][7] | Operate at the lower end of the optimal temperature and pH range to mitigate this effect.[1][7] | |
| 4. Inefficient multi-enzyme cascade reaction from D-glucose. | Mismatched Enzyme Activities: The activities of glucose isomerase, D-psicose 3-epimerase, and L-rhamnose isomerase may not be balanced.[2] | Analyze each step individually to identify the rate-limiting enzyme and optimize their ratios in the reaction mixture.[2] |
| Suboptimal Conditions for the Cascade: The optimal pH and temperature may differ for each enzyme in the cascade.[2] | Identify a compromise in reaction conditions (e.g., pH and temperature) that allows for reasonable activity of all enzymes.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for D-Allose synthesis?
A1: The most common enzymatic pathway for D-Allose production is the isomerization of D-allulose (also known as D-psicose).[1] This reaction is typically catalyzed by an aldose-ketose isomerase. Key enzymes for this conversion include L-rhamnose isomerase (L-RhI) and Glucose Isomerase (GI).[1] An alternative "one-pot" synthesis from the more affordable substrate D-fructose involves the epimerization of D-fructose to D-psicose by D-psicose 3-epimerase (DPEase), followed by the isomerization of D-psicose to D-Allose by L-rhamnose isomerase.[1][8]
Q2: What is a typical conversion yield for the D-allulose to D-Allose reaction?
A2: The enzymatic isomerization of D-allulose to D-Allose is a reversible reaction limited by thermodynamic equilibrium.[1] Typically, the conversion ratio at equilibrium is around 25-33%.[1] For example, a reaction starting with D-psicose will yield a mixture containing approximately 25% D-Allose and 67% D-psicose.[1] Some studies using L-rhamnose isomerase have achieved yields around 37.5%.[4]
Q3: Which factors are most critical for optimizing D-Allose yield?
A3: The most critical parameters to optimize are pH, temperature, substrate concentration, and the specific enzyme used.[4] For instance, optimal conditions for D-allose production using a commercial glucose isomerase were found to be a pH of 8.0 and a temperature of 60°C.[3][4]
Q4: How can I minimize the formation of the D-altrose byproduct?
A4: The formation of D-altrose is dependent on the specific enzyme used. To minimize its formation, you should select an L-rhamnose isomerase from a source known to exclusively produce D-Allose from D-psicose, such as those from Bacillus pallidus or use ribose-5-phosphate isomerase from Clostridium thermocellum.[7]
Q5: My reaction mixture is turning brown. What is causing this and how can I fix it?
A5: A brown coloration in your reaction mixture is likely due to non-enzymatic browning reactions, such as the Maillard reaction.[7] This is often caused by high reaction temperatures and alkaline pH conditions.[7] To mitigate this, consider using an enzyme variant that is active at a slightly acidic pH (5.5-6.5) and optimizing the temperature to the lowest effective level.[7]
Quantitative Data Summary
Enzyme Kinetic Parameters and Optimal Conditions
| Enzyme | Source Organism | Substrate | Optimal pH | Optimal Temp. (°C) | Conversion Yield (%) | Reference |
| L-rhamnose Isomerase | Clostridium stercorarium | D-allulose | 7.0 | 70 | ~37.5 | [1][4] |
| Glucose Isomerase (Sweetzyme IT) | Commercial | D-allulose | 8.0 | 60 | 30 | [3] |
| Galactose-6-phosphate isomerase | Lactococcus lactis | D-psicose | 7.0 | 30 | 25 (D-allose), 13 (D-altrose) | |
| D-psicose 3-epimerase & L-rhamnose Isomerase (co-immobilized) | Agrobacterium tumefaciens & Clostridium stercorarium | D-fructose | 7.5 | 55-60 | 17.5 (D-allose), 26.1 (D-allulose) | [1][9] |
Thermostability of L-rhamnose Isomerase from Clostridium stercorarium
| Temperature (°C) | Half-life (hours) |
| 65 | 22.8 |
| 70 | 9.5 |
| 75 | 1.9 |
| 80 | 0.2 |
| Data from reference[6] |
Experimental Protocols
Protocol 1: Batch Production of D-Allose from D-Allulose using L-rhamnose Isomerase
This protocol is based on the characterization of L-rhamnose Isomerase from Clostridium stercorarium.[1][6]
-
Materials:
-
Recombinant L-rhamnose Isomerase (L-RhI) from Clostridium stercorarium
-
D-Allulose (D-Psicose) substrate
-
50 mM Phosphate (B84403) buffer (or similar), adjusted to pH 7.0
-
Manganese Chloride (MnCl₂) solution (100 mM stock)
-
Reaction vessel with temperature control
-
-
Enzyme Reaction Setup:
-
Prepare a reaction mixture by dissolving D-Allulose in the 50 mM phosphate buffer (pH 7.0) to a final concentration of 600 g/L.[1]
-
Add MnCl₂ to the mixture to a final concentration of 1 mM.[6]
-
Pre-heat the reaction mixture to the optimal temperature of 70°C.[1]
-
Initiate the reaction by adding the L-RhI enzyme to the mixture. A typical enzyme loading is around 27 U/mL.[1]
-
Incubate the reaction at 70°C for 2.5 hours.[1]
-
-
Reaction Termination and Analysis:
Protocol 2: One-Pot Synthesis of D-Allose from D-Fructose using Co-immobilized Enzymes
This protocol is a generalized procedure for a two-step, one-pot synthesis.[1][8]
-
Enzyme Preparation:
-
Co-immobilize recombinant D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI) on a suitable support, such as an anion exchange resin.[1]
-
-
Reaction Setup:
-
Prepare a solution of D-fructose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1]
-
Add the co-immobilized enzymes to the fructose (B13574) solution.
-
Incubate the reaction at an optimized temperature (e.g., 55-60°C) with gentle agitation.[1]
-
-
Monitoring and Product Recovery:
Visualizations
Caption: Enzymatic pathways for D-Allose synthesis.
Caption: General experimental workflow for enzymatic D-Allose production.
Caption: Troubleshooting logic for low D-Allose yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Cost-Effective β-D-Allose Production
Welcome to the Technical Support Center for β-D-Allose production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing production costs and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most cost-effective strategies for producing β-D-allose?
A1: The most promising strategies for reducing the cost of β-D-allose production focus on moving away from expensive substrates and improving process efficiency. Key approaches include:
-
Utilizing inexpensive starting materials: Instead of using the costly D-psicose, production can start from the abundant and much cheaper D-fructose or even D-glucose.[1][2] This involves a multi-step enzymatic conversion.
-
Enzyme immobilization: Immobilizing enzymes on solid supports allows for their recovery and reuse over multiple reaction cycles, significantly reducing the cost associated with enzyme consumption.[1][3][4]
-
One-pot synthesis: Combining multiple enzymatic steps into a single reaction vessel ("one-pot") simplifies the process, reduces reactor volume, and lowers operational costs.[1][5]
-
Microbial fermentation: Engineering microorganisms to produce D-allose (B117823) directly from simple sugars like glucose offers a potentially highly cost-effective and scalable production method.[2][6]
-
Chemo-enzymatic synthesis: This hybrid approach combines the high selectivity of enzymatic reactions with efficient chemical steps to achieve high yields and reduce purification costs.[7][8]
Q2: What are the key enzymes involved in the biotechnological production of D-allose?
A2: The primary enzymes used in the biosynthesis of D-allose are:
-
D-Psicose 3-epimerase (DPEase): This enzyme catalyzes the conversion of D-fructose to D-psicose.[1][4]
-
L-rhamnose (B225776) isomerase (L-RhI): This is a crucial enzyme that isomerizes D-psicose to D-allose.[9][10] Several microbial sources of L-RhI have been explored to find enzymes with optimal activity and stability.[9]
-
Glucose Isomerase (GI): Commercially available glucose isomerases can also be used for the conversion of D-psicose to D-allose.[11]
Q3: What is a typical conversion yield for the enzymatic conversion of D-psicose to D-allose?
A3: The enzymatic isomerization of D-psicose to D-allose is a reversible reaction, and the yield is limited by thermodynamic equilibrium. Typical conversion yields range from 25% to 37.5%.[11][12] For example, a reaction might result in a mixture of approximately 25% D-allose and 67% D-psicose.[11]
Q4: How can I minimize the formation of byproducts during D-allose synthesis?
A4: Byproduct formation, primarily D-altrose and colored compounds from non-enzymatic browning, can complicate purification and reduce yield.[13] To minimize these:
-
Enzyme Selection: Choose an L-rhamnose isomerase that is highly specific for the conversion of D-psicose to D-allose and does not produce D-altrose.[13]
-
Control Reaction Conditions: Non-enzymatic browning can be reduced by operating at a lower temperature and a more neutral pH, though this may require using an enzyme variant that is active under these conditions.[12][13]
Troubleshooting Guides
Problem 1: Low D-Allose Yield (<25%)
-
Possible Cause: The reaction has not reached thermodynamic equilibrium.
-
Solution: Increase the reaction time and monitor the product concentration at regular intervals until it plateaus.[11]
-
-
Possible Cause: Suboptimal reaction conditions (pH, temperature).
-
Solution: Optimize the pH and temperature for the specific enzyme being used. Most isomerases function optimally in a neutral to slightly alkaline pH range (7.0-8.0) and at temperatures between 60°C and 75°C.[11]
-
-
Possible Cause: Enzyme inhibition by high substrate concentration.
-
Solution: If using high concentrations of D-psicose (e.g., above 500 g/L), consider reducing the initial substrate concentration.[12]
-
-
Possible Cause: Lack of essential cofactors.
-
Solution: Many L-rhamnose isomerases require divalent metal ions, such as Mn²⁺, for optimal activity. Ensure the necessary cofactors are present in the reaction buffer.[11]
-
Problem 2: Slow or Stalled Reaction
-
Possible Cause: Insufficient enzyme concentration.
-
Solution: Increase the amount of enzyme in the reaction mixture to increase the conversion rate.[11]
-
-
Possible Cause: Enzyme inactivation.
-
Solution: Verify the activity of your enzyme stock. Improper storage or handling can lead to a loss of activity. Use a fresh batch of enzyme if necessary.[14]
-
-
Possible Cause: Presence of inhibitors in the substrate or buffer.
-
Solution: Use high-purity substrates and reagents to avoid contamination with enzyme inhibitors.[11]
-
Problem 3: Browning of the Reaction Mixture
-
Possible Cause: Non-enzymatic browning reactions (e.g., Maillard reaction).
Data Presentation
Table 1: Comparison of L-rhamnose Isomerases from Different Microbial Sources for D-Allose Production.
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Half-life at 70°C (h) | Conversion Yield (%) | Productivity (g/L/h) |
| Clostridium stercorarium | 7.0 | 70 | 9.5[5] | 33[5] | 79.6[5] |
| Metagenome (L-RIM) | 7.0 | 75 | ~120 (at 70°C)[15] | ~30[15] | Not Reported |
| Bacillus subtilis 168 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Escherichia coli | 7.0 - 9.0 | 60 - 90 | Not Reported | ~37[15] | Not Reported |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of D-Allose from D-Fructose using Immobilized Enzymes
This protocol is based on the method of producing D-allose from the low-cost substrate D-fructose in a single reaction vessel using co-immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI).[1]
1. Enzyme Immobilization:
-
Co-immobilize recombinant DPE and L-RhI on a suitable support, such as an anion exchange resin.[1]
2. Reaction Setup:
-
Prepare a solution of D-fructose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the co-immobilized enzymes to the fructose (B13574) solution.
-
Incubate the reaction at an optimized temperature (e.g., 55-60°C) with gentle agitation.[11]
3. Monitoring and Product Recovery:
-
Monitor the reaction over time by taking samples and analyzing the concentrations of D-fructose, D-psicose, and D-allose via HPLC.[1]
-
Once equilibrium is reached (typically after around 5 hours), separate the immobilized enzymes from the reaction mixture by filtration for reuse.[1] The final mass ratio of D-fructose:D-psicose:D-allose is expected to be approximately 6.6:2.4:1.0.[1]
Protocol 2: High-Yield Production of D-Allose from D-Psicose
This protocol is based on a high-yield production method using L-rhamnose isomerase from Clostridium stercorarium.[9]
1. Enzyme Preparation:
-
Use a purified recombinant L-rhamnose isomerase from Clostridium stercorarium.
2. Reaction Setup:
-
Prepare a reaction mixture containing:
-
D-psicose: 600 g/L
-
L-rhamnose isomerase: 27 U/L
-
Buffer: 50 mM HEPES, pH 7.0
-
Cofactor: 1 mM MnCl₂[9]
-
-
Incubate the reaction mixture at 70°C for 2.5 hours.[9]
3. Reaction Termination and Analysis:
-
Terminate the reaction by boiling for 10 minutes to denature the enzyme.
-
Analyze the composition of the mixture by HPLC to determine the concentration of D-allose.[9]
Visualizations
Caption: One-pot enzymatic conversion of D-fructose to β-D-allose.
Caption: Troubleshooting workflow for low β-D-allose yield.
References
- 1. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]
- 7. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 8. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04449E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A comprehensive review of recent advances in the characterization of L-rhamnose isomerase for the biocatalytic production of D-allose from D-allulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
addressing polymorph issues in beta-D-allose crystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding polymorphic issues encountered during the crystallization of beta-D-allose.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
A1: Two primary polymorphs of this compound have been identified in the literature: Form I and Form II.[1]
-
Form I is the thermodynamically stable polymorph.
-
Form II is a metastable, or unstable, polymorph.[1] Over time, especially during storage, Form II will convert to the more stable Form I.[1]
Q2: How can I differentiate between Form I and Form II of this compound?
A2: The most effective methods for differentiating between the polymorphs are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
PXRD: Each polymorph has a unique crystal lattice, which results in a distinct powder diffraction pattern. These experimental patterns can be compared to known patterns for Form I and Form II to identify the form(s) present in a sample.[1]
-
DSC: The two polymorphs have different melting points. Form I (the stable form) melts at approximately 141°C, while Form II (the unstable form) melts at a lower temperature of around 128°C.[1] A DSC thermogram showing two distinct melting events would suggest a mixture of polymorphs.[1]
Q3: What factors influence the formation of different this compound polymorphs?
A3: Polymorph formation is highly sensitive to crystallization conditions. Key factors include:
-
Solvent System: The choice of solvent or solvent mixture is critical. For instance, dissolving this compound in water followed by the addition of ethanol (B145695) and slow evaporation has been shown to produce a mixture of Form I and Form II.[1]
-
Temperature: Crystallization and storage temperature can dictate which form is favored and the rate of conversion from the unstable to the stable form.[2][3]
-
Supersaturation and Nucleation Rate: The rate at which supersaturation is achieved and the subsequent nucleation can influence which polymorphic form crystallizes.
Q4: Is there a hydrated form of this compound?
A4: Yes, research has shown that D-allose can form a dihydrate as the thermodynamically stable solid when crystallized from an aqueous solution below 32°C.[4] It is crucial to distinguish this solvated form from the anhydrous polymorphs (Form I and II).
Troubleshooting Guide
Problem 1: My PXRD pattern shows unexpected peaks, suggesting a mixture. How can I isolate a single polymorph?
Answer: Obtaining a mixture of Form I and Form II is a common issue, particularly when using mixed solvent systems like water/ethanol.[1] To isolate a single form:
-
To obtain the stable Form I:
-
Solvent-Mediated Transformation: Slurry the polymorphic mixture in a suitable solvent where Form II is more soluble than Form I. Over time, the unstable Form II will dissolve and recrystallize as the more stable Form I.
-
Controlled Storage: Store the mixture under controlled temperature and humidity. Given that Form II is unstable, it will naturally convert to Form I over time.[1] Applying gentle heating may accelerate this process, but care must be taken to stay well below the melting point.
-
-
To isolate the unstable Form II:
-
This is more challenging due to its inherent instability. It typically requires rapid crystallization methods (e.g., crash cooling) from specific solvent systems that favor its nucleation. The resulting solid must be immediately analyzed and stored at very low temperatures to prevent conversion to Form I.
-
Problem 2: The melting point of my sample is broad or shows two distinct thermal events in the DSC.
Answer: A broad melting point or multiple endotherms in a DSC scan is a strong indicator of a polymorphic mixture.[1]
-
An endotherm around 128°C corresponds to the melting of Form II.
-
An endotherm around 141°C corresponds to the melting of Form I.[1] If you observe both, your sample is a physical mixture of the two polymorphs. To resolve this, refer to the purification strategies outlined in Problem 1 .
Problem 3: I successfully crystallized what I believe is Form II, but my characterization results changed after storing the sample for a week.
Answer: This is a classic case of polymorphic conversion. The unstable Form II has converted to the more stable Form I upon storage.[1] To work with Form II, you must:
-
Analyze the sample immediately after crystallization.
-
Store the sample at cryogenic temperatures (e.g., -70°C) to minimize the molecular mobility required for the crystal structure to rearrange into Form I.[5]
Data Presentation
Table 1: Properties of β-D-Allose Polymorphs
| Property | Form I (Stable) | Form II (Unstable) | Reference |
| Melting Point | ~141 °C | ~128 °C | [1] |
| Stability | Thermodynamically stable | Metastable, converts to Form I | [1] |
| Crystal System | Orthorhombic | Hexagonal | [1][6] |
| Molecular Conformation | 4C1 chair | 4C1 chair (with torsional change on O6 side-chain) | [1][6] |
Experimental Protocols
Protocol 1: Powder X-ray Diffraction (PXRD) for Polymorph Identification
-
Sample Preparation: Gently grind the crystalline sample of this compound to a fine, homogeneous powder.
-
Mounting: Pack the powder into a sample holder (e.g., a spinning borosilicate capillary for transmission mode or a zero-background holder for reflection mode). Ensure the surface is flat and smooth.
-
Data Acquisition:
-
Use a diffractometer with Cu Kα radiation (wavelength 1.54056 Å).
-
Scan the sample over a suitable 2θ range, for example, from 3° to 40°.
-
Use a step size of ~0.02° and an appropriate collection time to ensure good signal-to-noise ratio. A longer collection time may be needed for small sample amounts.[1]
-
-
Data Analysis: Compare the resulting diffractogram with reference patterns for Form I and Form II to identify the polymorph(s) present. The presence of unique peaks corresponding to each form indicates a mixture.[7]
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of material. Prepare an empty, sealed pan to use as a reference.
-
Data Acquisition:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Scan from ambient temperature to approximately 160°C to ensure all thermal events are captured.
-
-
Data Analysis: Analyze the resulting heat flow curve. Identify the onset and peak temperatures of any endothermic events, which correspond to melting points. Compare these values to the known melting points of Form I (~141°C) and Form II (~128°C).[1]
Visualizations
Caption: Workflow for the identification of β-D-allose polymorphs.
Caption: Factors influencing the polymorphic outcome of β-D-allose.
References
- 1. The crystal structure of an unstable polymorph of β-d-allose - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. Effects of crystallization temperature on the characteristics of sugar crystals in date fruit syrup as measured by differential scanning calorimetry (DSC), polarized microscopy (PLM), and X-ray diffraction (XRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7283-09-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. The crystal structure of an unstable polymorph of β-d-allose - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Identification and quantification techniques of polymorphic forms - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of beta-D-allose purity by NMR and mass spectrometry
Technical Support Center: Validation of beta-D-Allose Purity
This guide provides researchers, scientists, and drug development professionals with technical support for validating the purity of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
1. Why does my ¹H NMR spectrum of this compound show more signals than expected for a single compound?
In solution, this compound exists in equilibrium with its alpha anomer (alpha-D-allose) and, to a lesser extent, its furanose forms. This phenomenon is known as mutarotation.[1] Each of these forms will have a distinct set of signals in the NMR spectrum, leading to a more complex spectrum than anticipated for a single structure. The anomeric protons (H-1) of the alpha and beta forms are typically well-resolved and can be used to determine the ratio of the anomers in the sample.[1]
2. How can I confirm the identity of this compound using NMR?
The identity of this compound can be confirmed by comparing the acquired ¹H and ¹³C NMR spectra with data from a certified reference standard or published literature values. Key indicators for the beta-pyranose form include the chemical shift and coupling constant of the anomeric proton (H-1). For beta-anomers, the anomeric proton is typically axial and exhibits a larger coupling constant to H-2 compared to the equatorial anomeric proton of the alpha-anomer.[2]
3. What is the expected molecular ion in the mass spectrum of this compound?
Due to the low ionization efficiency of carbohydrates, you are more likely to observe adduct ions rather than a protonated molecular ion ([M+H]⁺).[3] Common adducts in positive ion mode ESI-MS are with sodium ([M+Na]⁺) or potassium ([M+K]⁺). For this compound (molecular weight 180.16 g/mol ), the expected m/z for the sodium adduct would be approximately 203.14.
4. Can I quantify the purity of my this compound sample using NMR?
Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of carbohydrate samples.[4][5][6][7] By integrating the signals of this compound and comparing them to the integral of a certified internal standard of known concentration, the absolute purity of the sample can be determined.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poorly resolved or overlapping signals in ¹H NMR | - Insufficient magnetic field strength.- High sample concentration causing viscosity and line broadening.- Presence of multiple anomers and conformers.[5][8][9][10] | - Use a higher field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.[2]- Prepare a more dilute sample.- Acquire 2D NMR spectra (e.g., COSY, HSQC) to resolve overlapping signals. |
| Anomeric proton signals are difficult to identify. | - The anomeric proton signals of alpha- and beta-anomers can sometimes overlap with other sugar ring protons.[11] | - The anomeric protons typically resonate between 4.5 and 5.5 ppm.[1][2]- Look for a doublet with a characteristic coupling constant (J-coupling).- Use 2D NMR techniques like HSQC to correlate the anomeric proton to the anomeric carbon. |
| Incorrect integration values for purity determination. | - Incomplete relaxation of nuclei between scans.- Baseline distortion.- Overlapping signals from impurities or other anomers. | - Ensure a sufficient relaxation delay (D1) in your acquisition parameters for quantitative analysis.- Carefully perform baseline correction before integration.- Choose well-resolved signals for integration that are unique to this compound. |
| Presence of unexpected signals. | - Contamination with other sugars or solvents.- Degradation of the sample. | - Compare the spectrum to a certified reference standard of this compound.- Check the solvent purity.- Ensure proper sample storage to prevent degradation. |
Mass Spectrometry
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or no signal for this compound. | - Low sample concentration.- Poor ionization efficiency in the chosen mode.[12]- Ion suppression from contaminants in the sample or mobile phase.[12] | - Increase the sample concentration.- Optimize ionization source parameters.- Ensure the use of high-purity solvents and consider sample clean-up if matrix effects are suspected.[13] |
| Multiple peaks observed for a pure sample. | - Formation of different adduct ions (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).[13]- In-source fragmentation. | - Optimize mobile phase additives to promote the formation of a single adduct type (e.g., adding sodium acetate (B1210297) to enhance [M+Na]⁺).- Reduce the energy in the ion source to minimize in-source fragmentation.[13] |
| Mass spectrum is difficult to interpret due to noise or unexpected peaks. | - Contaminated system or solvents.[13]- Electronic noise. | - Clean the ion source and other components of the mass spectrometer.- Run a blank to check for background contamination.- Use high-purity solvents and reagents.[13] |
| Poor fragmentation in MS/MS. | - Suboptimal collision energy.- Inherent stability of the molecule or specific adducts. | - Optimize the collision energy to achieve desired fragmentation.- Experiment with different adduct ions (e.g., lithium adducts can sometimes provide different fragmentation patterns). |
Quantitative Data
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for beta-D-Allopyranose in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-1 | ~4.8 (d) | ~98.0 |
| C-2 | ~3.6 | ~72.0 |
| C-3 | ~3.9 | ~70.0 |
| C-4 | ~3.7 | ~67.0 |
| C-5 | ~3.8 | ~76.0 |
| C-6 | ~3.7-3.8 | ~62.0 |
| Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and pH. Data compiled from publicly available spectral databases. |
Table 2: Expected m/z Values for this compound in ESI-MS
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₆H₁₃O₆⁺ | 181.07 |
| [M+Na]⁺ | C₆H₁₂O₆Na⁺ | 203.05 |
| [M+K]⁺ | C₆H₁₂O₆K⁺ | 219.03 |
| Note: The sodium adduct ([M+Na]⁺) is often the most abundant ion in ESI-MS of underivatized monosaccharides.[14] |
Experimental Protocols
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Protocol 2: Molecular Weight Confirmation by ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid or a low concentration of sodium acetate).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution directly into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-300).
-
-
Data Analysis:
-
Identify the m/z values of the major ions in the spectrum.
-
Confirm the presence of the expected adduct ions of this compound (e.g., [M+Na]⁺ at m/z ~203.05).
-
Visualizations
Caption: Experimental workflow for purity and identity validation of this compound.
Caption: Logical flow for troubleshooting common NMR and MS issues.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of the purity values of carbohydrate certified reference materials using quantitative nuclear magnetic resonance and mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [eurekaselect.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gmi-inc.com [gmi-inc.com]
- 13. benchchem.com [benchchem.com]
- 14. masspec.scripps.edu [masspec.scripps.edu]
Validation & Comparative
Beta-D-Allose vs. D-Glucose: A Comparative Guide to Their Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, famously termed the Warburg effect, presents a key therapeutic target. Unlike healthy cells that primarily rely on oxidative phosphorylation, cancer cells exhibit an increased uptake of D-glucose and a higher rate of glycolysis even in the presence of oxygen.[1][2] This metabolic shift fuels rapid cell proliferation and survival. Consequently, strategies to disrupt glucose metabolism in cancer cells are of significant interest in oncology research. This guide provides a detailed comparison of the anticancer effects of beta-D-allose, a rare sugar, and D-glucose, the primary fuel for cancer cells, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound, a C-3 epimer of D-glucose, has demonstrated significant anticancer properties in various cancer cell lines.[3] Its primary mechanism involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), a tumor suppressor.[4] This upregulation leads to a subsequent downregulation of the glucose transporter 1 (GLUT1), thereby inhibiting glucose uptake and starving cancer cells of their essential energy source.[3][5] In contrast, D-glucose fuels the Warburg effect, promoting cancer cell growth and proliferation. While direct cytotoxic comparisons in the form of IC50 values with D-glucose are not conventional (as D-glucose is a nutrient), comparisons with its functional analog, 2-deoxy-D-glucose (2-DG), which inhibits glycolysis, provide valuable insights into their relative potencies.
Data Presentation
The following tables summarize the quantitative data on the anticancer effects of this compound and the comparative effects of 2-deoxy-D-glucose.
Table 1: Comparative Cytotoxicity of this compound and 2-Deoxy-D-Glucose (2-DG) in Pancreatic and Ovarian Cancer Cell Lines
| Cell Line | Compound | IC50 (mM) |
| MIA PaCa-2 (Pancreatic) | 2-DG | 1.45 |
| This compound | 53.25 | |
| AsPC-1 (Pancreatic) | 2-DG | 13.34 |
| This compound | >100 | |
| BxPC-3 (Pancreatic) | 2-DG | 4.75 |
| This compound | >100 | |
| OVCAR-3 (Ovarian) | 2-DG | 3.56 |
| This compound | >100 | |
| HEY (Ovarian) | 2-DG | 7.74 |
| This compound | >100 |
Data extracted from Malm et al., 2015.[6]
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Concentration of this compound (mM) | Treatment Duration (h) | Cell Viability (%) |
| RT112 (Bladder) | 50 | 24 | 68.4 ± 1.9 |
| 253J (Bladder) | 50 | 24 | 68.2 ± 2.2 |
| J82 (Bladder) | 50 | 24 | 60.9 ± 3.4 |
Data extracted from Tohi et al., 2022.[7]
Table 3: In Vivo Antitumor Effects of this compound
| Cancer Model | Treatment | Duration | Outcome |
| Bladder Cancer Xenograft | Oral D-allose | 15 days | Significant reduction in tumor volume compared to control. |
| Glioblastoma Xenograft | Intraperitoneal D-allose (100 mg/kg/day) | 28 days | Significant reduction in tumor volume. |
Data extracted from Tohi et al., 2022 and Noguchi et al., 2023.[1][8]
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and D-glucose analogs on cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well microplate
-
Complete cell culture medium
-
This compound and 2-deoxy-D-glucose (2-DG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and 2-DG in culture medium. Remove the existing medium from the wells and add 100 µL of the prepared treatment solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[9]
Western Blot Analysis for GLUT1 and TXNIP Expression
This protocol is used to determine the effect of this compound on the protein levels of GLUT1 and TXNIP.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLUT1, anti-TXNIP, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GLUT1, TXNIP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. The band intensities can be quantified using densitometry software.
Signaling Pathways and Visualizations
D-Glucose and the Warburg Effect
Cancer cells predominantly utilize D-glucose through a process called aerobic glycolysis, or the Warburg effect. This metabolic pathway is less efficient in ATP production compared to oxidative phosphorylation but provides the necessary building blocks for rapid cell proliferation.[1][10] Key signaling pathways, such as the PI3K/Akt/mTOR pathway, are often activated in cancer and promote this metabolic switch by upregulating glucose transporters and glycolytic enzymes.[11]
Caption: D-Glucose metabolism in cancer cells via the Warburg effect.
This compound Anticancer Signaling Pathway
This compound exerts its anticancer effects by inducing the expression of the tumor suppressor TXNIP. TXNIP, in turn, binds to GLUT1, promoting its internalization and degradation, which leads to a reduction in glucose uptake and subsequent inhibition of cancer cell growth.[3][5][12]
Caption: Anticancer mechanism of this compound via TXNIP and GLUT1.
Experimental Workflow for Comparing Anticancer Effects
The following diagram illustrates a typical workflow for comparing the in vitro anticancer effects of this compound and D-glucose.
Caption: In vitro workflow for comparing sugar anticancer effects.
References
- 1. Antiproliferative effects of D-allose associated with reduced cell division frequency in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathways: Warburg Effect | www.antibodies-online.com [antibodies-online.com]
- 12. AMPK-dependent degradation of TXNIP upon energy stress leads to enhanced glucose uptake via GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Potential of Beta-D-Allose and Other Rare Sugars
In the quest for novel immunomodulatory agents, rare sugars have emerged as a promising class of molecules. Among them, beta-D-allose has garnered significant attention for its potential immunosuppressive properties. This guide provides a comparative overview of the experimental evidence for the immunosuppressive activity of this compound against other rare sugars, namely D-tagatose, D-psicose (allulose), and L-sorbose. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Biological Activities of Rare Sugars
While direct comparative studies on the immunosuppressive potency of these rare sugars are limited, the existing literature provides insights into their individual biological effects. The following table summarizes the known immunomodulatory and related anti-inflammatory activities of this compound and other selected rare sugars.
| Rare Sugar | Immunomodulatory & Anti-inflammatory Effects | Other Relevant Biological Activities |
| This compound | - Immunosuppressive: Has shown immunosuppressive effects in animal models[1]. - Anti-inflammatory: Derivatives (allose gallates) inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in macrophages and mast cells by suppressing the NF-κB pathway[2][3]. - May involve the generation of reactive oxygen species (ROS) and hexokinase-mediated phosphorylation, as seen in plant models[4]. | - Anti-proliferative effects on cancer cells[1]. - Protective effects against liver damage[1]. |
| D-Tagatose | - Anti-inflammatory: Has demonstrated anti-inflammatory effects in a rat model of acute respiratory distress syndrome, potentially through the PTEN/PI3K/AKT pathway. - Gut Microbiota Modulation: Acts as a prebiotic, which can indirectly influence the immune system[5]. | - Low-calorie sweetener. - Anti-hyperglycemic effects. |
| D-Psicose (Allulose) | - Limited direct evidence for immunosuppressive or anti-inflammatory activity. | - Low-calorie sweetener. - Anti-obesity and anti-diabetic effects[6]. |
| L-Sorbose | - Limited direct evidence for immunosuppressive or anti-inflammatory activity. | - Anti-tumor activity by impairing glucose metabolism in cancer cells. |
Experimental Protocols for Assessing Immunosuppressive Activity
The following are detailed, representative protocols for key in vitro assays used to evaluate the immunosuppressive potential of compounds like rare sugars. These protocols are generalized and would require optimization for specific experimental conditions.
Mixed Lymphocyte Reaction (MLR)
The MLR is a standard assay to assess the ability of a compound to inhibit T-cell proliferation induced by alloantigens.
Objective: To measure the inhibition of T-cell proliferation in a co-culture of allogeneic peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: Isolate PBMCs from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation:
-
Treat the "stimulator" PBMCs from one donor with Mitomycin C (50 µg/mL for 30 minutes at 37°C) to arrest their proliferation. Wash the cells three times with complete RPMI-1640 medium.
-
Label the "responder" PBMCs from the second donor with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM.
-
-
Co-culture:
-
In a 96-well round-bottom plate, co-culture 1 x 10^5 CFSE-labeled responder cells with 1 x 10^5 Mitomycin C-treated stimulator cells.
-
Add the test compounds (e.g., this compound, other rare sugars) at various concentrations. Include a vehicle control and a positive control immunosuppressant (e.g., Cyclosporin A).
-
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis:
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal in the proliferating T-cell populations.
-
Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control.
-
T-cell Proliferation Assay (Mitogen-Induced)
This assay measures the effect of a compound on T-cell proliferation stimulated by a mitogen.
Objective: To quantify the inhibition of mitogen-induced T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate PBMCs as described in the MLR protocol.
-
Cell Culture:
-
Plate 1 x 10^5 PBMCs per well in a 96-well flat-bottom plate.
-
Add the test compounds at various concentrations.
-
-
Stimulation: Stimulate the cells with a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement (³H-Thymidine Incorporation):
-
Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis: Calculate the percentage of inhibition of proliferation based on the reduction in ³H-thymidine incorporation compared to the vehicle control.
Cytokine Quantification by ELISA
This protocol is for measuring the concentration of specific cytokines in cell culture supernatants to assess the anti-inflammatory effects of a compound.
Objective: To determine the effect of rare sugars on the production of pro-inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture and Stimulation:
-
Culture immune cells (e.g., PBMCs, macrophages, or a specific cell line like RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus (e.g., Lipopolysaccharide (LPS) for macrophages at 1 µg/mL).
-
-
Supernatant Collection: Incubate for 24 hours, then centrifuge the plates and collect the cell-free supernatants.
-
ELISA Procedure:
-
Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the percentage of cytokine inhibition for each compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the mechanisms of action and the research process.
Caption: A generalized experimental workflow for assessing the immunosuppressive activity of rare sugars.
Caption: Proposed mechanism of anti-inflammatory action of allose gallates via inhibition of the NF-κB pathway.
Conclusion
The available evidence suggests that this compound and its derivatives possess notable anti-inflammatory and potential immunosuppressive properties, primarily through the inhibition of the NF-κB signaling pathway. Other rare sugars, such as D-tagatose, may exert immunomodulatory effects indirectly through their influence on gut microbiota. However, there is a clear need for direct comparative studies that quantify the immunosuppressive activities of this compound against other rare sugars using standardized cellular and in vivo models. Such research will be crucial to fully elucidate their therapeutic potential and to guide the development of novel, sugar-based immunomodulatory drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting future investigations in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sweet regulation – The emerging immunoregulatory roles of hexoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abnormal lipid metabolism: Topics by Science.gov [science.gov]
Beta-D-Allose: An In Vivo Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of the rare sugar beta-D-allose against conventional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available preclinical experimental data, offering insights into the potential of this compound as a novel anti-inflammatory agent. While direct head-to-head in vivo comparisons with NSAIDs are limited in the current literature, this guide consolidates existing data on this compound and presents an indirect comparison with NSAIDs in relevant in vivo models.
Data Presentation: Quantitative Summary of Anti-Inflammatory Effects
The following tables summarize the key quantitative findings from in vivo studies investigating the anti-inflammatory effects of this compound and NSAIDs in models of cerebral ischemia.
Table 1: Effects of this compound and NSAIDs on Infarct Volume in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dosage | Administration Route | Infarct Volume Reduction (%) | Reference |
| This compound | 300 mg/kg | Intravenous | 20.9% | [1] |
| Ibuprofen (B1674241) | Not Specified | Not Specified | 48.4% | [2] |
| Ibuprofen | 240 mg/kg/day | Not Specified | 46.2% (striatal infarct) | [3] |
| Celecoxib | Not Specified | Not Specified | 50% | [4] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in a Gerbil Model of Transient Global Ischemia
| Treatment Group | Dosage | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | Reference |
| This compound | 400 mg/kg | Significant | Significant | Significant |
Note: Specific quantitative reduction values for cytokines were not available in the reviewed literature.
Table 3: Effect of this compound on Other Inflammatory Markers in a Rat Model of MCAO
| Treatment Group | Dosage | Effect on MPO Activity | Effect on COX-2 Positive Cells | Reference |
| This compound | 300 mg/kg | Significantly Suppressed | Significantly Decreased | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited are provided below.
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic focal ischemic stroke in humans and to evaluate the neuroprotective and anti-inflammatory effects of therapeutic agents.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific period (e.g., 2 hours).
-
The suture is then withdrawn to allow for reperfusion.
-
-
Drug Administration: this compound (300 mg/kg) is administered intravenously, typically once before ischemia and again during the reperfusion period. NSAIDs are administered as described in the specific study protocols.
-
Outcome Measures:
-
Infarct Volume: 24-48 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration into the ischemic tissue.
-
Immunohistochemistry: Staining for inflammatory markers such as COX-2.
-
Transient Global Ischemia in Gerbils
This model induces widespread neuronal damage, particularly in the hippocampus, and is used to study the effects of compounds on global cerebral ischemia.
-
Animals: Mongolian gerbils (50-70g).
-
Surgical Procedure:
-
Bilateral common carotid arteries are exposed through a ventral midline incision in the neck.
-
The arteries are occluded using non-traumatic arterial clips for a short duration (e.g., 5 minutes).
-
The clips are then removed to allow reperfusion.
-
-
Drug Administration: this compound (400 mg/kg) is administered, for example, intraperitoneally immediately after reperfusion.
-
Outcome Measures:
-
Cytokine Levels: Brain tissue (e.g., hippocampus) is collected at various time points after reperfusion, and levels of TNF-α, IL-1β, and IL-6 are measured using ELISA.
-
Histology: Neuronal damage is assessed by staining brain sections with markers like NeuN.
-
Carrageenan-Induced Paw Edema in Rats
This is a classical and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs. Although no studies have been identified using this compound in this model, it represents a critical next step for direct comparison with NSAIDs.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., diclofenac) or vehicle is administered, typically orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
-
Outcome Measures:
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways.
Caption: Proposed inhibition of the TLR4/MyD88/NF-κB signaling pathway by this compound.
Caption: Proposed modulation of Galectin-3 mediated signaling by this compound.
Experimental Workflow
Caption: A typical workflow for in vivo anti-inflammatory studies.
Conclusion
The available in vivo data suggests that this compound possesses potent anti-inflammatory properties, mediated through mechanisms that likely involve the inhibition of the TLR4/MyD88/NF-κB pathway and modulation of Galectin-3 signaling. Its efficacy in reducing infarct volume and pro-inflammatory markers in models of cerebral ischemia is promising. However, the lack of direct comparative studies with established anti-inflammatory drugs like NSAIDs in standardized models, such as the carrageenan-induced paw edema model, is a significant research gap. Future studies should aim to directly compare the anti-inflammatory potency and mechanisms of this compound with NSAIDs to better delineate its therapeutic potential.
References
- 1. Temporary focal cerebral ischemia in spontaneously hypertensive rats: the effect of ibuprofen on infarct volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-dose ibuprofen for reduction of striatal infarcts during middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Celecoxib Treatment Improves Neurologic Deficit and Reduces Selective Neuronal Loss and Glial Response in Rats after Transient Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 10. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of beta-D-allose and D-allulose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of two rare sugars, beta-D-allose and D-allulose. Both monosaccharides have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from metabolic disorders to oncology. This document synthesizes experimental data to offer an objective analysis of their respective bioactivities, details the experimental protocols used in key studies, and visualizes the underlying molecular pathways.
Core Bioactive Properties: A Head-to-Head Comparison
This compound, a C3 epimer of D-glucose (B1605176), and D-allulose (also known as D-psicose), a C3 epimer of D-fructose, exhibit a range of similar yet distinct biological effects.[1][2][3] Their primary areas of bioactivity include anti-cancer, anti-inflammatory, and anti-hyperglycemic properties. While both sugars show promise in these areas, the mechanisms and potency of their effects can differ.
Anti-Cancer Activity
Both D-allose (B117823) and D-allulose have demonstrated inhibitory effects on cancer cell proliferation.[4][5] D-allose, in particular, has been studied more extensively for its anti-cancer properties.
This compound exerts its anti-cancer effects through several mechanisms:
-
Induction of Reactive Oxygen Species (ROS): D-allose treatment leads to an increase in intracellular ROS levels in cancer cells, which can trigger apoptosis.[6][7]
-
Upregulation of Thioredoxin-Interacting Protein (TXNIP): This upregulation inhibits glucose uptake by cancer cells, leading to energy depletion and suppression of tumor growth.[6][7][8] D-allose has been shown to down-regulate GLUT1 expression via the upregulation of TXNIP.[8]
-
Induction of Autophagy: D-allose can induce autophagy in cancer cells, which, when combined with autophagy inhibitors like hydroxychloroquine (B89500), can lead to autophagic cell death.[9]
-
Inhibition of Glycolysis: By competing with glucose, D-allose can disrupt the energy production of cancer cells that are highly dependent on glycolysis.[6][10]
D-allulose has also been noted for its potential as a cancer cell suppressor, although the specific mechanisms are less elucidated in the provided search results compared to D-allose.[11]
Anti-Inflammatory Effects
Both rare sugars exhibit anti-inflammatory properties, making them potential candidates for managing inflammatory conditions.
This compound has been shown to:
-
Suppress the production of inflammatory cytokines.[6]
-
Inhibit the activation of leukocytes, which play a key role in inflammatory responses.[12][13]
-
Attenuate cerebral ischemia-reperfusion injury through its anti-inflammatory and anti-oxidative effects.[12][13]
-
Favorably alter the intestinal microbiome by reducing the abundance of inflammation-associated bacteria.[14]
D-allulose demonstrates anti-inflammatory effects by:
-
Suppressing serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[11]
-
Potentially interacting with beneficial gut bacteria to alleviate inflammation.[15]
-
Inhibiting the NF-κB pathway, which is central to the inflammatory process.[16]
Anti-Hyperglycemic and Metabolic Effects
Both sugars have shown beneficial effects on glucose metabolism and related metabolic disorders.
This compound contributes to anti-hyperglycemic effects by:
-
Improving blood glucose control and maintaining insulin (B600854) secretion in diabetic models.[17][18]
-
Ameliorating hyperglycemia induced by peritoneal dialysis fluid.[18]
D-allulose is particularly well-studied for its metabolic benefits:
-
It has anti-hyperglycemic, anti-obesity, and anti-diabetic effects.[11][19]
-
It improves insulin sensitivity and glucose tolerance.[20][23]
-
The mechanisms for these effects include increasing glucagon-like peptide 1 (GLP-1) levels and changing hepatic glucokinase activity.[20][21]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies to facilitate a direct comparison of the bioactivities of this compound and D-allulose.
Table 1: Comparative Anti-Cancer Bioactivity
| Parameter | This compound | D-allulose | Reference Study |
| Cell Viability Inhibition | Dose-dependent inhibition in bladder cancer cell lines (RT112, 253J, J82).[7] At 50 mM for 24h, viability reduced to 60.9-68.4%.[7] | Inhibitory effects on cancer cell proliferation noted, but specific quantitative data is less prevalent in the provided results.[4] | [4][7] |
| Mechanism of Action | Upregulation of TXNIP, increased intracellular ROS, inhibition of glucose uptake, induction of autophagy.[6][7][8][9] | General cancer cell suppression mentioned.[11] | [6][7][8][9][11] |
| In Vivo Efficacy | Oral administration inhibited bladder cancer tumor growth in a xenograft mouse model.[7][24] | Not detailed in the provided search results. | [7][24] |
Table 2: Comparative Anti-Inflammatory Bioactivity
| Parameter | This compound | D-allulose | Reference Study |
| Cytokine Suppression | Inhibits cytokine production.[6] In rat peritoneal mesothelial cells, partially replacing D-glucose with D-allose decreased cytokine production.[18] | Suppresses serum levels of TNF-α, IL-6, and MCP-1.[11] In db/db mice, significantly decreased plasma TNF-α, IL-1β, and IL-6 levels.[25] | [6][11][18][25] |
| Mechanism of Action | Inhibits leukocyte activation, suppresses MPO activity and COX-2 expression.[12][13] Modulates gut microbiota.[14] | Interacts with gut microbiota, inhibits NF-κB pathway.[15][16] | [12][13][14][15][16] |
| In Vivo Efficacy | Attenuates cerebral ischemia-reperfusion injury in rats.[13] | Alleviates inflammation in diet-induced obese mice.[26] | [13][26] |
Table 3: Comparative Anti-Hyperglycemic and Metabolic Bioactivity
| Parameter | This compound | D-allulose | Reference Study |
| Blood Glucose Reduction | Suppressed elevation of blood D-glucose levels in rats administered peritoneal dialysis fluid.[18] | Dose-dependent reduction of plasma glucose after a standard sucrose (B13894) load.[20] A 10g dose significantly reduced plasma glucose excursion.[20] | [18][20] |
| Insulin Response | Maintained insulin secretion in diabetic mice with transplanted islets.[17] | A 10g dose significantly reduced insulin excursion after a standard sucrose load.[20] | [17][20] |
| Mechanism of Action | Suppresses inflammatory cytokines that inhibit insulin secretion.[17] | Increases GLP-1 secretion, enhances hepatic glucokinase translocation.[20][21][27] | [17][20][21][27] |
| Anti-Obesity Effects | Not a primary focus in the provided search results. | Reduces body weight gain and fat accumulation.[19][27] Alters the activity of lipid-regulating enzymes.[27][28] | [19][27][28] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the comparison of this compound and D-allulose bioactivities.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound and D-allulose on the proliferation of cancer cells.
-
Cell Lines: Human bladder cancer cell lines (RT112, 253J, J82) or other relevant cancer cell lines.[7]
-
Procedure:
-
Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or D-allulose (e.g., 10, 25, 50 mM) or a vehicle control (e.g., PBS).[7]
-
Cells are incubated for specific time points (e.g., 24, 48, 72 hours).[4]
-
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
In Vivo Xenograft Mouse Model for Anti-Cancer Efficacy
-
Objective: To evaluate the in vivo anti-tumor effect of orally administered this compound.
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Procedure:
-
A specific number of cancer cells (e.g., RT112 bladder cancer cells) are subcutaneously injected into the flank of each mouse.[7]
-
When tumors reach a palpable size, mice are randomly assigned to a treatment group (oral administration of D-allose in drinking water or by gavage) or a control group (normal saline).[7][29]
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days).[29]
-
At the end of the study period (e.g., 20 days), mice are euthanized, and tumors are excised, weighed, and processed for histological analysis.[7][29]
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or cell culture supernatants.
-
Sample Type: Serum from animal models or supernatant from cell cultures.
-
Procedure:
-
Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest are used.
-
96-well plates are coated with a capture antibody specific for the target cytokine.
-
Samples (serum or supernatant) and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the effect of D-allulose on glucose tolerance.
-
Animal Model or Human Subjects: Rodent models of diabetes or human participants.
-
Procedure:
-
Subjects are fasted overnight.
-
A baseline blood sample is collected.
-
Subjects are orally administered a standard glucose solution, either alone or in combination with D-allulose.
-
Blood samples are collected at specific time intervals (e.g., 30, 60, 90, 120 minutes) after the glucose load.
-
Blood glucose and insulin levels are measured for each time point.
-
The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic response.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the bioactivities of this compound and D-allulose.
Caption: this compound Anti-Cancer Signaling Cascade.
References
- 1. This compound CAS#: 7283-09-2 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. L-allulose VS. D-allulose: Understanding the Key Differences [bshingredients.com]
- 4. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 7. mdpi.com [mdpi.com]
- 8. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 9. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory effects of D-allose contribute to attenuation of cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. draxe.com [draxe.com]
- 16. Exploring the Potential Benefits of D-Allulose for Adipose (fat cell) Dysfunction and Lipoedema [ichoosehealth.com.au]
- 17. Intravenous D‑allose administration improves blood glucose control by maintaining insulin secretion in diabetic mice with transplanted islets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Partial replacement of d-glucose with d-allose ameliorates peritoneal injury and hyperglycaemia induced by peritoneal dialysis fluid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose [frontiersin.org]
- 20. drc.bmj.com [drc.bmj.com]
- 21. news-medical.net [news-medical.net]
- 22. mdpi.com [mdpi.com]
- 23. Exploring d-Allulose: A Functional Sugar Revolutionizing Insulin Resistance Management - Be part of the knowledge - ReachMD [reachmd.com]
- 24. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. d-allulose Ameliorates Metabolic Dysfunction in C57BL/KsJ-db/db Mice [mdpi.com]
- 26. Tracing the Anti-Inflammatory Mechanism/Triggers of d-Allulose: A Profile Study of Microbiome Composition and mRNA Expression in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Adjuvant Potential of β-D-allose in Cancer Therapy: An In Vivo Comparative Analysis
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the in vivo validation of β-D-allose as a promising cancer therapy adjuvant. This guide synthesizes preclinical data, offering an objective comparison of its performance against conventional treatments and providing detailed experimental insights into its mechanisms of action.
β-D-allose, a rare sugar, has demonstrated significant potential in enhancing the efficacy of standard cancer therapies by modulating tumor cell metabolism, inducing oxidative stress, and activating crucial anti-cancer signaling pathways.[1][2] Preclinical studies across various cancer models, including bladder, lung, and head and neck cancers, have shown that D-allose can inhibit tumor growth and improve treatment outcomes when used in combination with chemotherapy and radiotherapy.[1][2][3][4]
Comparative Efficacy of D-allose in Preclinical Cancer Models
In vivo studies have consistently demonstrated the anti-tumor effects of D-allose, both as a standalone agent and as an adjuvant. The following tables summarize key quantitative data from these studies, highlighting its impact on tumor growth and cellular markers.
Table 1: In Vivo Tumor Growth Inhibition with D-allose Adjuvant Therapy
| Cancer Type | Animal Model | Treatment Group | Tumor Volume Reduction vs. Control | Key Findings | Reference |
| Bladder Cancer | Xenograft Mouse Model | D-allose (oral administration) | Statistically significant (p < 0.05) | Decreased nuclear fission rate from 4.1% to 1.1% (p = 0.004). No observed adverse effects on body weight. | [5][6] |
| Non-Small Cell Lung Cancer | Xenograft Mouse Model (EBC1 cells) | D-allose + Cisplatin | Significantly greater than Cisplatin alone | Lower Ki-67 expression and higher TXNIP expression in the combination group. | [4] |
| Head and Neck Cancer | In vivo experiments | D-allose + Docetaxel (B913) | More effective than either agent alone | Enhanced anticancer effects of docetaxel. | [3] |
| Lewis Lung Carcinoma | Xenograft Mouse Model (LLC cells) | D-allose + Hydroxychloroquine (B89500) (HCQ) | Considerably smaller tumor volume than untreated or HCQ-treated mice | No significant side effects observed. | [7] |
Mechanistic Insights: The Signaling Pathways of D-allose
The anti-cancer effects of D-allose are largely attributed to its ability to induce the expression of thioredoxin-interacting protein (TXNIP).[1][2][5] TXNIP plays a pivotal role in regulating cellular redox homeostasis and energy metabolism. The upregulation of TXNIP by D-allose leads to a cascade of downstream events that are detrimental to cancer cells.
Caption: D-allose signaling pathway in cancer cells.
This diagram illustrates the central role of TXNIP in mediating the anti-tumor effects of D-allose. By upregulating TXNIP, D-allose triggers an increase in reactive oxygen species (ROS) and inhibits glucose uptake by downregulating GLUT1, leading to decreased glycolysis.[1] These metabolic changes, coupled with the modulation of key signaling pathways like mTOR and AMPK, culminate in the induction of apoptosis and autophagy, ultimately inhibiting tumor growth.[1][2]
Experimental Protocols: A Guide for Reproducibility
To facilitate further research and validation, detailed methodologies for key in vivo experiments are provided below.
Xenograft Mouse Model for Bladder Cancer
-
Cell Line: Human bladder cancer cell lines (e.g., RT112, 253J, J82) are cultured.
-
Animal Model: Male BALB/c-nu mice (athymic nude mice), typically 5-6 weeks old.
-
Tumor Implantation: Cultured bladder cancer cells are subcutaneously injected into the flank of each mouse.
-
Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
The treatment group receives D-allose orally, often mixed in drinking water or administered by gavage. A typical dose might be 9 g/kg.[7]
-
The control group receives normal saline.
-
-
Data Collection:
-
Analysis:
Caption: Workflow for in vivo xenograft studies.
Conclusion and Future Directions
The collective evidence from in vivo studies strongly supports the role of β-D-allose as a potent adjuvant in cancer therapy. Its ability to sensitize tumors to conventional treatments, coupled with a favorable safety profile, makes it an attractive candidate for further clinical investigation.[2] Future research should focus on optimizing dosing strategies, exploring its efficacy in a wider range of cancer types, and elucidating the full spectrum of its molecular interactions within the tumor microenvironment. These efforts will be crucial in translating the promising preclinical findings of D-allose into tangible benefits for cancer patients.
References
- 1. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 2. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of D-allose in combination with docetaxel in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Beta-D-Allose and Trehalose as Cryoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cryoprotective effects of the rare monosaccharide beta-D-allose and the naturally occurring disaccharide trehalose (B1683222). The following sections delve into their mechanisms of action, present a framework for quantitative comparison, and offer detailed experimental protocols for assessing their efficacy.
Introduction to Cryoprotectants
Cryopreservation is a vital process for the long-term storage of cells and tissues, but it can induce significant cellular stress, primarily through the formation of ice crystals and osmotic imbalances[1]. Cryoprotective agents (CPAs) are essential for mitigating this damage. Trehalose is a well-established, non-reducing disaccharide used to protect biological structures during freezing[1][2]. This compound, a rare aldo-hexose, has emerged as a novel cryoprotectant with beneficial effects on cell survival during freezing[3].
Mechanisms of Cryoprotection
The cryoprotective mechanisms of trehalose and this compound differ, offering distinct advantages.
Trehalose: The cryoprotective properties of trehalose are primarily attributed to two key biophysical theories:
-
The Water Replacement Hypothesis: During dehydration associated with freezing, trehalose molecules form hydrogen bonds with the polar headgroups of membrane phospholipids. This interaction effectively replaces the water molecules that normally hydrate (B1144303) the membrane, maintaining its structural integrity and preventing fusion and phase transitions upon rehydration[2].
-
The Vitrification Hypothesis: Trehalose promotes the formation of a glassy, amorphous state (vitrification) at low temperatures. This solid, non-crystalline state prevents the formation of damaging ice crystals, which can physically disrupt cell membranes and organelles[2]. Trehalose increases the glass transition temperature of aqueous solutions, facilitating vitrification.
This compound: The cryoprotective mechanism of this compound is less understood than that of trehalose, but evidence points towards its role as an antioxidant. A key proposed mechanism is the inhibition of reactive oxygen species (ROS) . Cryopreservation and subsequent thawing can induce oxidative stress through the overproduction of ROS. D-allose has been shown to suppress the production of mitochondrial ROS, potentially by competing with D-glucose at the cellular level[3]. By mitigating oxidative damage to proteins, lipids, and nucleic acids, D-allose contributes to improved cell viability post-thaw.
Quantitative Comparison of Cryoprotective Efficacy
A direct comparative study by Sui et al. (2007) evaluated the cryoprotective effects of D-allose and trehalose on several mammalian cell lines, including OVCAR-3, HeLa, HaCaT, HDF, and NIH3T3 cells[3]. While the specific quantitative outcomes from this study are not publicly available, the research concluded that D-allose demonstrated a beneficial protective role on cell survival, comparable to that of trehalose[3].
For researchers aiming to conduct their own comparative analysis, the following table structure is recommended for presenting quantitative data on cell viability and proliferation.
| Cell Line | Cryoprotectant | Concentration (mM) | Post-Thaw Time Point | Cell Viability (%) (Trypan Blue Exclusion) | Cell Proliferation (Absorbance at 570 nm) (MTT Assay) |
| OVCAR-3 | This compound | X | 24 hours | Data | Data |
| Y | 24 hours | Data | Data | ||
| Z | 24 hours | Data | Data | ||
| Trehalose | X | 24 hours | Data | Data | |
| Y | 24 hours | Data | Data | ||
| Z | 24 hours | Data | Data | ||
| Control (No CPA) | N/A | 24 hours | Data | Data | |
| Repeat for each cell line and time point (e.g., 1 week, 1 month) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative study of D-allose and trehalose are provided below.
Cryopreservation Protocol
This protocol is a generalized procedure based on the methods described by Sui et al. (2007)[3].
-
Cell Culture: Culture mammalian cell lines (e.g., OVCAR-3, HeLa, HaCaT, HDF, NIH3T3) in their respective recommended media until they reach 80-90% confluency.
-
Harvesting: Detach adherent cells using trypsin-EDTA, and neutralize with complete culture medium. Centrifuge the cell suspension and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in freezing medium (culture medium typically supplemented with fetal bovine serum) containing various concentrations of either this compound or trehalose.
-
Freezing: Aliquot the cell suspension into cryovials. Place the vials in a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) and store at -80°C for at least 24 hours. For long-term storage, transfer the vials to liquid nitrogen.
-
Thawing: Rapidly thaw the cryovials in a 37°C water bath.
-
Recovery: Transfer the thawed cell suspension to a tube containing pre-warmed complete culture medium. Centrifuge to pellet the cells and remove the cryoprotectant-containing medium. Resuspend the cells in fresh culture medium and plate for recovery.
-
Assessment: Evaluate cell viability and proliferation at designated time points (e.g., 24 hours, 1 week, 1 month) post-thawing.
Cell Viability Assessment: Trypan Blue Dye Exclusion Test
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Sample Preparation: Prepare a single-cell suspension from the post-thaw recovered cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer. Using a light microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the central grid.
-
Calculation: Calculate the percentage of viable cells using the following formula: Cell Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100
Cell Proliferation Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
-
Cell Seeding: Seed the post-thaw recovered cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Visualized Workflows and Pathways
Experimental Workflow for Cryoprotectant Comparison
Caption: Workflow for comparing cryoprotective agents.
Proposed Antioxidant Mechanism of this compound
Caption: this compound's proposed antioxidant pathway.
Conclusion
Both this compound and trehalose are effective cryoprotectants, albeit through different primary mechanisms. Trehalose provides robust protection through its physical properties that promote vitrification and stabilize cellular membranes. In contrast, this compound appears to exert its protective effects by mitigating oxidative stress, a key secondary injury mechanism in cryopreservation. The choice between these two sugars may depend on the specific cell type and its sensitivity to osmotic versus oxidative stress. Further research directly comparing these two agents across a wider range of cell types and cryopreservation protocols is warranted to fully elucidate their respective advantages and potential synergistic effects.
References
- 1. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryoprotective effects of D-allose on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Beta-D-allose on Cancer Cell Lines Versus Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the rare sugar beta-D-allose on various cancer cell lines versus normal, non-cancerous cells. The data presented herein is compiled from multiple preclinical studies to offer a comprehensive overview of the selective anti-cancer potential of this molecule.
Executive Summary
This compound, a C-3 epimer of D-glucose, has demonstrated significant anti-proliferative and pro-apoptotic effects against a variety of cancer cell lines. A key aspect of its therapeutic potential lies in its apparent specificity for malignant cells, with considerably lower impact on the viability of normal cells. This selective action is attributed to the unique metabolic and redox states of cancer cells, particularly their reliance on glycolysis (the Warburg effect) and their altered redox balance. This compound appears to exploit these vulnerabilities by inhibiting glucose uptake and inducing oxidative stress, preferentially in cancer cells.
Data Presentation: Quantitative Comparison of Cellular Viability
The following tables summarize the quantitative data on the effects of this compound on the viability and proliferation of various human cancer cell lines and normal cell lines.
| Cancer Cell Line | Cancer Type | Assay | Concentration (mM) | Treatment Duration | % Inhibition / Effect | Reference |
| MIA PaCa-2 | Pancreatic Cancer | MTT | 53.25 | 48 hours | IC50 value | [1] |
| HuH-7 | Hepatocellular Carcinoma | Cell Counting Kit-8 | 50 | 7 days | ~66.34% inhibition | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | Cell Counting Kit-8 | 50 | 7 days | ~52.93% inhibition | [2] |
| SH-SY5Y | Neuroblastoma | Cell Counting Kit-8 | 50 | 7 days | ~52.82% inhibition | [2] |
| RT112 | Bladder Cancer | MTT | 50 | 24 hours | Viability reduced to 68.4% | [3][4] |
| 253J | Bladder Cancer | MTT | 50 | 24 hours | Viability reduced to 68.2% | [3][4] |
| J82 | Bladder Cancer | MTT | 50 | 24 hours | Viability reduced to 60.9% | [3][4] |
| OVCAR-3 | Ovarian Carcinoma | MTT | 50 | 5 days | Significant growth inhibition | [5][6] |
| EBC1 | Squamous Cell Lung Cancer | WST-1 | 50 | 72 hours | Significant dose-dependent inhibition | [7] |
| VMRC-LCD | Squamous Cell Lung Cancer | WST-1 | 50 | 72 hours | Significant dose-dependent inhibition | [7] |
| U251MG | Glioblastoma | WST-1 | 50 | 72 hours | Significant reduction in proliferation | [8] |
| U87MG | Glioblastoma | WST-1 | 50 | 72 hours | Significant reduction in proliferation | [8] |
| Normal Cell Line | Cell Type | Assay | Concentration (mM) | Treatment Duration | % Inhibition / Effect | Reference |
| MEF | Mouse Embryonic Fibroblast | WST-1 | 50 | 72 hours | No significant toxicity | [8] |
| Neonatal Rat Cardiomyocytes | Cardiomyocytes | - | 25 | - | Minimal impact on cell viability | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information extracted from the referenced studies.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer or normal cell lines in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 5 mM, 10 mM, 25 mM, 50 mM).[10] Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
Western Blot Analysis for TXNIP and GLUT1 Expression
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dried milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin).[10]
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Intracellular Reactive Oxygen Species (ROS) Detection
This assay measures the levels of intracellular ROS using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCF-DA).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 1 hour).[4]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with ice-cold PBS.
-
DCF-DA Staining: Resuspend the cell pellet in PBS containing 5-10 µM DCF-DA.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Wash the cells to remove excess DCF-DA, resuspend them in PBS, and analyze immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm. A shift in fluorescence intensity in treated cells compared to the control indicates a change in ROS levels.[4][12]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway of this compound in cancer cells and a typical experimental workflow.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for assessing cell viability.
References
- 1. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth inhibitory effect of D-allose on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of D-allose on ATP production and cell viability in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validating the In Vivo Reduction of GLUT1 Expression by Beta-D-Allose: A Comparative Guide
For researchers, scientists, and drug development professionals, targeting glucose metabolism is a promising strategy in oncology. The glucose transporter 1 (GLUT1) is a key protein often overexpressed in cancer cells, facilitating the high glucose uptake necessary for rapid proliferation. Beta-D-allose, a rare sugar, has emerged as a potential therapeutic agent due to its ability to downregulate GLUT1 expression. This guide provides a comparative analysis of this compound's performance against other GLUT1 inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound has been shown to inhibit cancer cell growth by reducing GLUT1 expression in vitro. The primary mechanism involves the upregulation of Thioredoxin Interacting Protein (TXNIP), a known suppressor of GLUT1. While direct in vivo evidence measuring GLUT1 reduction in tumors post-treatment is still emerging, studies have confirmed that this compound upregulates TXNIP in animal models, strongly suggesting a similar downstream effect on GLUT1. This guide compares the in vivo efficacy of this compound with other notable GLUT1 inhibitors, providing a framework for evaluating their therapeutic potential.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the in vivo performance of this compound and alternative GLUT1 inhibitors in preclinical cancer models.
| Compound | Animal Model | Cancer Type | Dosage and Administration | Key Findings |
| This compound | BALB/c-nu mice xenograft | Non-Small Cell Lung Cancer (EBC1 cells) | 50 mM D-allose injected around the tumor | Significantly greater tumor inhibitory effect when combined with cisplatin (B142131); Increased TXNIP expression in tumor tissue.[1][2][3] |
| WZB117 | Nude mice xenograft | Lung Cancer (A549 cells) | 10 mg/kg daily, intraperitoneal injection | Over 70% reduction in tumor volume.[4][5] |
| BAY-876 | NSG mice xenograft | Ovarian Cancer (SKOV-3 cells) | 4.5 mg/kg/day for 4 weeks, oral gavage | 68% reduction in average tumor volume and 66% reduction in tumor weight.[6] |
| BAY-876 | BALB/c-nu/nu mice xenograft | Colorectal Cancer (HCT116 cells) | 2.0 mg/kg/day or 4.0 mg/kg/day for 16 days, oral gavage | Significant decrease in tumor volumes; Downregulation of GLUT1 in tumor tissues.[7] |
| Phloretin | N/A | N/A | N/A | Primarily studied for its inhibition of GLUT2, with some in vitro effects on GLUT1. In vivo data on specific GLUT1 inhibition is limited. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vivo Tumor Xenograft Model
-
Animal Model : Female athymic nude mice (4-6 weeks old) are commonly used.
-
Cell Line : A human cancer cell line with high GLUT1 expression (e.g., A549 lung cancer, HCT116 colorectal cancer) is chosen.
-
Cell Implantation : 5 x 10^6 cells in 100 µL of a suitable medium (e.g., DMEM) are subcutaneously injected into the flank of each mouse.[7]
-
Treatment Initiation : Treatment begins when tumors reach a palpable volume (e.g., 100 mm³).
-
Administration of this compound : Based on in vivo studies, D-allose can be injected subcutaneously around the tumor.[2]
-
Administration of Alternative Inhibitors :
-
Tumor Measurement : Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated using the formula: (Length x Width²) / 2.[6]
-
Endpoint : At the end of the study period (e.g., 16-30 days), mice are euthanized, and tumor tissues are excised for further analysis.[7]
Western Blot Analysis for GLUT1 and TXNIP Expression
-
Tissue Lysis : Excised tumor tissues are homogenized in RIPA buffer supplemented with a protease inhibitor cocktail. The lysate is then centrifuged to pellet cell debris.[7]
-
Protein Quantification : The protein concentration of the supernatant is determined using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer : Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and then transferred to a PVDF membrane.[8]
-
Blocking : The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies against GLUT1 and TXNIP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation : After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : The band intensities are quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (qPCR) for GLUT1 mRNA Expression
-
RNA Extraction : Total RNA is extracted from tumor tissue samples using a suitable reagent like TRIzol.[9]
-
cDNA Synthesis : Reverse transcription is performed to synthesize cDNA from the extracted RNA.
-
qPCR Reaction : The qPCR is performed using a SYBR Green-based assay with primers specific for GLUT1 and a reference gene (e.g., β-actin or GAPDH).[10]
-
Example GLUT1 primers :
-
Forward: 5'-TGT GCT CCT GGT TCT GTT CT-3'
-
Reverse: 5'-CAG CTC CTC GGG TGT CTT AT-3'[10]
-
-
-
Data Analysis : The relative expression of GLUT1 mRNA is calculated using the ΔΔCt method, normalized to the reference gene.[11]
Conclusion
This compound presents a compelling case for the in vivo reduction of GLUT1 expression, primarily through the upregulation of TXNIP. While direct measurement of GLUT1 reduction in tumors following in vivo this compound treatment warrants further investigation, the existing evidence strongly supports its potential as a therapeutic agent. In comparison to other GLUT1 inhibitors like WZB117 and BAY-876, which have demonstrated significant tumor growth inhibition in animal models, this compound offers a unique mechanism of action that could be leveraged in combination therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to further validate and compare the efficacy of these promising anti-cancer compounds.
References
- 1. Additive antitumour effect of D‑allose in combination with cisplatin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Role of GLUT-1 in the Upregulation of PD-L1 Expression After Radiotherapy and Association of PD-L1 with Favourable Overall Survival in Hypopharyngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Beta-D-Allose and 2-Deoxy-D-Glucose in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two glucose analogs, beta-D-allose and 2-deoxy-D-glucose (B1664073) (2-DG). By examining their distinct mechanisms of action and impacts on cellular processes, this document aims to serve as a comprehensive resource for researchers investigating metabolic pathways and developing novel therapeutic strategies, particularly in the context of oncology.
Executive Summary
This compound and 2-deoxy-D-glucose are both structural analogs of glucose that interfere with cellular metabolism, yet they do so through different primary mechanisms, leading to distinct downstream effects. While 2-DG acts as a direct competitive inhibitor of glycolysis, this compound primarily functions by inducing the expression of Thioredoxin-Interacting Protein (TXNIP), which in turn modulates glucose uptake and cellular redox status.[1][2][3][4] This fundamental difference in their mode of action results in varied potencies and cellular responses, which are critical considerations for their application in research and therapeutic development.
Comparative Analysis of Metabolic Effects
The following tables summarize the key differences in the effects of this compound and 2-deoxy-D-glucose on various aspects of cell metabolism, with a focus on cancer cells which heavily rely on glucose.
| Feature | This compound | 2-Deoxy-D-Glucose (2-DG) |
| Primary Mechanism | Induces expression of Thioredoxin-Interacting Protein (TXNIP).[1][4] | Competitive inhibitor of hexokinase, the first enzyme in the glycolytic pathway.[3][5] |
| Effect on Glycolysis | Indirectly inhibits glycolysis by reducing GLUT1 expression and subsequent glucose uptake.[6][7] Also associated with decreased intracellular ATP levels. | Directly blocks glycolysis, leading to the accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) and depletion of ATP.[3][8] |
| Impact on Cell Growth | Suppresses proliferation in various cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and neuroblastoma.[6][7] | Inhibits cell growth and can induce apoptosis in a wide range of cancer cell lines.[2][9] |
| Induction of Oxidative Stress | Promotes the production of reactive oxygen species (ROS).[1] | Increases oxidative stress by disrupting thiol metabolism.[10][11] |
| Additional Effects | Modulates signaling pathways such as AMPK and mTOR, and can induce autophagy.[1] | Can interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2][12] |
| Therapeutic Potential | Investigated as a potential anti-cancer agent, sometimes in combination with other therapies.[1] | Explored as a standalone anti-cancer agent and as a sensitizer (B1316253) for radiation and chemotherapy.[13][14] |
Quantitative Data Comparison
The following table presents quantitative data from various studies to highlight the differential effects of this compound and 2-DG.
| Parameter | Cell Line(s) | This compound | 2-Deoxy-D-Glucose (2-DG) |
| Cell Proliferation Inhibition | HuH-7, MDA-MB-231, SH-SY5Y | Significant suppression at 50 mM after 7 days (33-47% of control).[6] | Dose- and time-dependent decrease in cell survival (20-90%) at 4-10 mM over 4-72 hours in HeLa cells.[11] |
| Glucose Uptake | HuH-7, MDA-MB-231, SH-SY5Y | Decreased glucose uptake.[7] | Competitively inhibits glucose transport.[10] |
| Radiosensitization | Head and neck cancer cell lines | Synergistic effects with radiation. | Sensitizer enhancement ratio of 1.4 at 10% isosurvival with 6 mM in HeLa cells.[11] |
| Effect on Tumor Growth (in vivo) | Bladder cancer xenograft | Oral administration significantly inhibited tumor growth.[15] | Growth inhibition observed in various animal tumor models.[10] |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound primarily exerts its effects through the upregulation of TXNIP. This leads to a cascade of events including the inhibition of the antioxidant protein thioredoxin, resulting in increased intracellular reactive oxygen species (ROS).[1][4] Elevated ROS can trigger apoptotic pathways. Furthermore, TXNIP is known to suppress glucose uptake by downregulating the expression of glucose transporter 1 (GLUT1).[6][7] D-allose has also been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
2-Deoxy-D-Glucose Signaling Pathway
2-Deoxy-D-glucose acts as a competitive inhibitor at the initial stage of glycolysis. It is transported into the cell via glucose transporters and is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][16] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized, leading to its accumulation within the cell.[5] This accumulation competitively inhibits hexokinase, thereby blocking glycolysis and leading to ATP depletion.[16] The inhibition of glycolysis can also lead to increased oxidative stress and can interfere with N-linked glycosylation, causing ER stress.[2][10]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay
This assay is used to determine the effect of this compound or 2-DG on cell proliferation.
-
Cell Seeding: Cancer cells (e.g., HuH-7, MDA-MB-231, SH-SY5Y) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or 2-DG. Control wells receive medium with the vehicle only.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Measurement: Cell viability is assessed using a commercial kit, such as the Cell Counting Kit-8, following the manufacturer's instructions. Absorbance is measured using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the control group.
Glucose Uptake Assay
This assay measures the ability of cells to take up glucose from the culture medium.
-
Cell Seeding: Cells are plated in a 24-well plate and grown to the exponential phase.[17]
-
Treatment: Cells are treated with this compound or 2-DG at desired concentrations for a specific duration.
-
Glucose Uptake Measurement: A fluorescently labeled glucose analog, such as 2-NBDG, is added to the medium, and cells are incubated for a short period (e.g., 30-60 minutes).
-
Analysis: After incubation, cells are washed to remove extracellular 2-NBDG. The intracellular fluorescence is then measured using a fluorescence microplate reader or flow cytometry. The rate of glucose uptake is normalized to the cell number or protein concentration.
Extracellular Flux Analysis (Seahorse Assay)
This method provides real-time measurements of the extracellular acidification rate (ECAR), an indicator of glycolysis.[17][18]
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.[17]
-
Assay Medium: The culture medium is replaced with a low-buffered Seahorse XF assay medium.
-
Glycolysis Stress Test: The assay involves sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-DG to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification.[19][20]
-
Data Acquisition and Analysis: The Seahorse analyzer measures ECAR in real-time. The data is then normalized to cell number or protein concentration.[17]
References
- 1. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 2. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 6. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 7. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. artofhealingcancer.com [artofhealingcancer.com]
- 14. Enhanced radiosensitivity and chemosensitivity of breast cancer cells by 2-deoxy-d-glucose in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hpst.cz [hpst.cz]
Navigating Preclinical Safety: A Comparative Guide to Beta-D-Allose and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical safety and toxicity profile of beta-D-allose against other sugar alternatives, supported by available experimental data. This document aims to be a valuable resource in the preliminary assessment of this compound for potential therapeutic or nutraceutical applications.
This compound, a rare sugar, is gaining interest for its potential physiological functions. As with any novel compound intended for human consumption or therapeutic use, a thorough preclinical safety and toxicity assessment is paramount. This guide summarizes the available data on this compound and compares it with established sugar substitutes: erythritol, xylitol, and stevia.
Acute and Sub-chronic Toxicity Assessment
Preclinical studies in rodent models are fundamental in determining the initial safety profile of a test substance. These studies help in identifying the lethal dose (LD50) and observing any adverse effects following short-term and prolonged exposure.
A study in rats investigated the acute and sub-chronic toxicity of D-allose. In the acute toxicity test, the calculated LD50 value was 20.5 g/kg[1][2]. The sub-chronic toxicity test, involving the administration of D-allose in the diet for six months, revealed no significant differences in most serum chemical and hematological parameters among the tested groups[1][2]. However, at the highest concentration (3.0% of the diet), a significant decrease in body weight and weight gain was observed[3].
| Parameter | This compound | Erythritol | Xylitol | Stevia (Steviol Glycosides) |
| Acute Oral LD50 (rat) | 20.5 g/kg[1][2] | > 5 g/kg | > 16.5 g/kg | > 15 g/kg |
| No-Observed-Adverse-Effect Level (NOAEL) (Sub-chronic, rat) | Not explicitly stated, but minimal effects at lower doses in a 6-month study[2] | 10% in diet (90-day) | 2% in diet (2-year) | 4 mg/kg bw/day (as steviol) |
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a potential indicator of carcinogenicity. The standard battery of tests includes the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration assay, and in vivo micronucleus test.
To date, no publicly available studies have been identified that specifically assess the genotoxicity of this compound using this standard battery of tests.
For comparison, the genotoxicity of alternative sweeteners has been evaluated:
| Genotoxicity Assay | Erythritol | Xylitol | Stevia (Steviol Glycosides) |
| Ames Test | Negative[4] | Negative | Negative[5] |
| In Vitro Chromosomal Aberration | Negative[4] | Negative | Negative |
| In Vivo Micronucleus Test | Negative[4] | Negative | Negative |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key toxicity studies cited.
Acute Oral Toxicity Study (for this compound)
-
Test System: Male Wistar rats.
-
Methodology: Rats were orally administered D-allose at various doses. The animals were observed for 48 hours for signs of toxicity and mortality. The LD50 was calculated using the Behrens-Karber method[3].
Sub-chronic Toxicity Study (for this compound)
-
Test System: Male Wistar rats.
-
Methodology: Four groups of rats were fed a diet containing 0% (control), 0.3%, 1.0%, or 3.0% D-allose for six months. Body weight, food intake, and food efficiency were monitored. At the end of the study, blood samples were collected for hematological and serum biochemical analyses. Organs were weighed and examined[3].
General Protocol for Ames Test
-
Principle: This bacterial reverse mutation assay assesses the ability of a substance to induce mutations in histidine-requiring strains of Salmonella typhimurium[6][7].
-
Methodology: The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential[6].
General Protocol for In Vitro Chromosomal Aberration Assay
-
Principle: This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells[8][9].
-
Methodology: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance with and without metabolic activation. Cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations[8][10].
General Protocol for In Vivo Micronucleus Test
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes[11][12][13].
-
Methodology: Rodents are treated with the test substance. Bone marrow or peripheral blood is collected, and young erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei. A significant increase in micronucleated cells indicates genotoxic activity[14][15].
Signaling Pathways and Experimental Workflows
Understanding the molecular interactions of a substance is key to elucidating its biological effects. D-allose has been shown to modulate several signaling pathways.
D-allose has been found to inhibit the Galectin-3/TLR4/PI3K/AKT signaling pathway, which is involved in neuroinflammation and neuronal apoptosis[16][17][18][19].
Furthermore, D-allose can suppress gibberellin signaling through a hexokinase-dependent pathway[20][21].
Conclusion
Based on the available preclinical data, this compound exhibits a low order of acute toxicity and appears to be well-tolerated in sub-chronic studies in rats, with high doses affecting body weight. However, a significant gap exists in the safety profile of this compound concerning its genotoxic potential. The absence of data from standard genotoxicity assays (Ames test, chromosomal aberration, and micronucleus test) is a critical missing piece for a comprehensive safety assessment. In contrast, alternative sweeteners such as erythritol, xylitol, and stevia have been more extensively studied and have generally shown no genotoxic effects in these assays. Therefore, while the initial toxicity data for this compound is promising, further investigation into its genotoxicity is essential before it can be considered a safe alternative to other sugar substitutes for widespread use.
References
- 1. Acute and sub-chronic toxicity of D-allose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute and Sub-Chronic Toxicity of D -Allose in Rats: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. criver.com [criver.com]
- 9. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 10. The In Vitro Mammalian Chromosome Aberration Test | Springer Nature Experiments [experiments.springernature.com]
- 11. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bemsreports.org [bemsreports.org]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phosphorylation of D-allose by hexokinase involved in regulation of OsABF1 expression for growth inhibition in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of beta-D-Allose: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of beta-D-Allose
For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of all chemicals, including non-hazardous substances like this compound, are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a rare monosaccharide.
Hazard Assessment
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with care.
Key Properties of D-Allose:
| Property | Value |
| Physical State | White crystalline powder[1][2] |
| Molecular Formula | C₆H₁₂O₆[1][2][3] |
| Molecular Weight | 180.16 g/mol [1][3] |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, strong reducing agents[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to wear the appropriate personal protective equipment to minimize exposure.[1]
-
Gloves: Wear suitable protective gloves.[1]
-
Eye Protection: Use safety goggles with side protection.[1]
-
Lab Coat: A standard lab coat is recommended to protect clothing.[1]
-
Respiratory Protection: If dust is being generated, a NIOSH- or CEN-certified respirator may be appropriate.[1]
Disposal Protocols
The correct disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity. Always adhere to your institution's specific waste management policies and local, state, and federal regulations.[1]
Disposal of Solid this compound Waste
Solid this compound waste, which includes unused product and contaminated materials such as weighing paper, should be managed as non-hazardous solid waste.[1]
Procedure:
-
Collection: Place the solid this compound and any contaminated absorbent materials into a sealed container.[1]
-
Labeling: Clearly label the container as "D-Allose waste, non-hazardous" or with your institution's required labeling for non-hazardous chemical waste.[1]
-
Disposal: Dispose of the container in the regular laboratory trash, unless your institution's guidelines or local regulations mandate a specific chemical waste stream for non-hazardous solids.[1]
Disposal of Aqueous Solutions of this compound
Small quantities of dilute, aqueous solutions of this compound may be eligible for drain disposal, provided they meet specific criteria.[1]
Procedure:
-
pH Neutralization: Ensure the solution's pH is between 5.5 and 10.5 before disposal.[1]
-
Dilution: Flush the solution down a laboratory sink with a large volume of cold water (at least 20 parts water).[1] This helps to dilute the substance within the wastewater system.
-
Quantity Limits: Be aware of and adhere to any daily limits your institution may have on the quantity of chemicals that can be disposed of via the sanitary sewer system.[1] For larger volumes, it is recommended to dispose of them via the chemical waste stream as you would for solids.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-Allose in a laboratory setting.
Caption: Workflow for the proper disposal of D-Allose in a laboratory setting.
References
Essential Safety and Logistics for Handling beta-D-Allose
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides direct, procedural instructions for the safe handling and disposal of beta-D-Allose in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant operational environment.
Hazard Assessment and Key Properties
This compound is a white, crystalline powder that is soluble in water.[1][2][3] While not classified as a hazardous substance, it is categorized as an irritant.[4][5][6] Standard laboratory precautions should be observed to mitigate risks of irritation to the eyes, skin, and respiratory system.[4]
Quantitative Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [1][3][7][8] |
| Molecular Weight | 180.16 g/mol | [4][7][8] |
| Physical State | White crystalline powder | [1][2][3] |
| Melting Point | 148-150 °C | [4][9] |
| Solubility | Soluble in water | [1][2] |
| Hazard Codes | Xi (Irritant) | [4] |
| Risk Statements | R 36/37/38 (Irritating to eyes, respiratory system and skin) | [4] |
| Safety Statements | S 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S 36 (Wear suitable protective clothing) | [4] |
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound to prevent direct contact and inhalation of the powder.
-
Eye Protection: Chemical safety goggles are required to protect against potential eye irritation from dust particles.[10]
-
Hand Protection: Nitrile or latex gloves should be worn to prevent skin contact.[10][11]
-
Body Protection: A standard laboratory coat must be worn to protect against incidental contact with skin and clothing.[5]
-
Respiratory Protection: In situations where dust may be generated, such as when weighing or transferring large quantities of the powder, a NIOSH-approved respirator or a dust mask is recommended to prevent respiratory tract irritation.[5][10]
Step-by-Step Handling and Operational Plan
3.1. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or on a bench with good ventilation, to minimize dust dispersion.
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Use a clean, dry spatula and weigh boat for measuring the desired quantity.
-
Handle the powder gently to minimize the creation of airborne dust.
-
If any powder is spilled, clean it up immediately using a damp cloth or paper towel to avoid generating dust.
3.2. Dissolving in Solution:
-
When preparing an aqueous solution, slowly add the this compound powder to the water while stirring to facilitate dissolution and prevent clumping.
-
Ensure the container is appropriately labeled with the chemical name and concentration.
Disposal Plan
4.1. Solid Waste:
-
Solid this compound waste, including empty containers and contaminated materials (e.g., weigh boats, paper towels), should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.[5][6]
-
Do not dispose of solid this compound in the general laboratory trash unless explicitly permitted by your institution's waste management guidelines.
4.2. Aqueous Solutions:
-
Small quantities of dilute aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.[5]
-
For larger volumes or more concentrated solutions, consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidance. Neutralization is generally not required as this compound solutions are expected to be near neutral pH.[5]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Visualized Workflow: PPE Selection for this compound
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 97+% 500 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound CAS#: 7283-09-2 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. beta-D-allopyranose | C6H12O6 | CID 448388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 7283-09-2 [chemicalbook.com]
- 10. falseguridad.com [falseguridad.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
